Product packaging for Lck Inhibitor(Cat. No.:)

Lck Inhibitor

Katalognummer: B1682952
Molekulargewicht: 530.6 g/mol
InChI-Schlüssel: BHJJWVDKNXABFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

TC-S 7003 is an inhibitor of lymphocyte specific kinase (Lck).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H30N8O B1682952 Lck Inhibitor

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

9-(2,6-dimethylphenyl)-4-[4-(4-methylpiperazin-1-yl)anilino]-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N8O/c1-20-7-6-8-21(2)27(20)39-29(40)24-19-32-30(35-28(24)38-26-10-5-4-9-25(26)34-31(38)39)33-22-11-13-23(14-12-22)37-17-15-36(3)16-18-37/h4-14,19H,15-18H2,1-3H3,(H,32,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJJWVDKNXABFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C3=CN=C(N=C3N4C2=NC5=CC=CC=C54)NC6=CC=C(C=C6)N7CCN(CC7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Lck Inhibitor Mechanism of Action in T-Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Lymphocyte-specific protein tyrosine kinase (Lck) and the mechanism of action of its inhibitors within T-lymphocytes. It covers the core signaling pathways, quantitative inhibitor data, and detailed experimental protocols for assessing inhibitor efficacy.

The Central Role of Lck in T-Cell Activation

Lymphocyte-specific protein tyrosine kinase (Lck) is a 56 kDa non-receptor tyrosine kinase belonging to the Src family.[1] It is a critical enzyme for the initiation of the T-cell receptor (TCR) signaling cascade, which is essential for T-cell development, activation, proliferation, and differentiation.[1][2] Lck is predominantly found in T-cells and natural killer (NK) cells, where it associates with the cytoplasmic tails of the CD4 and CD8 co-receptors.[3] Dysregulation of Lck activity has been implicated in numerous disorders, including autoimmune diseases like rheumatoid arthritis and psoriasis, as well as certain cancers such as T-cell acute lymphoblastic leukemia (T-ALL).[1][2][4] This makes Lck a prime therapeutic target for immunomodulation and cancer therapy.

The Lck Signaling Pathway

T-cell activation is initiated when the TCR recognizes a specific antigenic peptide presented by the Major Histocompatibility Complex (MHC) on an antigen-presenting cell (APC). This engagement triggers a conformational change in the TCR/CD3 complex, leading to the activation of Lck.

The key steps in the Lck-mediated signaling cascade are as follows:

  • Lck Activation : In resting T-cells, Lck is kept in an inactive state by phosphorylation of an inhibitory tyrosine residue (Tyr505) by the C-terminal Src kinase (Csk).[3] Upon TCR engagement, the phosphatase CD45 dephosphorylates Tyr505, allowing Lck to adopt an open, active conformation.[5] This is followed by Lck autophosphorylation at an activating tyrosine residue (Tyr394), leading to full kinase activity.[3][6]

  • ITAM Phosphorylation : Activated Lck phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) located on the cytoplasmic tails of the CD3 and ζ-chains associated with the TCR.[3][7]

  • ZAP-70 Recruitment and Activation : The newly phosphorylated ITAMs serve as docking sites for another tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase 70), which is recruited to the TCR complex.[8][9] Lck then phosphorylates ZAP-70, leading to its full activation.[9]

  • Downstream Signal Propagation : Activated ZAP-70 phosphorylates key adaptor proteins, most notably the Linker for Activation of T-cells (LAT).[9] Phosphorylated LAT acts as a scaffold, recruiting numerous other signaling molecules, including Phospholipase C-γ1 (PLC-γ1) and SLP-76. This assembly, known as the LAT signalosome, propagates signals that lead to calcium flux, activation of transcription factors (like NFAT and NF-κB), and ultimately, gene expression changes that drive T-cell proliferation, cytokine production (e.g., IL-2), and effector functions.[7][8][9]

A diagram of the Lck signaling cascade in T-cell activation.

Mechanism of Action of Lck Inhibitors

Lck inhibitors are typically small molecules designed to block the kinase activity of Lck, thereby preventing the downstream signaling events necessary for T-cell activation.[2] The predominant mechanism is competitive inhibition at the ATP-binding site within the Lck kinase domain.

By occupying this site, the inhibitor prevents ATP from binding, which halts the phosphotransferase reaction. This has the following consequences:

  • Inhibition of ITAM Phosphorylation : Without kinase activity, Lck cannot phosphorylate the ITAMs on the TCR/CD3 complex.

  • Prevention of ZAP-70 Activation : ZAP-70 is not recruited or phosphorylated, halting the signal cascade at a very early stage.

  • Suppression of T-Cell Response : The lack of downstream signaling prevents T-cell proliferation, cytokine secretion, and the execution of effector functions.[4]

This targeted inhibition of T-cell activity is therapeutically beneficial in autoimmune diseases, where the immune system is overactive, and in T-cell malignancies, where it can inhibit the uncontrolled proliferation of cancerous T-cells.[2]

Lck_Inhibition_Mechanism Mechanism of Lck Inhibitor Action cluster_pathway Signaling Cascade TCR_Signal TCR Signal Lck_active Active Lck TCR_Signal->Lck_active Substrates Lck Substrates (ITAMs, ZAP-70) Lck_active->Substrates Phosphorylation Activation T-Cell Activation (Proliferation, Cytokines) Substrates->Activation Lck_Inhibitor This compound Lck_Inhibitor->Lck_active Binds to ATP pocket, Inhibits Kinase Activity

A diagram showing how Lck inhibitors block the signaling cascade.

Quantitative Analysis of Lck Inhibitors

The potency and selectivity of Lck inhibitors are critical parameters in drug development. Potency is typically measured as the half-maximal inhibitory concentration (IC₅₀), while selectivity is assessed by comparing the IC₅₀ for Lck against other kinases, particularly closely related Src family members like Fyn and Src.

InhibitorLck IC₅₀Selectivity Profile (IC₅₀)Assay TypeReference(s)
Dasatinib < 1.0 nMSrc: 0.8 nM; ABL: <1 nM; YES: 0.5 nM; Fyn: <1.1 nM; c-Kit: 79 nMCell-free kinase assays[4][6][10]
Saracatinib (AZD0530) 4-11 nMSrc: 2.7 nM; c-YES, Fyn, Lyn, Fgr, Blk: 4-11 nMCell-free kinase assays[2][9][11]
A-770041 147 nMFyn: 44.1 µM; Src: 9.1 µM; Fgr: 14.1 µMCell-free kinase assay (1 mM ATP)[7][8][12]
Imatinib 2.6 µMDid not inhibit Fyn or Src at concentrations up to 50 µMCellular assay (Lck pY394)[13]

Note: IC₅₀ values can vary based on assay conditions, such as ATP concentration.

Experimental Protocols for Assessing Lck Inhibition

Evaluating the efficacy of Lck inhibitors requires a combination of biochemical and cellular assays.

Biochemical Kinase Assay

These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified Lck protein. The ADP-Glo™ Kinase Assay is a common high-throughput method.

Biochemical_Assay_Workflow Workflow for a Biochemical Lck Kinase Assay (e.g., ADP-Glo™) cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A 1. Prepare Reagents: - Purified Lck Enzyme - Kinase Substrate (e.g., poly-Glu-Tyr) - ATP Solution - Test Inhibitor (serial dilutions) B 2. Add reagents to 384-well plate: - 1 µL Inhibitor - 2 µL Lck Enzyme - 2 µL Substrate/ATP Mix A->B C 3. Incubate at room temperature (e.g., 60 minutes) to allow ATP -> ADP conversion B->C D 4. Add 5 µL ADP-Glo™ Reagent to terminate reaction and deplete ATP (Incubate ~40 minutes) C->D E 5. Add 10 µL Kinase Detection Reagent to convert ADP -> ATP -> Light (Incubate ~30 minutes) D->E F 6. Read luminescence on a plate reader E->F

A typical workflow for a high-throughput biochemical Lck assay.

Detailed Protocol: ADP-Glo™ Lck Kinase Assay [14][15][16]

  • Reagent Preparation :

    • Prepare Lck Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT).

    • Dilute purified recombinant Lck enzyme and a suitable substrate (e.g., a generic tyrosine kinase substrate peptide) in the kinase buffer to desired concentrations.

    • Prepare an ATP solution in the kinase buffer. The final ATP concentration should ideally be close to the Michaelis constant (Km) for Lck to ensure sensitive detection of competitive inhibitors.

    • Perform serial dilutions of the test inhibitor in DMSO, then dilute further in kinase buffer.

  • Kinase Reaction :

    • In a white, opaque 384-well plate, add reagents in the following order:

      • 1 µL of inhibitor solution (or DMSO for control wells).

      • 2 µL of Lck enzyme solution.

      • 2 µL of Substrate/ATP mixture.

    • Mix the plate gently.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection :

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by Lck into ATP, which is then used by a luciferase to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate luminometer. The signal intensity is directly proportional to the amount of ADP produced and, therefore, to Lck activity.

  • Data Analysis :

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Assays

Cellular assays are crucial for confirming that an inhibitor is active in a physiological context, where it must cross the cell membrane and engage its target.

This assay measures the ability of an inhibitor to block T-cell division following stimulation. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the CFSE fluorescence intensity is halved, which can be quantified by flow cytometry.[1][3]

Cellular_Assay_Workflow Workflow for a Cellular T-Cell Proliferation Assay (CFSE) A 1. Isolate T-Cells (e.g., from human PBMCs or mouse spleen) B 2. Label Cells with CFSE (e.g., 1-5 µM in PBS, 10 min at 37°C) A->B C 3. Pre-incubate cells with This compound (or DMSO control) for 1-2 hours B->C D 4. Stimulate T-Cells (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies) C->D E 5. Culture for 3-5 days to allow for cell division D->E F 6. Harvest cells and analyze CFSE fluorescence by Flow Cytometry E->F G Analyze Data: - Gate on live, single cells - Quantify peaks of decreasing fluorescence to model proliferation F->G

A workflow for assessing inhibitor effects on T-cell proliferation.

Detailed Protocol: CFSE-based T-Cell Proliferation Assay [17][18]

  • Cell Isolation :

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

    • Alternatively, prepare a single-cell suspension from mouse spleen and lyse red blood cells. T-cells can be used directly from this mixture or purified via magnetic bead separation.

  • CFSE Labeling :

    • Resuspend cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.

    • Add CFSE stock solution (in DMSO) to a final concentration of 1-5 µM. Vortex immediately for uniform labeling.

    • Incubate for 10-20 minutes at 37°C, protected from light.

    • Quench the labeling reaction by adding 5 volumes of cold complete RPMI medium (containing 10% FBS). The serum proteins will bind any excess, unreacted CFSE.

    • Wash the cells 2-3 times with complete medium to remove all unbound CFSE.

  • Cell Culture and Stimulation :

    • Resuspend the labeled cells in complete RPMI medium and plate in a 96-well plate.

    • Add serial dilutions of the this compound (or DMSO as a vehicle control) to the wells and pre-incubate for 1-2 hours at 37°C.

    • Stimulate the T-cells. A common method is to use plates pre-coated with an anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL) and add soluble anti-CD28 antibody (1-2 µg/mL) to the culture.

    • Culture the cells for 3 to 5 days at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry Analysis :

    • Harvest the cells from the plate.

    • Stain with a viability dye (e.g., 7-AAD or DAPI) to exclude dead cells from the analysis.

    • Acquire data on a flow cytometer, detecting CFSE fluorescence in the FITC channel.

    • Analyze the data by first gating on live, single cells. On a histogram of CFSE fluorescence, unstimulated cells will show a single bright peak. Proliferating cells will show multiple, successively dimmer peaks, each representing a round of division.

    • Quantify the percentage of divided cells or use proliferation modeling software to calculate a proliferation index. Compare the results from inhibitor-treated wells to the DMSO control.

This powerful technique measures the phosphorylation status of specific signaling proteins inside individual cells, providing a direct readout of kinase activity in a cellular context. It can be used to confirm that an this compound blocks the phosphorylation of Lck itself (pY394) and its immediate downstream targets like ZAP-70 and LAT.[19][20]

Detailed Protocol: Phospho-flow for Lck Pathway Analysis [21]

  • Cell Stimulation and Inhibition :

    • Aliquot T-cells (e.g., purified human T-cells or Jurkat cells) into tubes.

    • Pre-incubate cells with the this compound or DMSO control for 1-2 hours at 37°C.

    • Stimulate the cells for a short period (e.g., 2-15 minutes) with an activating agent like anti-CD3/CD28 antibodies or pervanadate. Include an unstimulated control.

  • Fixation :

    • Immediately stop the stimulation by adding formaldehyde to a final concentration of 1.5-2% (e.g., using a 16% stock).

    • Incubate for 10-15 minutes at room temperature to cross-link proteins and lock in the phosphorylation states.

    • Wash the cells with FACS buffer (PBS + 0.5% BSA).

  • Permeabilization :

    • Gently resuspend the fixed cell pellet. While vortexing slowly, add ice-cold 90-100% methanol to permeabilize the cells. This step is critical for allowing antibodies to access intracellular epitopes.

    • Incubate on ice for 30 minutes (or store at -20°C for later analysis).

  • Staining :

    • Wash the cells thoroughly with FACS buffer to remove the methanol.

    • Resuspend the cells in FACS buffer and add a cocktail of fluorescently-labeled antibodies. This can include:

      • Phospho-specific antibodies (e.g., anti-pLck (Y394), anti-pZAP70 (Y319), anti-pERK).

      • Surface marker antibodies to identify cell subsets (e.g., anti-CD4, anti-CD8).

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells 1-2 times with FACS buffer.

  • Flow Cytometry Analysis :

    • Resuspend the final cell pellet in FACS buffer and acquire data on a flow cytometer.

    • Analyze the data by gating on the cell population of interest (e.g., CD4+ T-cells).

    • Measure the median fluorescence intensity (MFI) of the phospho-specific antibody in stimulated vs. unstimulated samples to confirm pathway activation.

    • Compare the MFI of the phospho-protein in inhibitor-treated samples to the DMSO control to quantify the degree of inhibition.

References

A Technical Guide to the Discovery and Development of Novel Lck Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of novel inhibitors targeting the Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a critical enzyme in the T-cell receptor signaling pathway and a key target for therapeutic intervention in various diseases, including autoimmune disorders and certain cancers.[1][2][3][4] This document details the core aspects of Lck inhibitor development, from understanding its biological role to the practicalities of experimental validation.

The Role of Lck in T-Cell Signaling

Lck is a 56 kDa non-receptor Src family kinase predominantly expressed in T-lymphocytes.[1][5] It plays a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade upon antigen recognition.[5][6] The activation of Lck leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex. This phosphorylation event creates docking sites for another kinase, ZAP-70, which is subsequently phosphorylated and activated by Lck.[1] The activated ZAP-70 then phosphorylates downstream adaptor proteins, initiating a signaling cascade that ultimately leads to T-cell activation, proliferation, and cytokine production.[1]

The activity of Lck is tightly regulated through phosphorylation and dephosphorylation of key tyrosine residues. Phosphorylation of Tyr394 in the activation loop leads to an active conformation, while phosphorylation of Tyr505 in the C-terminal tail by C-terminal Src kinase (Csk) results in an inhibited, closed conformation.[1][7] The phosphatase CD45 is responsible for dephosphorylating Tyr505, thereby activating Lck.[1]

Given its central role in T-cell activation, the aberrant activity or expression of Lck is implicated in various pathological conditions, including autoimmune diseases like rheumatoid arthritis and asthma, as well as certain types of cancer such as T-cell acute lymphoblastic leukemia (T-ALL).[1][2][3] This makes Lck an attractive target for the development of small molecule inhibitors.

Below is a diagram illustrating the Lck signaling pathway.

Lck Signaling Pathway in T-Cell Activation.

Classes of Lck Inhibitors

The development of Lck inhibitors has primarily focused on ATP-competitive molecules that bind to the kinase domain. However, to achieve greater selectivity and overcome resistance, other strategies such as covalent and allosteric inhibition are being explored.

2.1. ATP-Competitive Inhibitors:

These inhibitors function by competing with ATP for binding to the active site of Lck. Many early Lck inhibitors belong to this class and are often based on scaffolds known to interact with the kinase hinge region, such as pyrazolopyrimidines, quinazolines, and pyrimidopyridazines.[1] While potent, a major challenge with ATP-competitive inhibitors is achieving selectivity against other closely related Src family kinases (SFKs) due to the high conservation of the ATP-binding pocket.[1]

2.2. Covalent Inhibitors:

Covalent inhibitors form an irreversible bond with a specific amino acid residue within the target protein, typically a cysteine.[8][9] This approach can lead to prolonged target engagement and high potency. The design of covalent Lck inhibitors often involves incorporating a reactive "warhead," such as an acrylamide group, into a scaffold that directs it to a non-catalytic cysteine residue near the active site.[8] This strategy can enhance selectivity, as the targeted cysteine may not be present in other kinases.[10]

2.3. Allosteric Inhibitors:

Allosteric inhibitors bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that inhibits its activity.[11][12] This approach offers the potential for high selectivity, as allosteric sites are generally less conserved than the ATP-binding pocket.[11][13] The discovery of allosteric Lck inhibitors is an emerging area of research with the potential to yield highly specific therapeutics.[1]

Quantitative Data on Novel Lck Inhibitors

The following tables summarize the in vitro potency of selected novel Lck inhibitors from various chemical classes. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.

Table 1: Pyrazole and Pyrimidine-Based Lck Inhibitors

CompoundScaffoldLck IC50 (µM)Selectivity NotesReference
PP1Pyrazolopyrimidine0.005Non-selective within Src family[1]
PP2Pyrazolopyrimidine0.004Non-selective within Src family[1]
A-770041Pyrazolopyrimidine0.147Specific for Lck[1]
Compound X4-amino-5,6-biaryl-furo[2,3-d]pyrimidine0.009Src IC50 = 0.045 µM[1]
Compound XI4-amino-5,6-biaryl-furo[2,3-d]pyrimidine0.036Src IC50 = 0.914 µM[1]
Compound XII2-aminopyrimidine carbamate0.0006Src IC50 = 0.001 µM[1]

Table 2: Other Heterocyclic Lck Inhibitors

CompoundScaffoldLck IC50 (µM)Selectivity NotesReference
BMS-243117 (V)Benzothiazole0.004Fyn IC50 = 0.128 µM, Src IC50 = 0.632 µM[1]
Compound VIAminoquinazoline0.0002Potent against other Src family members[1]
Compound VIII1,2-dihydropyrimido[4,5-c]pyridazine0.002Src IC50 = 0.003 µM[1]

Experimental Protocols

The discovery and characterization of novel Lck inhibitors rely on a series of well-defined experimental assays. Below are detailed protocols for key in vitro and cell-based assays.

4.1. In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of Lck by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

  • Recombinant human Lck enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Phosphocellulose filter plates or paper

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 96-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the Lck enzyme to each well (except negative controls) and incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and [γ-³²P]ATP.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid) or by spotting the reaction mixture onto phosphocellulose filters.

  • If using filter plates/paper, wash extensively with wash buffer to remove unincorporated [γ-³²P]ATP.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

4.2. LanthaScreen™ Eu Kinase Binding Assay

This is a high-throughput, non-radioactive assay that measures the binding of a fluorescently labeled tracer to the kinase. Inhibitors are detected by their ability to displace the tracer.[14]

Materials:

  • Recombinant Lck enzyme (often tagged, e.g., with GST)

  • LanthaScreen™ Eu-anti-tag antibody (e.g., anti-GST)

  • Alexa Fluor™ 647-labeled kinase tracer

  • Kinase buffer

  • Test compounds in DMSO

  • 384-well plates

  • Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add the test compounds to the wells of a 384-well plate.

  • Add a pre-mixed solution of the Lck enzyme and the Eu-anti-tag antibody to the wells.

  • Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.

  • Incubate for another defined period (e.g., 60 minutes) at room temperature, protected from light.

  • Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the europium and Alexa Fluor™ 647 wavelengths.

  • Calculate the TR-FRET ratio (acceptor emission / donor emission).

  • Determine the IC50 values from the dose-response curves of the TR-FRET ratio versus inhibitor concentration.

4.3. T-Cell Proliferation Assay

This cell-based assay assesses the effect of Lck inhibitors on the proliferation of primary T-cells or T-cell lines (e.g., Jurkat) following stimulation.

Materials:

  • Primary human or murine T-cells, or a T-cell line

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA))

  • Test compounds in DMSO

  • 96-well cell culture plates

  • Proliferation detection reagent (e.g., [³H]-thymidine, BrdU, or resazurin-based reagents like CellTiter-Blue®)

  • Appropriate detection instruments (scintillation counter, plate reader)

Procedure:

  • Plate the T-cells in a 96-well plate at a predetermined density.

  • Add serial dilutions of the test compounds and incubate for a short period (e.g., 1-2 hours).

  • Add the T-cell stimulants to the wells to induce proliferation.

  • Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.

  • Add the proliferation detection reagent according to the manufacturer's instructions. For [³H]-thymidine, add during the last 18 hours of incubation.

  • If using [³H]-thymidine, harvest the cells onto filter mats and measure radioactivity. For colorimetric or fluorometric assays, read the plate on a suitable plate reader.

  • Calculate the percentage of proliferation inhibition and determine the IC50 values.

Experimental and Developmental Workflow

The discovery and development of a novel this compound follows a structured workflow, from initial screening to preclinical evaluation.

Lck_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_characterization Characterization Phase cluster_preclinical Preclinical Phase HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Hit2Lead Hit-to-Lead Hit_ID->Hit2Lead Lead_Opt Lead Optimization (SAR Studies) Hit2Lead->Lead_Opt In_Vitro In Vitro Profiling (Potency, Selectivity) Lead_Opt->In_Vitro Cell_Based Cell-Based Assays (Proliferation, Signaling) In_Vitro->Cell_Based ADME_Tox ADME/Tox Profiling Cell_Based->ADME_Tox In_Vivo In Vivo Efficacy Models (e.g., Arthritis models) ADME_Tox->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Workflow for this compound Discovery and Development.

Conclusion

Lck remains a highly validated and promising target for the treatment of T-cell mediated diseases. The development of novel Lck inhibitors has progressed significantly, with a deeper understanding of the structure-activity relationships and the exploration of diverse chemical scaffolds. The ongoing efforts to develop more selective inhibitors, including covalent and allosteric modulators, hold the promise of delivering safer and more effective therapies. The experimental protocols and workflow outlined in this guide provide a framework for the systematic discovery and characterization of the next generation of Lck inhibitors.

References

The Role of Lck Kinase in the T-cell Receptor Signaling Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract The lymphocyte-specific protein tyrosine kinase (Lck) is a non-receptor Src family kinase that serves as the most proximal and critical enzyme in the T-cell receptor (TCR) signaling cascade.[1] Found predominantly in T-lymphocytes, Lck is indispensable for T-cell development, activation, proliferation, and differentiation.[2][3] Upon TCR engagement with a peptide-major histocompatibility complex (pMHC), Lck initiates a highly regulated cascade of phosphorylation events, beginning with the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR complex.[4][5] This action recruits and activates downstream effectors, most notably the ZAP-70 kinase, thereby propagating the signal that ultimately dictates the T-cell's fate.[6] Due to its central role, dysregulation of Lck activity is implicated in numerous disorders, including immunodeficiencies, autoimmune diseases, and T-cell malignancies, making it a prime target for therapeutic intervention.[3][7][8] This technical guide provides a comprehensive overview of Lck's structure, regulation, and function within the TCR pathway, details key experimental methodologies used to study it, and summarizes its significance as a drug target for researchers, scientists, and drug development professionals.

Introduction to T-Cell Receptor (TCR) Signaling

T-cells are central players in the adaptive immune system, responsible for recognizing and eliminating pathogens and cancerous cells. This recognition is mediated by the T-cell receptor (TCR), a protein complex on the T-cell surface.[9] The TCR complex is composed of a ligand-binding TCR heterodimer (typically α and β chains) and the invariant CD3 (γ, δ, ε) and ζ chains.[9][10] The intracellular domains of the CD3 and ζ chains contain conserved sequences known as Immunoreceptor Tyrosine-based Activation Motifs (ITAMs).[11][12] These ITAMs are the primary substrates for the initial phosphorylation event that triggers the entire signaling cascade.[5] The lymphocyte-specific protein tyrosine kinase, Lck, is the critical enzyme responsible for this initiating phosphorylation, positioning it as the gatekeeper of T-cell activation.[12][13]

Lck: Structure and Regulation

Molecular Architecture

Lck is a 56 kDa protein with a modular structure characteristic of the Src kinase family.[12] Its domains, each with a distinct function, are crucial for its localization, protein-protein interactions, and catalytic activity.[14][15]

  • SH4 Domain (N-terminus): This domain contains sites for myristoylation and palmitoylation, lipid modifications that anchor Lck to the inner leaflet of the plasma membrane.[12][16]

  • Unique Region: This region is distinct to Lck and contains a dicysteine motif (the "zinc clasp") responsible for its association with the cytoplasmic tails of the CD4 and CD8 coreceptors.[12][17]

  • SH3 Domain (Src Homology 3): This domain mediates protein-protein interactions by recognizing and binding to proline-rich motifs on other signaling proteins.[16]

  • SH2 Domain (Src Homology 2): The SH2 domain binds to specific phosphotyrosine residues on other proteins, facilitating the assembly of signaling complexes.[16] It also plays an intramolecular regulatory role by binding to phosphorylated Tyr505 in the C-terminal tail, holding Lck in an inactive state.[12]

  • Kinase (Catalytic) Domain (SH1): This is the functional core of the enzyme, responsible for transferring a phosphate group from ATP to tyrosine residues on substrate proteins.[16] It contains a critical tyrosine residue (Tyr394) in its activation loop.[18]

  • C-terminal Regulatory Tail: This short tail contains a key inhibitory tyrosine residue (Tyr505).[16]

Regulation of Lck Activity

Lck activity is tightly controlled by a dynamic interplay of phosphorylation and dephosphorylation at two key tyrosine residues, which governs the kinase's conformational state.[6]

  • Inhibitory Phosphorylation (Tyr505): In resting T-cells, Lck is maintained in a constitutively inhibited, or "closed," conformation.[12] This is achieved through phosphorylation of Tyr505 by the C-terminal Src kinase (Csk).[6] The phosphorylated Tyr505 is then bound by Lck's own SH2 domain, causing the protein to fold in on itself and obstruct the active site.[12][13]

  • Activating Dephosphorylation (Tyr505): The initial step towards Lck activation is the dephosphorylation of the inhibitory Tyr505. This is primarily carried out by the transmembrane phosphatase CD45.[4][6] Removal of the phosphate group from Tyr505 releases the SH2 domain, allowing the kinase to adopt a "primed" or partially open conformation.[19]

  • Activating Autophosphorylation (Tyr394): Once primed, Lck can phosphorylate another Lck molecule in trans on Tyr394, a process known as autophosphorylation.[12][20] Phosphorylation of this residue within the activation loop stabilizes the kinase domain in a fully active, "open" conformation, leading to a significant increase in its catalytic activity.[18]

The balance between the activities of CD45 and Csk establishes the threshold for T-cell activation.[6] Additional regulation is provided by phosphatases like SHP-1, which can dephosphorylate the activating Tyr394 to terminate the signal.[12][13]

Caption: The regulatory cycle of Lck activation and inhibition.

The Central Role of Lck in TCR Signal Initiation

The initiation of TCR signaling is not merely a ligand-induced switch but a complex process governed by spatial and conformational reorganization. Recent evidence supports a "kinetic-segregation" model, which posits that a significant fraction of Lck in resting T-cells is already catalytically active.[19][21] TCR triggering is therefore thought to be the result of a spatial reorganization that brings this active Lck into proximity with its substrates, the TCR ITAMs, while excluding inhibitory phosphatases like CD45.[4][19]

Association with Coreceptors

Lck is physically associated with the cytoplasmic domains of the T-cell coreceptors, CD4 on helper T-cells and CD8 on cytotoxic T-cells.[12][17] This interaction is crucial for efficient T-cell activation, as the coreceptors bind to the same pMHC molecule as the TCR, effectively concentrating Lck at the site of receptor engagement.[17] This colocalization dramatically increases the probability and rate of ITAM phosphorylation.[17] While both coreceptor-bound and free Lck can phosphorylate the TCR, evidence suggests that free Lck may initiate the signal more rapidly.[12][22]

Phosphorylation of ITAMs and ZAP-70 Activation

Upon TCR-pMHC-coreceptor engagement, the following sequential events occur:

  • Lck-mediated ITAM Phosphorylation: Active Lck phosphorylates the tyrosine residues within the ITAMs of the CD3 and ζ-chains.[11][20]

  • ZAP-70 Recruitment: The newly phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of another crucial tyrosine kinase, the 70 kDa Zeta-Associated Protein (ZAP-70).[4][6]

  • ZAP-70 Phosphorylation and Activation: Once recruited to the TCR complex, ZAP-70 is itself phosphorylated by Lck on key tyrosine residues (such as Tyr319 and Tyr493), which fully activates its kinase function.[1][4][23]

Activated ZAP-70 then phosphorylates downstream adaptor proteins, most notably the Linker for Activation of T-cells (LAT), which acts as a scaffold to assemble a larger "signalosome" complex, propagating the signal to multiple downstream pathways.[5][6]

TCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR/CD3 ITAM ITAMs TCR->ITAM pITAM p-ITAMs Coreceptor CD4 / CD8 Lck_inactive Inactive Lck (pY505) Coreceptor->Lck_inactive associates Lck_active Active Lck (pY394) Lck_inactive->Lck_active CD45 activation Lck_active->ITAM 1. Phosphorylates Lck_active->Lck_inactive Csk inhibition ZAP70 ZAP-70 Lck_active->ZAP70 3. Phosphorylates & Activates pZAP70 Active ZAP-70 pITAM->ZAP70 2. Recruits LAT LAT Signalosome pZAP70->LAT 4. Phosphorylates Downstream Downstream Pathways (PLCγ1, MAPK, etc.) LAT->Downstream Leads to CD45 CD45 Csk Csk

Caption: Proximal TCR signaling cascade initiated by Lck.

Downstream Signaling and Cellular Outcomes

The activation of the Lck-ZAP-70-LAT axis triggers several critical downstream signaling pathways:

  • PLCγ1 Pathway: Activated LAT recruits and facilitates the activation of Phospholipase C gamma 1 (PLCγ1).[5] PLCγ1 cleaves PIP2 into the second messengers IP3 and DAG.[5][10] IP3 triggers calcium release from intracellular stores, leading to the activation of the transcription factor NFAT, while DAG activates Protein Kinase C (PKC) and the Ras-MAPK pathway.[5][10]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) cascade, including ERK, JNK, and p38, is activated and leads to the activation of the AP-1 transcription factor.[1][10]

  • PI3K-Akt Pathway: This pathway is also engaged, promoting cell survival, proliferation, and metabolic programming.[10]

Together, these pathways orchestrate the transcriptional program that results in T-cell activation, characterized by cytokine production (e.g., IL-2), rapid proliferation, and differentiation into effector and memory cells.

Lck in T-Cell Development

Lck's role is not confined to mature T-cells; it is fundamentally required for T-cell development in the thymus.[2] TCR-based signaling is essential at several developmental checkpoints, including pre-TCR signaling, positive selection, and negative selection.[11] Lck is the major contributor to these signals, and its absence leads to a severe block in T-cell development.[2][11] The strength of Lck-dependent signaling helps determine whether a developing thymocyte is positively selected (for weak self-MHC recognition) or negatively selected (for strong self-MHC recognition), thus shaping the peripheral T-cell repertoire.[2]

Quantitative Analysis of Lck Function

Quantitative measurements are essential for understanding the precise regulation of Lck and for the development of targeted therapies.

ParameterValueCell Type / ConditionSignificanceReference
Active Lck Fraction Up to ~40% of total LckResting naive human T-cellsDemonstrates a substantial pool of constitutively active Lck available for rapid signal initiation.[21]
Lck-Coreceptor Stoichiometry CD4 has a higher binding affinity and coupling to Lck than CD8.Peripheral T-cellsDifferences in coupling may contribute to distinct signaling thresholds and functions of CD4+ and CD8+ T-cells.[22][24][25]
Kinase Activity (kcat) 1–2 s⁻¹For CD3-ζ ITAMsHigh catalytic rate allows for rapid phosphorylation and signal amplification.[21]
IC₅₀ of Inhibitor (Compound 1232030-35-1) 0.43 nMIn vitro kinase assayShows the high potency of newly developed specific Lck inhibitors for therapeutic applications.[26]
IC₅₀ of Staurosporine 3.3 nMADP-Glo kinase assayProvides a reference value for a broad-spectrum kinase inhibitor against Lck.[27]

Experimental Protocols for Studying Lck

A variety of biochemical and cell-based assays are used to investigate Lck's function, activity, and regulation.

In Vitro Kinase Assay

This assay directly measures the catalytic activity of purified Lck against a substrate.

Methodology:

  • Immunoprecipitation (Optional): Isolate Lck from cell lysates using an anti-Lck antibody coupled to protein A/G beads.

  • Reaction Setup: Wash the immunoprecipitates and resuspend in kinase buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, 10 mM MnCl₂).[21]

  • Substrate Addition: Add a recombinant substrate, such as a GST-tagged cytoplasmic tail of CD3ζ or a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1.[21][28]

  • Initiate Reaction: Start the reaction by adding ATP (e.g., 1 mM).[21]

  • Incubation: Incubate the reaction at 30°C or 37°C for a defined period (e.g., 20-30 minutes).[21]

  • Termination: Stop the reaction by adding Laemmli sample buffer or an ADP-Glo™ Reagent to deplete remaining ATP.[21][29]

  • Detection:

    • Western Blot: Analyze the reaction mixture by SDS-PAGE and Western blot using a phospho-specific antibody against the substrate (e.g., anti-pY142-ζ).[21]

    • Luminescence: If using the ADP-Glo™ assay, add a Kinase Detection Reagent to convert the generated ADP to ATP and measure the resulting luminescence, which is proportional to kinase activity.[29]

Immunoprecipitation and Western Blotting for Phosphorylation Analysis

This workflow is used to determine the in vivo phosphorylation status of Lck or its substrates in response to stimulation.

Methodology:

  • Cell Stimulation: Treat T-cells (e.g., Jurkat cell line or primary T-cells) with stimulating agents (e.g., anti-CD3/CD28 antibodies) for various time points.

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.

  • Immunoprecipitation (IP): Incubate the clarified cell lysates with an antibody specific to the protein of interest (e.g., anti-Lck) overnight. Add protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • SDS-PAGE and Western Blot: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Probing: Probe the membrane with primary antibodies specific for the phosphorylated forms of the proteins (e.g., anti-pY394-Lck, anti-pY505-Lck) and with antibodies for the total protein as a loading control.

  • Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye and a suitable detection reagent to visualize the protein bands. Quantify band intensity using densitometry.

IP_Workflow start Stimulated T-Cells lysis Cell Lysis start->lysis ip Immunoprecipitation (e.g., anti-Lck Ab) lysis->ip wash Wash Beads ip->wash elute Elution wash->elute sds SDS-PAGE elute->sds transfer Western Blot Transfer sds->transfer probe Antibody Probing (e.g., anti-pY394) transfer->probe detect Detection & Analysis probe->detect

Caption: Experimental workflow for Immunoprecipitation-Western Blot.
ZAP-70 Membrane Recruitment Assay

This live-cell imaging assay provides an indirect but powerful readout of Lck's activity towards ITAMs.[23]

Methodology:

  • Cell Line Preparation: Use a cell line (e.g., HEK cells or Lck-deficient Jurkat cells) co-expressing the TCR complex and a fluorescently tagged ZAP-70 (e.g., ZAP-70-GFP).

  • Lck Expression: Transfect the cells with the Lck construct to be tested.

  • Imaging: Plate the cells on a glass-bottom dish suitable for microscopy.

  • Stimulation: Stimulate the cells (e.g., with anti-CD3 antibody-coated beads or surfaces).

  • Live-Cell Imaging: Acquire time-lapse images using Total Internal Reflection Fluorescence (TIRF) microscopy, which selectively visualizes the plasma membrane.

  • Analysis: Quantify the recruitment of ZAP-70-GFP to the plasma membrane over time. The rate and extent of recruitment are proportional to Lck-mediated ITAM phosphorylation.[23]

Lck as a Therapeutic Target

Given its pivotal role in T-cell function, Lck has emerged as a significant therapeutic target for a range of diseases.[3][8]

  • Oncology: In T-cell malignancies such as T-cell acute lymphoblastic leukemia (T-ALL), Lck is often overexpressed or hyperactivated, driving uncontrolled cell proliferation.[7][26] Lck inhibitors can suppress the survival signals in these cancerous T-cells, inducing apoptosis.[7][26]

  • Autoimmune and Inflammatory Diseases: In conditions like rheumatoid arthritis and asthma, unwanted T-cell activation contributes to pathology.[3] By inhibiting Lck, the activation of autoreactive T-cells can be dampened, reducing the inflammatory response.[30]

  • Transplantation: Lck inhibitors are being explored to prevent the rejection of transplanted organs by suppressing the recipient's T-cell response against the foreign tissue.[30]

The development of small-molecule inhibitors that specifically target the ATP-binding site of Lck is an active area of research.[30] The goal is to create highly potent and selective drugs that minimize off-target effects on other kinases, thereby improving therapeutic outcomes and reducing side effects.[26][30]

Conclusion

Lck kinase is the master initiator of the T-cell receptor signaling pathway. Its intricate regulation through domain architecture, protein interactions, and a precise phosphorylation-dephosphorylation cycle ensures that T-cell activation is a tightly controlled process. From its essential role in T-cell development to its function as the primary signal transducer in mature T-cells, Lck stands as a central node in cellular immunology. The deep understanding of its molecular mechanisms, facilitated by the quantitative and biochemical assays described herein, continues to pave the way for innovative therapeutic strategies targeting a host of immunological diseases and cancers.

References

Lck as a Therapeutic Target in Autoimmune Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Lck in T-Cell Driven Autoimmunity

Autoimmune diseases, a diverse group of chronic illnesses including rheumatoid arthritis, systemic lupus erythematosus, and psoriasis, are fundamentally driven by a dysregulated immune system that mistakenly attacks the body's own tissues.[1][2] T-lymphocytes (T-cells) are central players in the pathogenesis of these conditions.[3] The activation of T-cells is a critical initiating event, and at the heart of this process lies the Lymphocyte-specific protein tyrosine kinase (Lck).[4][5]

Lck is a 56 kDa non-receptor tyrosine kinase belonging to the Src family. Its expression is primarily restricted to lymphoid cells, making it an attractive therapeutic target. By selectively inhibiting Lck, it's possible to dampen the aberrant T-cell activity that drives autoimmune responses, potentially offering a more targeted therapeutic approach with an improved safety profile compared to broader immunosuppressive agents.[1][3] This guide provides an in-depth overview of Lck's role in T-cell signaling, the rationale for its therapeutic targeting, quantitative data on known inhibitors, and detailed experimental protocols for evaluating novel Lck-targeting compounds.

The Lck Signaling Pathway in T-Cell Activation

T-cell activation is initiated upon the engagement of the T-cell receptor (TCR) with an antigenic peptide presented by the major histocompatibility complex (MHC) on an antigen-presenting cell (APC). Lck, which is physically associated with the cytoplasmic tails of the CD4 or CD8 co-receptors, is the primary kinase responsible for initiating the downstream signaling cascade.[4]

Key steps in the pathway include:

  • Initiation: Upon TCR/co-receptor engagement with the peptide-MHC complex, Lck is brought into close proximity to the TCR complex.

  • ITAM Phosphorylation: Lck phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 chains of the TCR complex.[4]

  • ZAP-70 Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for another tyrosine kinase, Zeta-chain-associated protein kinase 70 (ZAP-70). Lck then phosphorylates and activates the recruited ZAP-70.

  • Signal Propagation: Activated ZAP-70 phosphorylates downstream adaptor proteins, such as LAT (Linker for Activation of T-cells) and SLP-76. This leads to the formation of a large signaling complex, or "signalosome".

  • Downstream Cascades: The signalosome activates multiple downstream pathways, including the Phospholipase C gamma 1 (PLCγ1) pathway, which results in calcium mobilization and activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells), and the Ras-MAPK pathway.

  • T-Cell Response: These signaling cascades culminate in hallmark T-cell responses: cytokine production (e.g., IL-2), cellular proliferation, and differentiation into effector cells that mediate the inflammatory response.[5]

T_Cell_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC APC TCell T-Cell MHC MHC-Peptide TCR TCR/CD3 MHC->TCR Ag Presentation CD4_8 CD4/CD8 TCR->CD4_8 Lck Lck CD4_8->Lck recruits ITAMs ITAMs Lck->ITAMs Phosphorylates ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates & Activates pITAMs p-ITAMs pITAMs->ZAP70 Recruits pZAP70 p-ZAP-70 (Active) LAT_SLP76 LAT / SLP-76 pZAP70->LAT_SLP76 Phosphorylates pLAT_SLP76 p-LAT / p-SLP-76 PLCg1 PLCγ1 pLAT_SLP76->PLCg1 Activate Ras_MAPK Ras-MAPK Pathway pLAT_SLP76->Ras_MAPK Activate NFAT NFAT (Cytosolic) PLCg1->NFAT Ca2+ flux leads to dephosphorylation GeneTx Gene Transcription (IL-2, etc.) Ras_MAPK->GeneTx NFAT_nuc NFAT (Nuclear) NFAT->NFAT_nuc Translocation NFAT_nuc->GeneTx TCellResponse T-Cell Proliferation, Cytokine Production, Differentiation GeneTx->TCellResponse Drives

Caption: Lck-mediated T-Cell Receptor (TCR) signaling cascade.

Lck Inhibitors: Quantitative Analysis

The development of small molecule inhibitors that are potent and selective for Lck over other Src family kinases (SFKs) is a key objective for therapeutic development. High specificity is crucial to minimize off-target effects, as other SFKs like Src and Fyn have broad physiological roles.[6] Below is a summary of preclinical Lck inhibitors and their reported potencies.

CompoundLck IC₅₀ (nM)Selectivity Profile (IC₅₀ in nM)T-Cell Proliferation IC₅₀ (nM)Reference(s)
A-770041 147Fyn: 44,100; Src: 9,100; Fgr: 14,100 (>300-fold vs Fyn)~80 (IL-2 Production EC₅₀)[7][8]
BMS-279700 3---165[9]
BMS-243117 4Fyn: 128; Src: 632; Lyn: 1,320; Fgr: 240; Hck: 3,840; Blk: 3361,100[10]
Dasatinib 1.5Broad SFK/multi-kinase inhibitor---[10]
PP1 5Non-selective within Src family---[10]
PP2 4Non-selective within Src family---[10]
Imatinib 160Also targets ABL, KIT, PDGFR. Kd for Lck = 62 nM---[11]
Compound XII ¹0.6Src: 1; Kdr: 140; Syk: 200; ZAP-70: 370; Btk: 100---[10]
Compound VIII ²2Src: 3---[10]

¹(2-aminopyrimidine carbamate series) ²(1,2-dihyrdropyrimido[4,5-c]pyridazine series) Note: IC₅₀ values can vary based on assay conditions (e.g., ATP concentration). Data is compiled for comparative purposes.

Experimental Protocols & Methodologies

Evaluating the efficacy and specificity of potential Lck inhibitors requires a multi-tiered approach, progressing from biochemical assays to cellular models and finally to in vivo animal studies.

Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified Lck protein. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Protocol: ADP-Glo™ Lck Kinase Assay

  • Reagent Preparation:

    • Prepare Lck Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT).

    • Serially dilute the test inhibitor in DMSO, then further dilute in Kinase Buffer.

    • Prepare a solution of purified recombinant Lck enzyme in Kinase Buffer.

    • Prepare a substrate/ATP mix. A generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1 can be used.

  • Kinase Reaction:

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the Lck enzyme solution to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction.

    • Incubate at room temperature for 30 minutes.

    • Read the luminescence signal using a plate reader. The signal is directly proportional to Lck activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis p1 Prepare Reagents: - Kinase Buffer - Lck Enzyme - Substrate/ATP Mix r2 Add Lck Enzyme p1->r2 p2 Serially Dilute Test Inhibitor r1 Dispense Inhibitor/Vehicle into 384-well plate p2->r1 r1->r2 r3 Add Substrate/ATP Mix to start reaction r2->r3 r4 Incubate at 30°C r3->r4 d1 Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) r4->d1 d2 Incubate 40 min d1->d2 d3 Add Kinase Detection Reagent (Converts ADP to light) d2->d3 d4 Incubate 30 min d3->d4 d5 Read Luminescence d4->d5 a1 Calculate % Inhibition d5->a1 a2 Generate Dose-Response Curve & Determine IC₅₀ a1->a2

Caption: Workflow for a biochemical Lck kinase inhibition assay.

Cellular Assays

Cellular assays are critical for determining a compound's activity in a physiological context, accounting for factors like cell permeability and competition with high intracellular ATP concentrations. A T-cell proliferation assay is a robust functional readout of Lck inhibition.

Protocol: T-Cell Proliferation Assay (CTV Staining)

  • Cell Preparation:

    • Isolate primary T-cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using negative selection kits.[12]

    • Resuspend purified CD3+ T-cells in an appropriate buffer (e.g., PBS).

  • Cell Staining:

    • Add CellTrace™ Violet (CTV) dye to the cell suspension. CTV covalently labels intracellular proteins; as cells divide, the dye is distributed equally between daughter cells, and the fluorescence intensity halves with each division.

    • Incubate for 20 minutes at 37°C.

    • Quench the staining reaction by adding complete culture medium (e.g., RPMI-1640 with 10% FBS).

    • Wash the cells twice to remove excess dye and resuspend at a final concentration (e.g., 1x10⁶ cells/mL).

  • Assay Setup:

    • Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C. This provides the primary TCR stimulus.[13]

    • Wash the plate twice with sterile PBS to remove unbound antibody.[13]

    • Prepare serial dilutions of the Lck inhibitor in complete medium.

    • Add the diluted inhibitor to the wells.

    • Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the wells to provide a co-stimulatory signal.

    • Add the CTV-stained T-cells to each well.

  • Incubation:

    • Incubate the plate for 3-4 days at 37°C in a 5% CO₂ incubator.[12]

  • Flow Cytometry Analysis:

    • Harvest the cells from the plate.

    • Stain cells with a viability dye (to exclude dead cells) and surface markers like CD4 or CD8 if desired.

    • Acquire data on a flow cytometer, measuring the fluorescence intensity of CTV in the violet channel.

  • Data Analysis:

    • Gate on the live, single-cell population.

    • Analyze the CTV histogram. Unproliferated cells will form a single bright peak, while subsequent generations of divided cells will appear as distinct peaks of successively halved fluorescence intensity.

    • Quantify proliferation using metrics such as "division index" (average number of divisions for all cells) or "% divided" (percentage of cells that have undergone at least one division).

    • Determine the IC₅₀ of the inhibitor on T-cell proliferation.

In Vivo Animal Models

Animal models are essential for evaluating the in vivo efficacy and therapeutic potential of Lck inhibitors in the context of a complex autoimmune disease. The Collagen-Induced Arthritis (CIA) model in rats or mice is a widely used preclinical model for rheumatoid arthritis.[14][15]

Protocol: Collagen-Induced Arthritis (CIA) in Rats

  • Animals: Use susceptible rat strains, such as Lewis or Wistar rats.[14][16]

  • Induction of Arthritis:

    • Day 0 (Primary Immunization): Prepare an emulsion of bovine or chicken Type II collagen with Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA).[15][16][17] Inject approximately 0.1-0.2 mL of the emulsion intradermally at the base of the tail.[14][16]

    • Day 7 (Booster Immunization): Administer a booster injection of Type II collagen emulsified in IFA at a different site near the base of the tail.[16]

  • Drug Administration:

    • Begin treatment with the this compound (e.g., A-770041) or vehicle control around the time of the booster injection or upon the first signs of arthritis. Administration is typically via oral gavage daily.[7][18]

  • Clinical Assessment:

    • Monitor animals daily or every other day for signs of arthritis.

    • Arthritis Score: Score each paw based on a scale (e.g., 0-4) for erythema (redness) and edema (swelling). The maximum score per animal is typically 16.[14]

    • Paw Thickness: Measure the thickness of the ankle joints using digital calipers.[16]

    • Body Weight: Monitor body weight as a general indicator of health.[16]

  • Terminal Analysis (e.g., Day 21-28):

    • Histopathology: Collect ankle joints, fix, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.[16]

    • Radiography/Micro-CT: Image the hind paws to evaluate bone erosion and joint damage.[16][17]

    • Biomarker Analysis: Collect serum to measure levels of anti-Type II collagen antibodies and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) by ELISA.[16]

Preclinical and Clinical Development Status

Lck inhibitors have demonstrated significant promise in preclinical models of autoimmune diseases and transplantation.

  • A-770041 has been shown to effectively prevent heart allograft rejection in rats at doses of 10-20 mg/kg/day, with efficacy comparable to Cyclosporin A.[7] It also ameliorated psoriatic inflammation in an imiquimod-induced mouse model by reducing Th1/Th17 immune responses.[18]

  • BMS-279700 was identified as a potent, orally active inhibitor that blocks the production of pro-inflammatory cytokines like IL-2 and TNF-α in vivo.[19][20]

Despite this strong preclinical rationale, Lck inhibitors have not yet progressed into late-stage clinical trials for autoimmune diseases to the same extent as inhibitors of other kinases like Janus kinases (JAKs) or Bruton's tyrosine kinase (BTK). Challenges may include achieving the required high degree of selectivity against other highly homologous Src family kinases to ensure a favorable long-term safety profile.[6] The therapeutic landscape for autoimmune diseases is currently dominated by biologics and small molecules targeting other pathways, but the lymphoid-specific expression and critical role of Lck ensure it remains a high-interest target for future drug development.[2][3]

Conclusion and Future Directions

Lck stands as a pivotal and validated target for therapeutic intervention in T-cell mediated autoimmune diseases. Its restricted expression profile offers a compelling advantage for developing targeted therapies with potentially fewer systemic side effects than broadly acting immunosuppressants. The successful development of a clinical this compound will hinge on achieving exquisite selectivity and optimizing pharmacokinetic and pharmacodynamic properties. Future research should focus on exploring novel inhibitor scaffolds, including allosteric inhibitors, and defining the patient populations most likely to benefit from Lck-targeted therapy. As our understanding of the nuances of T-cell signaling in different autoimmune contexts deepens, Lck inhibition remains a highly promising strategy for developing next-generation immunomodulatory drugs.

References

Structure-Activity Relationship (SAR) of Lck Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lymphocyte-specific protein tyrosine kinase (Lck) is a pivotal enzyme in the T-cell receptor (TCR) signaling cascade, making it a critical target for therapeutic intervention in a host of immunological diseases and certain cancers. As a member of the Src family of non-receptor tyrosine kinases, Lck's primary role is the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex upon antigen presentation. This initiating event triggers a cascade of downstream signaling events, including the recruitment and activation of Zeta-chain-associated protein kinase 70 (ZAP-70), activation of Phosphoinositide 3-kinase (PI3K), and ultimately the activation of transcription factors like NF-κB and NFAT, leading to T-cell activation, proliferation, and cytokine production.[1][2] Given its central role, the development of potent and selective Lck inhibitors is a significant focus of drug discovery efforts. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of major Lck inhibitor scaffolds, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways and experimental workflows.

Lck Signaling Pathway

The activation of a T-cell is a tightly regulated process initiated by the interaction of the T-cell receptor with an antigen-presenting cell. Lck is a critical early mediator in this pathway. The diagram below illustrates the key components and their interactions in the Lck-mediated signaling cascade.

Lck_Signaling_Pathway cluster_membrane Cell Membrane receptor TCR/CD3 lck Lck receptor->lck activates coreceptor CD4/CD8 coreceptor->lck recruits lck->receptor phosphorylates ITAMs zap70 ZAP-70 lck->zap70 phosphorylates & activates downstream Downstream Signaling (e.g., PLCγ1, SLP-76) zap70->downstream activates tf Transcription Factors (NF-κB, NFAT) downstream->tf nucleus Nucleus tf->nucleus translocate to response T-Cell Activation (Proliferation, Cytokine Release) nucleus->response gene transcription Lck_Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary Screen: Biochemical Assay (e.g., Radiometric) start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response Active Compounds cellular_assay Cellular Assay: IL-2 Production dose_response->cellular_assay selectivity Selectivity Profiling: (vs. other kinases) cellular_assay->selectivity lead_opt Lead Optimization selectivity->lead_opt lead_opt->primary_screen SAR-driven Synthesis end End: Candidate Drug lead_opt->end

References

Small Molecule Inhibitors of Lck for Cancer Therapy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lymphocyte-specific protein tyrosine kinase (Lck) has emerged as a compelling target for cancer therapy. Primarily known for its critical role in T-cell signaling, aberrant Lck activity is also implicated in the proliferation and survival of various cancer cells, both hematological and solid tumors. This technical guide provides a comprehensive overview of the rationale for targeting Lck in oncology, focusing on the development and characterization of small molecule inhibitors. It summarizes key preclinical data, details essential experimental protocols for inhibitor evaluation, and visualizes the intricate Lck signaling pathway and drug discovery workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology seeking to explore Lck as a therapeutic target.

Introduction: Lck as a Druggable Target in Oncology

Lymphocyte-specific protein tyrosine kinase (Lck) is a 56 kDa non-receptor tyrosine kinase belonging to the Src family of kinases.[1] It plays a pivotal role in T-cell development and activation by initiating the T-cell receptor (TCR) signaling cascade.[2][3] Upon TCR engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex, leading to the recruitment and activation of ZAP-70 and subsequent downstream signaling events that culminate in T-cell proliferation, differentiation, and cytokine production.[1][4]

Beyond its well-established function in T-cells, Lck is also expressed and functionally active in a variety of cancer cells, where it can contribute to oncogenesis and tumor progression.[2][5] Aberrant Lck expression and activity have been observed in hematological malignancies such as T-cell acute lymphoblastic leukemia (T-ALL) and chronic lymphocytic leukemia (CLL), as well as in solid tumors including breast, colon, and lung cancer.[2][5][6] In these contexts, Lck can participate in signaling pathways that regulate cancer cell proliferation, survival, and memory.[2][5] The involvement of Lck in both immune cell function and cancer cell signaling presents a unique therapeutic opportunity and a challenge in terms of selective targeting.[2] The development of small molecule inhibitors that can selectively target Lck in tumor cells is therefore an active area of research.[2]

Small Molecule Inhibitors of Lck

A number of small molecule inhibitors with activity against Lck have been developed, many of which are multi-kinase inhibitors targeting several members of the Src family and other tyrosine kinases. The following tables summarize the in vitro potency of several key Lck inhibitors.

Table 1: Biochemical Potency of Lck Inhibitors
InhibitorLck IC50Lck KiOther Notable Kinase Targets (IC50)
Dasatinib <1 nM[7]900 pM[8]Src (<1 nM), Abl (<1 nM), c-Kit (79 nM)[7]
Saracatinib (AZD0530) <4 nM[9]N/Ac-Src (2.7 nM), c-Yes (4 nM), Fyn (4-10 nM), Lyn (5 nM)[9]
Bosutinib (SKI-606) N/AN/ASrc (1.2 nM), Abl (1 nM)[2]
Ponatinib (AP24534) N/AN/AAbl (0.37 nM), Src (5.4 nM), VEGFR2 (1.5 nM), FGFR1 (2.2 nM)[10]
A-770041 147 nM[11][12]N/ASrc (9.1 µM), Fyn (44.1 µM), Fgr (14.1 µM)[11]
PP2 4 nM[13]N/AFyn (5 nM)[13]

N/A: Not Available in the searched results.

Table 2: Cellular Potency of Lck Inhibitors Against Cancer Cell Lines
InhibitorCell LineCancer TypeIC50
Dasatinib CTV-1Acute Myeloid Leukemia13 nM[14]
K562Chronic Myeloid Leukemia<1 nM[14]
HEYOvarian Cancer1 nM[15]
OVKATEOvarian Cancer11.3 µM[15]
Saracatinib (AZD0530) K562Chronic Myeloid Leukemia0.22 µM
A549Lung Cancer0.14 µM (migration)
PC3Prostate Cancer0.2-0.7 µM (growth)
DU145Prostate Cancer0.2-0.7 µM (growth)
A-770041 CTV-1Acute Myeloid Leukemia224 nM[15]
Ponatinib (AP24534) Ba/F3 (BCR-ABL)Leukemia Model0.5 nM[4]
Ba/F3 (BCR-ABL T315I)Leukemia Model11 nM[4]
SK-Hep-1Hepatocellular Carcinoma0.288 µM[16]
SNU-423Hepatocellular Carcinoma0.553 µM[16]

Lck Signaling Pathway in Cancer

Lck is a key mediator of signal transduction downstream of various receptors in both immune and cancer cells.[2] Its activation is tightly regulated by phosphorylation and dephosphorylation events. The canonical TCR signaling pathway initiated by Lck is well-characterized. In cancer cells, Lck can be aberrantly activated and engage in similar downstream signaling cascades to promote cell proliferation and survival.[3]

Lck_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lck Lck Activation Cycle cluster_downstream Downstream Signaling Cascades CD45 CD45 Lck_inactive Lck (Inactive) pY505 CD45->Lck_inactive Dephosphorylates Y505 CSK CSK Lck_primed Lck (Primed) Y505 CSK->Lck_primed Phosphorylates Y505 CD4_CD8 CD4/CD8 CD4_CD8->Lck_inactive TCR_BCR TCR/BCR TCR_BCR->Lck_primed Recruitment Lck_inactive->Lck_primed Priming Lck_active Lck (Active) pY394 Lck_primed->Lck_active Autophosphorylation (Y394) Lck_active->Lck_primed Dephosphorylation ZAP70 ZAP-70 Lck_active->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates PLCg PLCγ LAT->PLCg PI3K PI3K LAT->PI3K VAV1 VAV1 LAT->VAV1 NFkB NF-κB Pathway PLCg->NFkB AKT AKT Pathway PI3K->AKT RAS_MAPK RAS-MAPK Pathway VAV1->RAS_MAPK Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival NFkB->Survival AKT->Survival Small_Molecule_Inhibitors Small Molecule Inhibitors Small_Molecule_Inhibitors->Lck_active Inhibit

Figure 1: Lck Signaling Pathway in T-cells and Cancer Cells.

Experimental Protocols

In Vitro Lck Kinase Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against Lck kinase. Assays are typically performed in a 96- or 384-well plate format.

Materials:

  • Recombinant human Lck enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Lck substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

  • In a white, opaque microplate, add the test compound or vehicle (DMSO in kinase buffer).

  • Add the Lck enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be at or near the Km for Lck to determine IC50 values.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves two steps: first, depleting the remaining ATP, and second, converting the produced ADP to ATP and measuring the light output with a luciferase/luciferin reaction.[17]

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of Lck inhibitors on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Harvest and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[18]

  • Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow the cells to attach.[18]

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (medium with the same concentration of DMSO).

  • Incubate the plate for the desired treatment period (e.g., 72 hours).[18]

  • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[3]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

  • Gently mix the contents of the wells to ensure complete solubilization. The plate can be left overnight at 37°C for complete dissolution.[3]

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

In Vivo Subcutaneous Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of an Lck inhibitor in a subcutaneous tumor xenograft model in mice.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice), typically 6-8 weeks old.

  • Cancer cell line of interest.

  • Sterile PBS or appropriate cell culture medium.

  • Matrigel (optional, can enhance tumor take-rate).

  • Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection).

  • Vehicle control for the test compound.

  • Calipers for tumor measurement.

  • Anesthesia (e.g., isoflurane).

  • Syringes and needles.

Procedure:

  • Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in sterile PBS or medium at a concentration of approximately 5-10 x 10^6 cells per 100-200 µL. The cell suspension can be mixed 1:1 with Matrigel on ice.[19][20]

  • Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.[19][20]

  • Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[14]

  • Administer the test compound or vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

  • Measure the tumor dimensions (length and width) with calipers every few days. Calculate the tumor volume using the formula: (Length x Width²) / 2.[21]

  • Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

  • Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the efficacy of the this compound.

Clinical Development of Lck Inhibitors in Oncology

Several small molecule inhibitors with activity against Lck have been evaluated in clinical trials for various cancers. The following table provides a summary of the clinical development status of some of these inhibitors.

Table 3: Summary of Clinical Trials for Lck Inhibitors in Cancer
InhibitorPhaseCancer Type(s)Key Findings/Status
Dasatinib Phase I/II/IIICML, Ph+ ALL, Solid Tumors (Prostate, Breast, Lung, etc.)Approved for CML and Ph+ ALL. In solid tumors, has shown modest single-agent activity but is being explored in combination therapies.[6][22][23][24][25]
Saracatinib (AZD0530) Phase I/IIBreast, Prostate, SCLC, Colorectal CancerLimited single-agent efficacy observed in several solid tumors, leading to early trial terminations in some cases. Combination studies have been explored.[12][20][23][26]
Bosutinib (SKI-606) Phase I/II/IIICML, Solid Tumors (Breast, Colorectal, Pancreatic, NSCLC)Approved for CML. In solid tumors, has shown some activity (stable disease) in Phase I/II trials, often in combination with chemotherapy.[11][18][27][28][29][30][31][32]
Ponatinib (AP24534) Phase I/II/IIICML, Ph+ ALL, AMLApproved for CML and Ph+ ALL, particularly in patients with the T315I mutation. Clinical activity also observed in AML with FLT3-ITD mutations.[22][27][28][29]

CML: Chronic Myeloid Leukemia; Ph+ ALL: Philadelphia chromosome-positive Acute Lymphoblastic Leukemia; SCLC: Small Cell Lung Cancer; NSCLC: Non-Small Cell Lung Cancer; AML: Acute Myeloid Leukemia.

Experimental and Drug Discovery Workflow

The discovery and development of novel Lck inhibitors follow a structured workflow, from initial target validation to preclinical and clinical evaluation.

Lck_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_Validation Target Validation (Lck in Cancer) HTS High-Throughput Screening (HTS) Target_Validation->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead In_Vitro_Profiling In Vitro Profiling - Kinase Assays (IC50, Ki) - Cellular Assays (IC50) Hit_to_Lead->In_Vitro_Profiling In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) In_Vitro_Profiling->In_Vivo_Efficacy ADMET ADMET & PK/PD Profiling In_Vivo_Efficacy->ADMET Phase_I Phase I Trials (Safety, MTD) ADMET->Phase_I Phase_II Phase II Trials (Efficacy) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Studies) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Figure 2: General Workflow for the Development of Lck Inhibitors.

Conclusion and Future Directions

Lck presents a rational and promising target for the development of novel cancer therapeutics. The aberrant activity of Lck in various malignancies underscores its potential as a driver of tumor growth and survival. While several multi-kinase inhibitors with activity against Lck have shown clinical benefit, particularly in hematological cancers, the development of more selective Lck inhibitors may offer an improved therapeutic window and efficacy in a broader range of cancers. Future research should focus on elucidating the specific contexts in which Lck inhibition is most effective, identifying predictive biomarkers for patient stratification, and exploring rational combination strategies to overcome resistance and enhance anti-tumor activity. The detailed methodologies and compiled data in this guide aim to facilitate these ongoing efforts in the pursuit of innovative and effective Lck-targeted cancer therapies.

References

The Role of Lck in Thymocyte Development and Selection: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Lck, The Master Regulator of T-Cell Development

The development of a functional and self-tolerant T-cell repertoire is a complex and highly regulated process that occurs primarily within the thymus. Central to this process is the lymphocyte-specific protein tyrosine kinase (Lck), a 56 kDa non-receptor Src family kinase.[1] Lck is a critical signaling molecule that interprets signals from the pre-T-cell receptor (pre-TCR) and the mature α/β T-cell receptor (TCR), thereby guiding thymocytes through crucial developmental checkpoints and fate decisions.[2][3] Its precise regulation and activity are paramount for the transition between developmental stages, the positive selection of useful T-cells, and the negative selection of self-reactive ones.[4][5] This guide provides a comprehensive technical overview of Lck's structure, its role in the signaling pathways that govern thymocyte maturation and selection, and the key experimental methodologies used to study its function.

Lck Structure and Regulation

Lck's function is intricately controlled by its modular structure, which includes several key domains: an N-terminal SH4 domain for membrane anchoring, a unique domain, an SH3 domain, an SH2 domain, and a C-terminal kinase (SH1) domain.[1][3] The SH4 domain contains sites for myristoylation and palmitoylation, which are essential for tethering Lck to the plasma membrane, particularly within glycolipid-enriched microdomains (GEMs) where TCR signaling is initiated.[6][7]

The activity of Lck is primarily regulated by the phosphorylation of two key tyrosine residues:

  • Activating Tyrosine (Y394): Located within the kinase domain, autophosphorylation of this site leads to an open, active conformation of the enzyme.[3][8]

  • Inhibitory Tyrosine (Y505): Located at the C-terminus, phosphorylation of this site by the C-terminal Src kinase (Csk) induces an intramolecular interaction with the Lck's own SH2 domain, forcing it into a closed, inactive conformation.[3][9]

The balance between these two phosphorylation states is dynamically controlled by kinases like Csk and phosphatases such as CD45, which primarily dephosphorylates the inhibitory Y505, promoting Lck activation.[3][9] Interestingly, a significant pool of Lck (up to 40%) exists in a constitutively active, Y394-phosphorylated state even in resting thymocytes, suggesting that regulation is also controlled by spatial segregation from its substrates.[8][10]

Lck_Structure_Regulation cluster_Lck Lck Protein Structure cluster_regulation Regulation of Lck Activity Lck SH4 (Membrane Anchor) Unique SH3 SH2 Kinase Domain (Y394) C-Terminal Tail (Y505) AutoP Autophosphorylation Lck:kinase->AutoP CD45 CD45 (Phosphatase) CD45->Lck:tail Dephosphorylates Y505 Csk Csk (Kinase) Csk->Lck:tail Phosphorylates Y505 ActiveLck Active Lck (Open Conformation) InactiveLck Inactive Lck (Closed Conformation) ActiveLck->InactiveLck Csk InactiveLck->ActiveLck CD45 AutoP->ActiveLck Y394-P

Diagram 1: Lck domain structure and key regulatory molecules.

Lck's Essential Role in Early Thymocyte Development

Thymocyte development begins with CD4⁻CD8⁻ double-negative (DN) progenitors. A critical checkpoint, known as β-selection, occurs at the transition from the DN3 (CD44⁻CD25⁺) to the DN4 (CD44⁻CD25⁻) stage. This transition is governed by the successful rearrangement of the TCR β-chain and its expression on the cell surface as part of the pre-TCR.[11]

Lck is indispensable for transducing the signals from the pre-TCR that drive this developmental progression. In the absence of Lck, thymocyte development is severely arrested at the DN3 stage, resulting in a dramatic reduction in the number of subsequent CD4⁺CD8⁺ double-positive (DP) thymocytes.[2][5] This block is equivalent to that seen in complete Lck knockouts.[2][12] While another Src family kinase, Fyn, is also expressed in thymocytes, it cannot fully compensate for the loss of Lck at this stage, although it can partially substitute for some Lck functions.[13] Complete T-cell development is compromised in mice lacking both Lck and Fyn.[13]

The expression of Lck itself is tightly regulated by two distinct promoters: a proximal promoter and a distal promoter.[2][14] The proximal promoter is crucial for driving Lck expression during early DN and DP stages, and its activity is sufficient to overcome the β-selection checkpoint.[2] In contrast, the distal promoter is more active at later stages and is unable to support early T-cell development on its own.[2][12]

Beta_Selection DN3 DN3 Thymocyte (TCR-β rearranged) preTCR pre-TCR Assembly (pTα + TCR-β + CD3) DN3->preTCR β-selection checkpoint LckNode Lck Activation preTCR->LckNode Signaling Downstream Signaling (Proliferation, Differentiation, Allelic Exclusion) LckNode->Signaling Block Developmental Block (in Lck-/- mice) LckNode->Block DN4 DN4 Thymocyte Signaling->DN4 DP DP Thymocyte DN4->DP

Diagram 2: Lck's role at the β-selection checkpoint.
Quantitative Data: Thymocyte Populations in Lck-Deficient Mice

The following table summarizes the typical impact of Lck deficiency on thymocyte populations, as reported in studies using knockout mouse models.

Mouse StrainTotal ThymocytesDN PopulationDP PopulationSP PopulationPhenotypic Observation
Wild-Type (WT)Normal (~100%)NormalNormalNormalFull thymocyte development.
Lck knockout (lck-/-)~5-10% of WT[5]Normal numbers[5]Greatly reduced[5]Dramatically reduced[2]Severe block at the DN3 to DN4 transition (β-selection checkpoint).[2]
fyn-/-lck-/-Severely reducedNot specifiedExtremely low[2]Extremely low[2]Complete block in T-cell development, more severe than lck-/- alone.[13]
Lck-PROX (on lck-/-)Partially restoredNormalNormalReducedRescues early development through DP stage but fails to sustain Lck in SP cells.[2]
Lck-DIST (on lck-/-)~5-10% of WTImpairedGreatly reducedReducedFails to rescue the DN3 block, phenotype similar to lck-/-.[2]

Lck in Mature TCR Signaling and Thymic Selection

Upon reaching the DP stage, thymocytes express a mature α/β TCR and are subjected to selection processes. Lck is the primary kinase that initiates the TCR signaling cascade.[15]

The Proximal TCR Signaling Cascade

TCR engagement by a peptide-MHC (pMHC) complex brings the TCR, a coreceptor (CD4 or CD8), and Lck into close proximity. This initiates a sequential phosphorylation cascade:

  • ITAM Phosphorylation: Lck phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the cytoplasmic tails of the CD3 and ζ-chains of the TCR complex.[16][17]

  • ZAP-70 Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of another tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase 70).[18][19]

  • Lck Phosphorylates ZAP-70: After recruitment, ZAP-70 is itself phosphorylated and activated by Lck.[19][20][21]

  • LAT Signalosome Formation: Activated ZAP-70 then phosphorylates key downstream adaptor proteins, most notably the Linker for Activation of T-cells (LAT).[3][22] Phosphorylated LAT acts as a scaffold, recruiting numerous other signaling molecules (e.g., Grb2, SLP-76, PLCγ1) to form a "signalosome" that amplifies and diversifies the signal to downstream pathways like the Ras-MAPK and calcium signaling pathways.[3][22]

Notably, Lck plays a multifaceted role beyond just initiating the cascade. Through its SH2 and SH3 domains, Lck can act as a molecular bridge, binding to both phospho-ZAP-70 (via its SH2 domain) and a proline-rich motif in LAT (via its SH3 domain), thereby facilitating the efficient phosphorylation of LAT by ZAP-70.[22][23]

TCR_Signaling_Pathway cluster_membrane Plasma Membrane TCR TCR-CD3 Complex Lck Lck TCR->Lck 1. Lck phosphorylates ITAMs ZAP70 ZAP-70 TCR->ZAP70 2. ZAP-70 docks to p-ITAMs Coreceptor CD4 or CD8 Coreceptor->Lck associates with Lck->ZAP70 3. Lck phosphorylates & activates ZAP-70 LAT LAT ZAP70->LAT 4. ZAP-70 phosphorylates LAT Signalosome LAT Signalosome (SLP-76, PLCγ1, etc.) LAT->Signalosome 5. Signalosome Assembly pMHC pMHC pMHC->TCR TCR Engagement Downstream Downstream Pathways (Ca2+, Ras/MAPK, NF-κB) Signalosome->Downstream CoIP_Workflow Start Thymocyte Lysate (Protein complexes intact) Step1 Add anti-CD4 Antibody (Bait) Start->Step1 Step2 Add Protein A/G Beads Step1->Step2 Step3 Incubate to capture Ab-Ag complexes Step2->Step3 Step4 Wash beads to remove non-specific proteins Step3->Step4 Step5 Elute bound proteins Step4->Step5 Step6 Western Blot with anti-Lck Antibody (Prey) Step5->Step6 Result Detection of Lck band confirms interaction Step6->Result

References

Lck Inhibitor Discovery Via High-Throughput Screening: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a non-receptor Src family kinase that plays a pivotal role in T-cell signaling and activation.[1] Dysregulation of Lck activity has been implicated in various autoimmune diseases, inflammatory disorders, and certain types of cancer, making it an attractive therapeutic target.[2][3] High-throughput screening (HTS) has emerged as a powerful strategy for identifying novel Lck inhibitors from large chemical libraries. This guide provides an in-depth overview of the core principles, experimental protocols, and data analysis workflows for the discovery of Lck inhibitors via HTS.

The Lck Signaling Pathway in T-Cell Activation

Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), Lck is one of the first signaling molecules to be activated.[4] Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex.[5][6] This phosphorylation event creates docking sites for another kinase, ZAP-70, which is subsequently phosphorylated and activated by Lck.[7] Activated ZAP-70 then phosphorylates downstream adaptor proteins, such as LAT and SLP-76, initiating a signaling cascade that leads to calcium mobilization, activation of transcription factors like NF-κB and NFAT, and ultimately, T-cell proliferation and cytokine production.[4][7] The activity of Lck is tightly regulated by phosphorylation at two key tyrosine residues: autophosphorylation at Tyr394 in the activation loop increases its kinase activity, while phosphorylation at the C-terminal Tyr505 by Csk maintains it in an inactive conformation.[5][8]

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR/CD3 Lck Lck TCR->Lck Activation ZAP70 ZAP-70 TCR->ZAP70 Recruitment CD4_CD8 CD4/CD8 CD4_CD8->Lck Association Lck->TCR p-ITAMs Lck->ZAP70 Phosphorylation (Activation) LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 ZAP70->SLP76 Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Recruitment & Activation Ras_MAPK Ras/MAPK Pathway LAT->Ras_MAPK Ca_Flux Ca²⁺ Mobilization PLCg1->Ca_Flux NFkB NF-κB Activation PLCg1->NFkB SLP76->PLCg1 NFAT NFAT Activation Ca_Flux->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression Ras_MAPK->Gene_Expression NFkB->Gene_Expression

Caption: Lck Signaling Pathway in T-Cell Activation.

High-Throughput Screening Workflow for Lck Inhibitors

The discovery of novel Lck inhibitors typically follows a multi-stage HTS workflow designed to identify potent and selective compounds from large chemical libraries.[9][10] The process begins with a primary screen of a large compound library using a robust and cost-effective biochemical assay. Hits from the primary screen are then confirmed and their potency determined through dose-response experiments. Confirmed hits proceed to secondary and orthogonal assays to eliminate false positives and to characterize their mechanism of action. Promising candidates are further evaluated in cell-based assays to assess their activity in a more physiological context, followed by lead optimization to improve their pharmacological properties.

HTS_Workflow cluster_workflow Lck Inhibitor HTS Workflow Compound_Library Compound Library (~10⁵-10⁶ compounds) Primary_Screen Primary HTS (Single Concentration) Compound_Library->Primary_Screen Hit_Confirmation Hit Confirmation & Dose-Response (IC₅₀) Primary_Screen->Hit_Confirmation ~1-3% Hit Rate Orthogonal_Assay Orthogonal & Secondary Assays (e.g., different technology, binding assay) Hit_Confirmation->Orthogonal_Assay Cell_Based_Assay Cell-Based Assays (Target Engagement, p-Lck, Cytokine Release) Orthogonal_Assay->Cell_Based_Assay Confirmed Hits Lead_Optimization Lead Optimization (SAR, ADME/Tox) Cell_Based_Assay->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: High-Throughput Screening Workflow for Lck Inhibitors.

Biochemical High-Throughput Screening Assays

Several HTS-compatible biochemical assay formats are available for screening Lck inhibitors. These assays typically measure the phosphorylation of a substrate by Lck in the presence of ATP.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

TR-FRET assays, such as LanthaScreen® and HTRF®, are robust and widely used for kinase screening.[11][12] They rely on the FRET between a donor fluorophore (e.g., Europium or Terbium) on an anti-phospho-substrate antibody and an acceptor fluorophore (e.g., Alexa Fluor 647 or d2) on the substrate. Phosphorylation of the substrate brings the donor and acceptor into proximity, resulting in a FRET signal.

This assay measures the binding of a fluorescently labeled ATP-competitive tracer to the Lck kinase domain. Inhibitors that bind to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

  • Reagent Preparation :

    • Prepare 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[13]

    • Prepare a 3X working solution of Lck and Europium-labeled anti-tag antibody in 1X Kinase Buffer A.

    • Prepare a 3X working solution of Alexa Fluor® 647-labeled tracer in 1X Kinase Buffer A.[13]

    • Prepare a 3X serial dilution of test compounds in 1X Kinase Buffer A with DMSO.

  • Assay Procedure (384-well plate) :

    • Add 5 µL of the 3X compound solution to the assay wells.

    • Add 5 µL of the 3X Lck/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells to initiate the binding reaction.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition :

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Plot the emission ratio against the compound concentration to determine the IC50 value.

This assay directly measures the phosphorylation of a biotinylated substrate.

  • Reagent Preparation :

    • Prepare 1X Enzymatic Buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% BSA).[14]

    • Prepare a 4X working solution of Lck enzyme in 1X Enzymatic Buffer.

    • Prepare a 4X working solution of biotinylated substrate and ATP in 1X Enzymatic Buffer.

    • Prepare a detection solution containing Europium cryptate-labeled anti-phospho antibody and Streptavidin-XL665 in HTRF® Detection Buffer.[15]

  • Assay Procedure (384-well plate, 20 µL final volume) :

    • Add 5 µL of compound solution to the assay wells.

    • Add 5 µL of the 4X Lck enzyme solution.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the 4X substrate/ATP mixture to start the kinase reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 20 µL of the detection solution to stop the reaction.

    • Incubate for 60 minutes to 2 hours at room temperature.

  • Data Acquisition :

    • Read the plate on an HTRF® compatible reader, measuring emission at 665 nm and 620 nm following excitation at 337 nm.[14]

    • Calculate the HTRF ratio [(665 nm / 620 nm) * 10,000] and plot against compound concentration to determine IC50.[15][14]

Luminescence-Based Assays (e.g., ADP-Glo™)

These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP-Glo™ assay uses a two-step process: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used by luciferase to generate a luminescent signal.[16]

  • Reagent Preparation :

    • Prepare 1X Kinase Reaction Buffer.

    • Prepare a 2X working solution of Lck enzyme with substrate in 1X Reaction Buffer.

    • Prepare a 2X working solution of ATP in 1X Reaction Buffer.

    • Prepare serial dilutions of test compounds.

  • Assay Procedure (384-well plate) :

    • Perform the kinase reaction in a total volume of 5 µL by adding compound, Lck/substrate mix, and ATP mix.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition :

    • Read the luminescence on a plate reader.

    • The luminescent signal is directly proportional to the ADP produced and thus the kinase activity. Plot the signal against compound concentration to determine the IC50.

Cell-Based Assays for this compound Validation

Cell-based assays are crucial for validating hits from biochemical screens in a more physiologically relevant environment.[17][18]

Lck Autophosphorylation Assay

This assay measures the phosphorylation of Lck at its activation loop (Tyr394) in cells.

  • Cell Treatment :

    • Plate T-cells (e.g., Jurkat) and starve overnight if necessary.

    • Pre-treat cells with serially diluted concentrations of the test inhibitor for 1-2 hours.

    • Stimulate the cells with an activating agent (e.g., anti-CD3/CD28 antibodies or pervanadate) for a short period (5-15 minutes).

  • Cell Lysis and Analysis :

    • Lyse the cells and quantify total protein concentration.

    • Analyze the phosphorylation status of Lck (pY394) and total Lck levels using Western Blot or a quantitative immunoassay like ELISA or Meso Scale Discovery (MSD).

Target Engagement Assays

Assays like the NanoBRET™ Target Engagement assay can measure the binding of a compound to Lck within intact cells, providing a direct measure of target occupancy.[17][19]

T-Cell Proliferation and Cytokine Release Assays

These functional assays assess the downstream effects of Lck inhibition. T-cell proliferation can be measured using assays like CFSE or BrdU incorporation, while cytokine (e.g., IL-2) production can be quantified from the cell supernatant using ELISA.

Data Presentation: Lck Inhibitors Discovered via HTS

The following table summarizes some Lck inhibitors identified through high-throughput screening and subsequent optimization, along with their reported potencies.

Compound/SeriesScaffoldLck IC₅₀ (nM)Src IC₅₀ (nM)Assay TypeReference
Compound VI Aminoquinazoline0.2-Biochemical[2]
Compound VIII Pyrimidopyridazine23Biochemical[2]
BMS-243117 (V) Benzothiazole4632Biochemical[2]
Compound X Furo[2,3-d]pyrimidine945Biochemical[2]
1232030-35-1 Not specified0.43-Biochemical[20]
This compound Not specified742Biochemical[21]
A-770041 Pyrrolo-pyrimidinePotentPotentCell-based[22]

Note: IC₅₀ values can vary depending on the specific assay conditions (e.g., ATP concentration). Data is presented for comparative purposes.

Conclusion

The discovery of potent and selective Lck inhibitors is a promising therapeutic strategy for a range of diseases. A systematic HTS approach, combining robust biochemical assays with relevant cell-based validation, is essential for identifying high-quality lead compounds. The methodologies and workflows detailed in this guide provide a comprehensive framework for researchers and drug development professionals to successfully navigate the challenges of this compound discovery. The continuous evolution of screening technologies and a deeper understanding of Lck biology will undoubtedly accelerate the development of novel Lck-targeted therapies.

References

An In-depth Technical Guide to Allosteric Inhibitors of Lck Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway and a compelling target for therapeutic intervention in autoimmune diseases and certain cancers. While traditional drug discovery has focused on ATP-competitive inhibitors, there is a growing interest in allosteric inhibitors, which offer the potential for greater selectivity and novel mechanisms of action. This guide provides a comprehensive overview of the principles of allosteric Lck inhibition, summarizes available data on relevant compounds, and details the experimental protocols necessary for their identification and characterization. Due to a scarcity of publicly available, well-characterized allosteric inhibitors specifically for Lck, this guide uses the closely related Src family kinase and the allosteric inhibitor GNF-2 as a case study to illustrate the concepts and methodologies that are directly applicable to the search for and analysis of allosteric Lck inhibitors.

The Lck Signaling Pathway and the Rationale for Allosteric Inhibition

Lck is a non-receptor tyrosine kinase that plays a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade. Upon T-cell activation, Lck phosphorylates key downstream targets, leading to a signaling cascade that results in T-cell proliferation, differentiation, and cytokine release.[1] Dysregulation of Lck activity is implicated in various autoimmune disorders and T-cell malignancies.

Allosteric inhibitors bind to a site on the enzyme distinct from the highly conserved ATP-binding pocket targeted by traditional kinase inhibitors.[2] This offers several potential advantages:

  • Enhanced Selectivity: Allosteric sites are generally less conserved across the kinome, allowing for the development of inhibitors with greater selectivity for Lck over other kinases, thereby reducing off-target effects.

  • Novel Mechanisms of Action: Allosteric inhibitors can modulate kinase activity in ways not achievable with ATP-competitive compounds, such as by locking the kinase in an inactive conformation.

  • Overcoming Resistance: Allosteric inhibitors may be effective against mutations in the ATP-binding site that confer resistance to traditional inhibitors.

Below is a diagram illustrating the central role of Lck in the T-cell receptor signaling pathway.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Lck_inactive Lck (inactive) TCR->Lck_inactive Antigen Presentation CD4_CD8 CD4/CD8 CD4_CD8->Lck_inactive Lck_active Lck (active) Lck_inactive->Lck_active Activation ZAP70 ZAP-70 Lck_active->ZAP70 Phosphorylates LAT LAT Lck_active->LAT Phosphorylates ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits PLCg1 PLCγ1 Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg1->Downstream Leads to SLP76->PLCg1 Activates

Caption: Simplified Lck Signaling Pathway in T-Cell Activation.

A Case Study in Allosteric Inhibition: GNF-2 and the Abl Kinase

Given the limited public data on confirmed allosteric Lck inhibitors, we turn to the well-characterized allosteric inhibitor of the Abl kinase, GNF-2, as an instructive example. Abl is a member of the Src family of kinases, and the principles of its allosteric inhibition are highly relevant to Lck.

GNF-2 is a non-ATP competitive inhibitor that binds to the myristate-binding pocket of Abl kinase.[3][4] This binding event induces a conformational change that locks the kinase in an inactive state.[3]

Quantitative Data for GNF-2

The following table summarizes the inhibitory activity of GNF-2 against Bcr-Abl, a fusion protein containing the Abl kinase domain that is causative of chronic myeloid leukemia (CML).

CompoundTargetAssay TypeIC50 (nM)Reference
GNF-2Bcr-AblCellular Proliferation (Ba/F3.p210)138[5]
GNF-2Bcr-AblCellular Proliferation (K562)273[6]
GNF-2Bcr-AblCellular Proliferation (SUP-B15)268[6]
GNF-2Bcr-AblCellular Tyrosine Phosphorylation267[6]
Distinguishing Allosteric from ATP-Competitive Inhibition

A key challenge is to experimentally confirm an allosteric mechanism. The following workflow outlines a general approach.

Allosteric_Inhibition_Workflow cluster_workflow Experimental Workflow to Confirm Allosteric Inhibition Start Putative Inhibitor Identified from Primary Screen Biochem_Assay Biochemical Kinase Assay (Varying ATP concentrations) Start->Biochem_Assay Binding_Assay Direct Binding Assay (e.g., NMR, SPR) Biochem_Assay->Binding_Assay Non-ATP competitive IC50 shift observed Structural_Studies Structural Biology (X-ray Crystallography or Cryo-EM) Binding_Assay->Structural_Studies Binding to non-ATP site confirmed Conclusion Confirmation of Allosteric Mechanism Structural_Studies->Conclusion Binding to allosteric pocket visualized

References

The function of Lck SH2 and SH3 domains in signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Function of Lck SH2 and SH3 Domains in Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The lymphocyte-specific protein tyrosine kinase (Lck) is a pivotal enzyme in the initiation of T-cell receptor (TCR) signaling, which governs T-cell development, activation, and homeostasis. As a member of the Src family of kinases, Lck's activity is intricately regulated by its modular structure, particularly its Src Homology 2 (SH2) and Src Homology 3 (SH3) domains. These non-catalytic domains are essential for mediating protein-protein interactions, controlling the kinase's conformational state, and ensuring the precise localization required for signal transduction. This technical guide provides a comprehensive overview of the distinct and synergistic functions of the Lck SH2 and SH3 domains, summarizes quantitative interaction data, details key experimental protocols for their study, and visualizes the complex signaling events in which they participate. Understanding these functions is critical for the development of novel immunomodulatory therapeutics and for advancing chimeric antigen receptor (CAR) T-cell technologies.

Lck Domain Architecture and Regulation

Lck is a 56 kDa protein tethered to the inner leaflet of the plasma membrane via N-terminal myristoylation and palmitoylation.[1] Its structure comprises several functional domains arranged sequentially: an N-terminal unique region that mediates interaction with CD4 and CD8 co-receptors, an SH3 domain, an SH2 domain, a catalytic kinase domain (SH1), and a C-terminal regulatory tail.[2][3]

The activity of Lck is tightly controlled by phosphorylation at two key tyrosine residues. Phosphorylation of Tyr394 within the activation loop of the kinase domain stabilizes an active conformation, while phosphorylation of Tyr505 in the C-terminal tail by the C-terminal Src kinase (Csk) promotes an inactive state.[1][4] This regulation is mediated by intramolecular interactions involving the SH2 and SH3 domains.

Lck_Domain_Architecture cluster_lck Lck Protein Structure unique Unique (CD4/CD8 Binding) sh3 SH3 unique->sh3 sh2 SH2 sh3->sh2 kinase Kinase (SH1) (pY394) sh2->kinase tail C-terminal Tail (pY505) kinase->tail

Figure 1. Domain organization of the Lck protein. (Within 100 characters)

The Lck SH2 Domain: A Phosphotyrosine Switch

The SH2 domain is a structurally conserved module of approximately 100 amino acids that recognizes and binds to specific phosphotyrosine (pY)-containing motifs.[5] Its function is central to Lck's role as a signal transducer.

Autoinhibition via Intramolecular Binding

In its basal, inactive state, Lck adopts a "closed" conformation. This is stabilized by the SH2 domain binding intramolecularly to the phosphorylated Tyr505 (pY505).[1][2] This interaction, along with the SH3 domain binding to the linker region between the SH2 and kinase domains, sterically hinders the kinase domain, preventing substrate access and maintaining a low level of activity.[2] Dephosphorylation of pY505, typically by the transmembrane phosphatase CD45, disrupts this intramolecular bond, allowing the kinase to adopt an "open," active conformation.[6]

Lck_Activation_State Lck Conformational Regulation cluster_inactive Inactive State (Closed) cluster_active Active State (Open) Inactive_SH3 SH3 Inactive_Kinase Kinase Inactive_SH3->Inactive_Kinase Steric hindrance Inactive_SH2 SH2 Inactive_pY505 pY505 Inactive_SH2->Inactive_pY505 Intramolecular binding Active_Kinase Kinase (pY394) Inactive_Kinase->Active_Kinase CD45 (dephosphorylates pY505) Autophosphorylation (at Y394) Active_SH3 SH3 Active_SH2 SH2 Active_Kinase->Inactive_Kinase Csk (phosphorylates Y505) Y505 Y505

Figure 2. Conformational regulation of Lck activity. (Within 100 characters)
Intermolecular Interactions in TCR Signaling

Upon TCR engagement, Lck is activated and phosphorylates tyrosine residues within the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) of the TCR-associated CD3 and ζ-chains.[4] The newly formed phosphotyrosine sites on the ITAMs serve as docking sites for the tandem SH2 domains of ZAP-70, recruiting it to the receptor complex.[7] The Lck SH2 domain also plays a crucial role by binding to these phosphorylated ITAMs and to ZAP-70 itself, thereby stabilizing the signaling complex and facilitating the processive phosphorylation and full activation of ZAP-70 by Lck.[7][8] This function is essential for propagating the signal downstream.[8][9]

Binding Specificity and Quantitative Affinities

The Lck SH2 domain exhibits a strong binding preference for the motif pY-E-E-I (phosphoTyrosine-Glutamic acid-Glutamic acid-Isoleucine).[10][11] The specificity is primarily determined by the residues C-terminal to the phosphotyrosine.[11] Variations in this sequence can modulate binding affinity over several orders of magnitude. Surface Plasmon Resonance (SPR) has been a key technique for quantifying these interactions.

Table 1: Quantitative Binding Affinities of the Lck SH2 Domain

Ligand Sequence Dissociation Constant (KD) Experimental Method Reference(s)
pY505 peptide TEPQpYQPGENL ~6.7 µM Isothermal Titration Calorimetry [2]
High-affinity peptide EPQpYEEIPIA 0.05 - 0.2 µM Surface Plasmon Resonance [10]
ZAP-70 pY319 peptide pYEEI ~0.1 µM Free Energy Simulations [12]

| TCR ζ-chain ITAM | NQLpYNELNLGR | Low µM range | Biochemical Assays |[7] |

Negative Regulation by SH2 Domain Phosphorylation

The Lck SH2 domain itself can be regulated by phosphorylation. Upon strong TCR stimulation, Tyr192 within the Lck SH2 domain becomes phosphorylated.[13] This modification reduces the domain's ability to bind its phosphotyrosine ligands, creating a negative feedback loop that attenuates TCR signaling.[13]

The Lck SH3 Domain: A Proline-Rich Motif Interactor

The SH3 domain recognizes and binds to proline-rich sequences (PRS), typically containing a PxxP core motif.[14] Unlike the SH2 domain's role in phosphotyrosine-dependent switching, the SH3 domain primarily functions as a molecular scaffold, assembling signaling complexes and directing Lck to specific subcellular locations.

Regulation of Subcellular Localization

The Lck SH3 domain plays a key role in regulating Lck's partitioning into and out of lipid rafts, which are specialized membrane microdomains critical for TCR signaling. The SH3 domain can bind to the E3 ubiquitin ligase c-Cbl.[15] This interaction negatively regulates the localization of Lck to lipid rafts, suggesting a mechanism for controlling the pool of Lck available for TCR signal initiation.[15] Inactivating the SH3 domain (e.g., with a W97A mutation) leads to preferential localization of Lck within lipid rafts.[15]

Scaffolding and Signal Modulation

The SH3 domain is required for efficient signaling downstream of the TCR, particularly for the activation of the ERK pathway.[16][17] It mediates interactions with a variety of signaling proteins, including adaptor proteins and other enzymes. For instance, the Lck SH3 domain binds to the T-cell specific adapter protein (TSAD), which is also bound by the kinase ITK. This co-localization on TSAD facilitates the Lck-mediated phosphorylation and activation of ITK.[18]

Table 2: Lck SH3 Domain Interacting Proteins

Interactor Binding Motif/Region Functional Consequence Reference(s)
c-Cbl Proline-rich region Negatively regulates Lck localization to lipid rafts [15][19]
TSAD (Lck-associated adapter) Proline-rich region (aa 239-274) Recruits Lck to facilitate ITK phosphorylation [7][18]
SLP-76 Proline-rich region Putative; contributes to downstream signaling complex [19]
PAG/Cbp RELPRIPPE motif Anchors Lck to a negative regulator, modulating kinase activity [3]

| Mitogen-activated protein kinase (MAPK) | Not specified | Constitutive interaction, potential role in MAPK activation pathway |[20] |

Integrated Function in T-Cell Activation and Therapeutics

Both the SH2 and SH3 domains are indispensable for proper T-cell activation.[9][21] Mutations that impair the function of either domain severely compromise TCR signaling.[9][22] They work in concert to:

  • Regulate Activity: Control the switch between inactive and active conformations.

  • Localize the Kinase: Direct Lck to the TCR complex and other subcellular compartments.

  • Assemble Signalosomes: Recruit downstream effector molecules like ZAP-70 and ITK.

This intricate regulation is a key target for drug development. Furthermore, understanding these domains is vital for optimizing CAR-T cell therapy. While TCR signaling is strictly Lck-dependent, some CAR constructs, particularly those with a CD28 domain, can signal in an Lck-independent manner, relying instead on the related kinase Fyn.[23][24] This highlights the potential to engineer CARs with altered reliance on Lck's domains to fine-tune their activation and persistence.[25]

TCR_Signaling_Pathway Role of Lck SH2/SH3 in TCR Signaling TCR TCR/CD3 ITAMs ITAMs CD4_8 CD4/CD8 Lck Lck CD4_8->Lck Recruits Lck_SH3 SH3 Lck_SH2 SH2 Lck_Kinase Kinase TSAD TSAD Lck_SH3->TSAD Binds Lck_Kinase->ITAMs Phosphorylates ZAP70 ZAP-70 Lck_Kinase->ZAP70 Phosphorylates ITK ITK Lck_Kinase->ITK Activates pITAMs p-ITAMs pITAMs->Lck_SH2 Binds pITAMs->ZAP70 Recruits pZAP70 Active ZAP-70 Downstream Downstream Signaling (e.g., LAT, SLP-76) pZAP70->Downstream Activates TSAD->ITK Recruits

Figure 3. Lck SH2 and SH3 domains in the TCR signaling cascade. (Within 100 characters)

Key Experimental Protocols

Investigating the function of Lck's SH2 and SH3 domains requires specific biochemical and biophysical techniques to probe protein-protein interactions and enzymatic activity.

Co-Immunoprecipitation (Co-IP) to Identify Interactions

Co-IP is used to determine if two proteins interact within a cell. An antibody against a "bait" protein (e.g., Lck) is used to pull it out of a cell lysate, and the resulting complex is analyzed for the presence of a "prey" protein (e.g., c-Cbl or TSAD).

Detailed Methodology:

  • Cell Lysis: Lyse T-cells (e.g., Jurkat) with a non-denaturing lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, with protease and phosphatase inhibitors) to preserve protein complexes.

  • Pre-clearing: Incubate the lysate with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Add a primary antibody specific to the bait protein (e.g., anti-Lck) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash 3-5 times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the suspected interacting prey protein.

CoIP_Workflow start T-Cell Lysate preclear Pre-clear with Protein A/G Beads start->preclear ip Incubate with 'Bait' Antibody (e.g., anti-Lck) preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads (3-5x) capture->wash elute Elute Proteins wash->elute analysis SDS-PAGE and Western Blot for 'Prey' elute->analysis SPR_Workflow immobilize Immobilize Ligand (e.g., pY-Peptide) on Chip inject Inject Analyte (e.g., SH2 Domain) at various concentrations immobilize->inject associate Measure Association inject->associate dissociate Measure Dissociation (Buffer Flow) associate->dissociate regenerate Regenerate Chip Surface dissociate->regenerate analyze Fit Data to Calculate kon, koff, and KD regenerate->analyze

References

Lck in Non-Canonical T-Cell Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The Lymphocyte-specific protein tyrosine kinase (Lck) is a cornerstone of adaptive immunity, primarily recognized for its critical role in initiating the canonical signaling cascade downstream of the T-cell receptor (TCR). Upon TCR engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on CD3 and ζ-chains, leading to the recruitment and activation of ZAP-70, which in turn phosphorylates key adaptors like LAT and SLP-76. While this pathway is well-delineated, a growing body of evidence reveals that Lck possesses a broader signaling repertoire, engaging in numerous "non-canonical" pathways that are independent of or parallel to the central Lck-ZAP-70-LAT axis. These alternative signaling routes are crucial for fine-tuning T-cell activation, co-stimulation, adhesion, and migration. This technical guide provides an in-depth exploration of these non-canonical Lck signaling pathways, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to serve as a comprehensive resource for researchers and drug development professionals.

Introduction: Beyond the Canon

Canonical TCR signaling is defined by a sequential kinase cascade initiated by Lck. However, Lck's function is not limited to this single axis. Non-canonical signaling can be broadly categorized as pathways where Lck:

  • Acts on substrates independent of ZAP-70 activation.

  • Is activated by or participates in signaling from co-stimulatory or adhesion receptors.

  • Utilizes its domains for scaffolding functions, bridging molecules together.

  • Is recruited via unconventional binding motifs.

A recently discovered example of the latter is a non-canonical binding interaction between the Lck SH3 domain and a previously unknown "receptor kinase" (RK) motif in the cytoplasmic tail of CD3ε.[1][2] This interaction is only accessible upon TCR ligation and augments local Lck activity, demonstrating a mechanism for Lck recruitment that precedes and enhances canonical signaling.[1][3][4] Understanding these pathways is paramount for developing more specific immunomodulatory therapies.

Lck Signaling Independent of ZAP-70

Genetic studies have provided compelling evidence for an essential role of Lck that is downstream or independent of ZAP-70 activation. In experiments using an Lck-deficient Jurkat T-cell line (JCaM1.6), the expression of a constitutively active ZAP-70/Syk chimera could not rescue downstream signaling events, demonstrating a functional requirement for Lck beyond the activation of ZAP-70.[5] This suggests Lck phosphorylates other key substrates or performs scaffolding functions necessary for a complete T-cell response.

This ZAP-70 independent signaling is thought to be mediated by the Lck SH2 and SH3 domains, which can interact with a variety of other signaling molecules, potentially regulating pathways involved in cytoskeletal arrangement and cell metabolism.

Signaling Pathway Diagram

ZAP70_Independent_Signaling Lck ZAP-70 Independent Signaling TCR TCR/CD3 Ligation Lck Lck TCR->Lck Activation SubstrateX Unknown Substrate(s) (e.g., Cytoskeletal) Lck->SubstrateX Phosphorylation (ZAP-70 Independent) PI3K PI3K Lck->PI3K Activation? Response Cellular Response (e.g., Cytoskeletal Rearrangement) SubstrateX->Response PI3K->Response

Caption: Lck can phosphorylate substrates independently of ZAP-70.

Lck in CD28 Co-stimulatory Signaling and PI3K/Akt Activation

Full T-cell activation requires a co-stimulatory signal, primarily delivered through the CD28 receptor. Lck is crucial for transducing signals from CD28.[6] Upon CD28 ligation, Lck phosphorylates tyrosine residues in the CD28 cytoplasmic tail, particularly within the YMNM motif. This phosphorylated motif serves as a docking site for the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K), leading to the activation of the PI3K/Akt pathway.[6] This pathway is critical for promoting T-cell proliferation, survival, and metabolic reprogramming. While TCR signaling can also activate PI3K, CD28-mediated, Lck-dependent activation is a distinct, non-canonical input that significantly amplifies this crucial survival pathway.[7][8]

CD28-PI3K/Akt Pathway Diagram

Lck_CD28_PI3K_Pathway Lck in CD28 Co-stimulation CD28 CD28 Ligation (B7.1/B7.2) Lck Lck CD28->Lck Recruitment/ Activation CD28_pY pYMNM motif on CD28 Lck->CD28_pY Phosphorylates PI3K PI3K (p85/p110) CD28_pY->PI3K Recruits p85 PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits Akt_p p-Akt PDK1->Akt_p Phosphorylates Response Cell Survival, Proliferation, Metabolism Akt_p->Response

Caption: Lck couples CD28 engagement to PI3K/Akt pathway activation.

Lck in Bidirectional Integrin Signaling

Integrins are adhesion molecules vital for T-cell trafficking, localization, and the formation of the immunological synapse. Lck participates in both "inside-out" and "outside-in" integrin signaling, a bidirectional communication that is essential for T-cell function.

Inside-Out Signaling: Activating Integrins

"Inside-out" signaling refers to intracellular signals that increase the affinity of integrins for their extracellular ligands.[9] Following TCR engagement, Lck activation contributes to a signaling cascade that ultimately activates Rap1, a key GTPase that modulates integrin affinity. This Lck-dependent pathway ensures that T-cells firmly adhere to antigen-presenting cells (APCs) or endothelial cells only upon specific antigen recognition.

Inside_Out_Signaling Lck in Integrin 'Inside-Out' Signaling TCR TCR Ligation Lck Lck TCR->Lck Activation Intermediates Signaling Intermediates (e.g., ADAP, Vav1) Lck->Intermediates Activates Rap1 Rap1-GTP Intermediates->Rap1 Activates Integrin_High Integrin (High Affinity) Rap1->Integrin_High Conformational Change Integrin_Low Integrin (Low Affinity)

Caption: Lck initiates a cascade leading to integrin activation.

Outside-In Signaling: Responding to Adhesion

Conversely, "outside-in" signaling occurs when ligand binding to integrins triggers intracellular signaling cascades. This process is crucial for cell migration, proliferation, and survival. Upon integrin clustering, focal adhesion kinases like Pyk2 and FAK are activated.[10] Studies show that following TCR stimulation, both FAK and Pyk2 become tyrosine phosphorylated and associate with the SH2 domain of Lck.[10] While the initial phosphorylation of FAK and Pyk2 can occur in Lck-deficient cells, Lck's association with these molecules suggests it plays a role in scaffolding a larger signaling complex, potentially amplifying or diversifying the downstream signals that regulate cytoskeletal dynamics and gene expression.[10] This complex can include other adaptor proteins like Paxillin.

Outside_In_Signaling Lck in Integrin 'Outside-In' Signaling Integrin Integrin Ligation & Clustering Pyk2 Pyk2 / FAK Integrin->Pyk2 Activation/ Phosphorylation Paxillin Paxillin Pyk2->Paxillin Phosphorylation Lck Lck Pyk2->Lck Recruits via SH2 Downstream Downstream Signaling (e.g., MAPK, Rho GTPases) Pyk2->Downstream Paxillin->Lck Complex Formation Lck->Downstream Scaffolding/ Amplification CoIP_Workflow Co-Immunoprecipitation Workflow Start 1. T-Cell Culture & Stimulation Lysis 2. Cell Lysis (Gentle Lysis Buffer) Start->Lysis Preclear 3. Pre-clearing (with Protein A/G beads) Lysis->Preclear IP 4. Immunoprecipitation (Add anti-Lck Ab) Preclear->IP Capture 5. Immune Complex Capture (Add beads) IP->Capture Wash 6. Wash Steps (Remove non-specific binding) Capture->Wash Elute 7. Elution Wash->Elute Analyze 8. Analysis (SDS-PAGE & Western Blot) Elute->Analyze Kinase_Assay_Workflow In Vitro Kinase Assay Workflow Setup 1. Prepare Reaction Mix (Buffer, Substrate, Lck Kinase) Initiate 2. Initiate Reaction (Add ATP/MgCl2) Setup->Initiate Incubate 3. Incubate (e.g., 30 min at 30°C) Initiate->Incubate Stop 4. Stop Reaction (Add SDS Sample Buffer) Incubate->Stop Analyze 5. Analysis (SDS-PAGE & p-Tyr Blot) Stop->Analyze

References

Exploring the Druggability of the Lck Kinase Domain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a 56 kDa non-receptor tyrosine kinase and a member of the Src family of kinases (SFKs).[1][2] It is predominantly expressed in T-lymphocytes and Natural Killer (NK) cells, where it plays a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade.[1][3] Upon TCR engagement with an antigen, Lck phosphorylates key downstream substrates, leading to T-cell activation, proliferation, and differentiation.[4][5] Given its central role in immune responses, aberrant Lck activity is implicated in numerous pathologies, including autoimmune diseases like rheumatoid arthritis, certain cancers such as T-cell leukemia, and organ transplant rejection.[3][5][6][7] This has positioned the Lck kinase domain as a high-value therapeutic target for the development of novel immunomodulatory and anti-cancer agents.

The Lck Kinase Domain: Structure and Function

The Lck protein is comprised of several functional domains: an N-terminal SH4 domain responsible for membrane localization, a unique region, an SH3 domain, an SH2 domain, and a C-terminal SH1 domain, which is the catalytic kinase domain.[1][2][8] The SH3 and SH2 domains are crucial for regulating protein-protein interactions, binding to proline-rich sequences and phosphotyrosine motifs, respectively.[2][9]

The activity of the Lck kinase domain is tightly regulated by a dynamic conformational equilibrium controlled by phosphorylation at two critical tyrosine residues:

  • Activating Tyrosine (Tyr394): Located within the kinase domain's activation loop, this site undergoes autophosphorylation.[1][2] Phosphorylation of Tyr394 stabilizes an "open," catalytically active conformation, which is required for optimal kinase function.[9][10]

  • Inhibitory Tyrosine (Tyr505): Situated in the C-terminal tail, this residue is phosphorylated by the C-terminal Src kinase (Csk).[1] The resulting phosphotyrosine creates an intramolecular binding site for Lck's own SH2 domain, forcing the kinase into a "closed," inactive conformation.[1][2] The activity of Lck can be restored by the transmembrane phosphatase CD45, which dephosphorylates this inhibitory site.[9]

This dual-site regulation allows for a sophisticated control mechanism, making the kinase domain a prime target for therapeutic intervention. The druggability of Lck is centered on the ATP-binding pocket within the SH1 kinase domain, which can be targeted by small molecule inhibitors.[3][5] A primary challenge in developing Lck inhibitors is achieving high selectivity against other SFKs, such as Src and Fyn, due to the high degree of structural homology in their ATP-binding sites.[6]

Quantitative Data: Lck Kinase Inhibitors

The development of Lck inhibitors has yielded numerous compounds with varying potency and selectivity. Most of these are ATP-competitive, binding within the kinase domain to prevent the phosphorylation of substrates.[11] The table below summarizes key quantitative data for several known Lck inhibitors.

Compound NameChemical ClassLck IC₅₀ (nM)Selectivity Notes
Dasatinib AminopyrimidinePotentBroad-spectrum inhibitor of Src, Abl, and other kinases.[12]
Bosutinib QuinolinePotentDual Src/Abl inhibitor.[12]
Saracatinib (AZD0530) PyrazolopyrimidinePotent (Src IC₅₀ = 2.7)Potent inhibitor of Src family kinases, including Lck.[12]
WH-4-023 N/A2High potency for Lck; also inhibits Src (IC₅₀ = 6 nM).[12]
PP2 Pyrazolopyrimidine4Potent Lck/Fyn inhibitor; lacks selectivity across the Src family.[6][12]
BMS-243117 Benzothiazole4Highly potent against Lck.[6]
PP1 Pyrazolopyrimidine5Potent Lck/Fyn inhibitor; lacks selectivity.[6][12]
Nintedanib Indolinone16Triple angiokinase inhibitor that also targets Lck.[12]
A-770041 Pyrazolopyrimidine147A direct descendant of PP1 with more specific inhibition of Lck.[6]

IC₅₀ values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50% and are key indicators of potency. Lower values indicate higher potency.

Signaling and Experimental Visualizations

Lck-Mediated T-Cell Receptor (TCR) Signaling Pathway

The following diagram illustrates the central role of Lck in initiating the signaling cascade upon T-cell receptor engagement.

LCK_TCR_Signaling cluster_membrane Plasma Membrane TCR TCR/CD3 Lck Lck TCR->Lck activates ZAP70 ZAP-70 TCR->ZAP70 recruits CD4_8 CD4/CD8 CD4_8->Lck associates Lck->TCR phosphorylates ITAMs Lck->ZAP70 LAT LAT SLP76 SLP-76 LAT->SLP76 forms complex PLCG1 PLCγ1 LAT->PLCG1 recruits ZAP70->LAT phosphorylates ZAP70->SLP76 phosphorylates SLP76->PLCG1 activates Downstream Downstream Signaling (Ca²⁺ flux, NF-κB, MAPK) PLCG1->Downstream

Lck activation initiates the TCR signaling cascade.
Workflow for Lck Inhibitor Drug Discovery

This diagram outlines a typical workflow for the discovery and development of novel Lck kinase inhibitors.

LCK_Drug_Discovery_Workflow TargetValidation Target Validation (Lck in disease) AssayDev Assay Development (Biochemical & Cellular) TargetValidation->AssayDev HTS High-Throughput Screen (HTS) AssayDev->HTS HitID Hit Identification HTS->HitID HitToLead Hit-to-Lead (SAR Studies) HitID->HitToLead LeadOpt Lead Optimization (Potency & Selectivity) HitToLead->LeadOpt InVivo In Vivo Efficacy Models (Autoimmunity, Oncology) LeadOpt->InVivo Preclinical Preclinical Development InVivo->Preclinical

References

Methodological & Application

Application Notes: High-Throughput Screening of Lck Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of non-receptor tyrosine kinases and a critical signaling molecule in T-cells.[1][2] Lck plays a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade by phosphorylating the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR-associated chains.[3] This initial phosphorylation event leads to the recruitment and activation of downstream signaling molecules, including ZAP-70 and LAT, ultimately culminating in T-cell activation, proliferation, and differentiation.[1][4] Given its essential role in T-cell function, aberrant Lck activity has been implicated in various autoimmune diseases and certain types of cancer.[5][6] Consequently, Lck has emerged as a promising therapeutic target for the development of novel immunomodulatory and anti-cancer agents.

These application notes provide a detailed protocol for a robust and high-throughput Lck kinase activity assay suitable for screening and characterizing potential inhibitors. The described methodology is based on a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to Lck kinase activity.

Lck Signaling Pathway

Lck is a key initiator of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement with an antigen-presenting cell, Lck is activated and phosphorylates key downstream substrates, including ZAP-70 and LAT, leading to T-cell activation.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT Lck->LAT Phosphorylation ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Recruitment & Activation PI3K PI3K LAT->PI3K Recruitment & Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg1->Downstream PI3K->Downstream

Figure 1: Simplified Lck Signaling Pathway in T-cells.

Experimental Protocol: Lck Kinase Activity Assay for Inhibitor Screening

This protocol is adapted for a 384-well plate format, ideal for high-throughput screening. The assay measures the amount of ADP produced, which is a direct indicator of kinase activity, using a commercially available luminescence-based kit such as ADP-Glo™ Kinase Assay.[6][7]

Materials and Reagents
  • Recombinant human Lck kinase (e.g., supplied as a GST fusion protein)[7][8]

  • Kinase substrate (e.g., Poly (4:1 Glu, Tyr) peptide)[5][7]

  • ATP solution

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test compounds (potential Lck inhibitors) dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)[9]

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Luminometer

Experimental Workflow

The screening process involves a series of steps from reagent preparation to data analysis to identify and characterize Lck inhibitors.

Experimental_Workflow A 1. Reagent Preparation - Dilute Lck, substrate, ATP - Prepare compound plates B 2. Assay Plate Setup - Add test compounds - Add Lck enzyme A->B C 3. Kinase Reaction - Initiate with Substrate/ATP mix - Incubate at room temperature B->C D 4. ADP Detection - Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP C->D E 5. Luminescence Generation - Add Kinase Detection Reagent to convert ADP to ATP and generate light D->E F 6. Data Acquisition - Measure luminescence signal E->F G 7. Data Analysis - Calculate % inhibition - Determine IC50 values F->G

Figure 2: Experimental workflow for Lck inhibitor screening.
Step-by-Step Procedure

  • Reagent Preparation:

    • Prepare the kinase buffer as required.

    • Dilute the recombinant Lck enzyme to the desired concentration in kinase buffer. The optimal concentration should be determined empirically.

    • Prepare a solution containing the kinase substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for Lck.

    • Prepare serial dilutions of the test compounds and the positive control inhibitor in DMSO, and then dilute further in kinase buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Assay Protocol:

    • Add 5 µL of the diluted test compounds or controls (positive and negative) to the wells of a 384-well plate.

    • Add 5 µL of the diluted Lck enzyme solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.

    • Incubate the plate for 60 minutes at room temperature. The incubation time may need to be optimized.

    • Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis
  • Calculate Percent Inhibition: The percentage of Lck inhibition for each compound concentration is calculated using the following formula:

    % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_no_inhibitor - RLU_background))

    • RLU_compound: Relative Luminescence Units in the presence of the test compound.

    • RLU_no_inhibitor: RLU of the negative control (e.g., DMSO).

    • RLU_background: RLU of the background control (no enzyme).

  • Determine IC₅₀ Values: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The quantitative data for potential Lck inhibitors can be summarized in a table for easy comparison of their potency and selectivity.

Compound IDLck IC₅₀ (nM)Lyn IC₅₀ (nM)Src IC₅₀ (nM)Syk IC₅₀ (nM)Selectivity (Lck vs. Syk)
Compound A72.14.2200>28-fold
Compound B155035>1000>66-fold
Compound C211.55025-fold
Staurosporine3.3----

Data presented is hypothetical and for illustrative purposes. IC₅₀ values for Compound A are based on a known this compound.[10] Staurosporine IC₅₀ is a reference value.[9]

Conclusion

The described luminescent-based kinase assay provides a sensitive, reliable, and high-throughput method for the screening and characterization of Lck inhibitors. This protocol can be readily adapted for various research and drug discovery applications, facilitating the identification of novel therapeutic agents targeting Lck-mediated signaling pathways.

References

Application Notes and Protocols for In Vitro Lck Inhibition Assay Using Recombinant Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of non-receptor tyrosine kinases and a critical signaling molecule in T-cells.[1][2] Lck plays a pivotal role in initiating the T-cell receptor (TCR) signaling cascade, making it a key therapeutic target for autoimmune diseases, inflammatory disorders, and certain types of cancer.[2][3][4] In vitro biochemical assays using purified, active recombinant Lck protein are fundamental tools for the discovery and characterization of novel Lck inhibitors. These assays provide a direct measure of a compound's ability to modulate Lck's catalytic activity in a controlled, cell-free environment.

This document provides detailed protocols and application notes for performing in vitro Lck inhibition assays. It covers various assay formats, including luminescence-based, fluorescence-based, and radioactivity-based methods, to accommodate different laboratory capabilities and throughput requirements.

Lck Signaling Pathway Overview

Lck is integral to the signal transduction pathway initiated by T-cell receptor (TCR) engagement. Upon TCR activation, Lck is recruited to the TCR/CD3 complex and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the CD3 and ζ-chains.[1][5] This phosphorylation event creates docking sites for another kinase, ZAP-70 (Zeta-associated protein of 70 kDa), which is subsequently phosphorylated and activated by Lck.[6][7] Activated ZAP-70 then phosphorylates downstream adaptor proteins, such as LAT (Linker for Activation of T-cells), initiating a cascade of signaling events that ultimately lead to T-cell activation, proliferation, and cytokine release.

Lck_Signaling_Pathway TCR TCR Engagement Lck Lck (p56lck) TCR->Lck recruits ITAMs ITAMs (on CD3/ζ-chains) Lck->ITAMs phosphorylates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates & activates CD4_CD8 CD4/CD8 CD4_CD8->Lck associates with ITAMs->ZAP70 recruits LAT LAT ZAP70->LAT phosphorylates Downstream Downstream Signaling (e.g., PLCγ1, SLP-76) LAT->Downstream Activation T-Cell Activation Downstream->Activation

Caption: Simplified Lck signaling cascade in T-cells.

Recombinant Lck Protein

The use of highly purified, active recombinant Lck protein is essential for a robust and reproducible in vitro kinase assay. Several commercial sources provide full-length human Lck protein, often expressed in baculovirus-infected insect cells (e.g., Sf9) and purified using affinity chromatography.[8][9] These recombinant proteins typically include an affinity tag (e.g., GST or His-tag) to facilitate purification.[7][8][9]

Table 1: Characteristics of Commercially Available Recombinant Lck Protein

FeatureDescriptionSource
Organism Human[7][8][9]
Expression System Baculovirus-insect cells (e.g., Sf9, Sf21)[8][9]
Tag N-terminal GST-tag or His-tag[7][8][9]
Purity >95% by SDS-PAGE[10]
Molecular Weight ~84 kDa (GST-tagged), ~60.6 kDa (His-tagged)[7][8]
Storage Typically stored at -70°C or -80°C in a glycerol-containing buffer[7][8]

In Vitro Lck Kinase Assay Principles

The fundamental principle of an in vitro kinase assay is to measure the Lck-catalyzed transfer of a phosphate group from ATP to a suitable substrate. The effect of an inhibitor is quantified by the reduction in this enzymatic activity. Common substrates are synthetic peptides derived from endogenous Lck targets, such as the Poly (Glu, Tyr) 4:1 peptide.[4][10]

Several detection methods can be employed:

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[11][12] The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is directly proportional to Lck activity.[11]

  • Fluorescence-Based Assays (e.g., LanthaScreen® TR-FRET): These assays are based on the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site.[13] Inhibition is measured by a decrease in Förster Resonance Energy Transfer (FRET) between a europium-labeled anti-tag antibody bound to the kinase and an Alexa Fluor®-labeled tracer.[13]

  • Radioactivity-Based Assays: This classic method uses radiolabeled ATP, typically [γ-³³P]-ATP or [γ-³²P]-ATP.[10] The radiolabeled phosphate is transferred to the substrate, and the amount of incorporated radioactivity is measured, usually by scintillation counting, after separating the substrate from the free ATP.

Experimental Workflow for Lck Inhibition Assay

The general workflow for an in vitro Lck inhibition assay involves preparing the reaction mixture, initiating the kinase reaction, stopping the reaction, and then detecting the signal.

Lck_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Reagents Prepare Reagents: - Kinase Buffer - Recombinant Lck - Substrate - ATP - Test Compound (Inhibitor) Serial Prepare Serial Dilutions of Test Compound Reagents->Serial Dispense Dispense Compound/DMSO to Assay Plate Serial->Dispense Add_Enzyme Add Lck and Substrate Mixture Dispense->Add_Enzyme Initiate Initiate Reaction by Adding ATP Add_Enzyme->Initiate Incubate Incubate at Room Temp (e.g., 30-60 min) Initiate->Incubate Stop Stop Reaction (Add Detection Reagent) Incubate->Stop Incubate_Detect Incubate for Signal Development (e.g., 30-40 min) Stop->Incubate_Detect Read Read Plate (Luminescence/Fluorescence) Incubate_Detect->Read Plot Plot % Inhibition vs. Compound Concentration Read->Plot IC50 Calculate IC50 Value Plot->IC50

Caption: General experimental workflow for an in vitro Lck inhibition assay.

Detailed Experimental Protocols

Protocol 1: Luminescence-Based Lck Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kits like the ADP-Glo™ Kinase Assay.[11]

Materials:

  • Recombinant active Lck protein

  • Protein Tyrosine Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[10]

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ATP in kinase assay buffer.

    • Dilute the recombinant Lck and substrate to their final desired concentrations in kinase assay buffer.

    • Prepare a serial dilution of the test compound in DMSO, then dilute in kinase assay buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).

  • Assay Plate Setup:

    • Add 1 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of the assay plate.[11]

    • Add 2 µL of the Lck enzyme solution to each well.

    • To initiate the reaction, add 2 µL of the ATP/substrate mixture to each well.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[11]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[11]

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Radioactivity-Based Lck Inhibition Assay

This protocol is a traditional method for measuring kinase activity.

Materials:

  • Recombinant active Lck protein

  • Substrate peptide (e.g., Poly (Glu:Tyr, 4:1))[10]

  • Kinase Assay Buffer[10]

  • [γ-³³P]-ATP

  • 10 mM ATP stock solution[10]

  • Test compounds dissolved in DMSO

  • Phosphocellulose paper and wash buffers (e.g., phosphoric acid)

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a microfuge tube, prepare the reaction mixture containing kinase assay buffer, test compound or DMSO, substrate, and recombinant Lck.

    • Pre-incubate the mixture for 10 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding the [γ-³³P]-ATP Assay Cocktail (a mix of cold ATP and [γ-³³P]-ATP).[10]

    • Incubate the reaction at 30°C for 15-30 minutes.[10]

  • Stopping the Reaction and Separation:

    • Spot a portion of the reaction mixture onto phosphocellulose paper.

    • Immediately immerse the paper in a wash buffer (e.g., 0.75% phosphoric acid) to stop the reaction and wash away unincorporated [γ-³³P]-ATP.

    • Perform several washes to ensure complete removal of free radiolabeled ATP.

  • Detection:

    • Air dry the phosphocellulose paper.

    • Measure the incorporated radioactivity using a scintillation counter.

Data Analysis: Determine the amount of phosphorylation (in cpm) for each reaction. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ as described for the luminescence assay.

Data Presentation and Interpretation

Quantitative data from Lck inhibition assays should be presented clearly to allow for easy comparison of inhibitor potency.

Table 2: Example Data Summary for Lck Inhibitors

Compound IDAssay FormatSubstrateATP Conc. (µM)Lck Conc. (nM)IC₅₀ (nM)
Inhibitor AADP-Glo™Poly(E,Y) 4:110515.2
Inhibitor BADP-Glo™Poly(E,Y) 4:110589.7
StaurosporineADP-Glo™Poly(E,Y) 4:11053.3[12]
DasatinibNanoBRET™N/A (Tracer)N/AN/A2.7[14]
PP1RadioactiveEnolaseN/AN/A~50

Note: IC₅₀ values are highly dependent on assay conditions, particularly the ATP concentration. It is crucial to report these conditions alongside the potency values.

Troubleshooting and Optimization

  • High Background Signal: This may be due to ATP contamination in reagents or non-enzymatic hydrolysis of ATP. Ensure high-purity reagents are used.

  • Low Signal-to-Background Ratio: Optimize enzyme and substrate concentrations. Titrate the Lck protein to find a concentration that gives a robust signal without depleting the substrate too quickly.

  • Compound Interference: Some test compounds may interfere with the detection chemistry (e.g., fluorescence quenching or luminescence inhibition).[15] It is advisable to run a counterscreen without the kinase to identify such compounds.

  • DMSO Sensitivity: Lck activity can be sensitive to the concentration of DMSO. It is recommended to keep the final DMSO concentration consistent across all wells and as low as possible (ideally ≤1%).[15]

By following these detailed protocols and application notes, researchers can effectively establish and perform robust in vitro Lck inhibition assays to advance their drug discovery programs.

References

Application Notes and Protocols: Cellular Assay to Measure Lck Inhibition in Jurkat Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical signaling molecule in T-lymphocytes, playing a pivotal role in initiating T-cell receptor (TCR) signaling cascades.[1][2] Dysregulation of Lck activity has been implicated in various immunological disorders and cancers, making it an attractive therapeutic target. This document provides detailed protocols for cellular assays to measure the inhibition of Lck in Jurkat cells, a human T-lymphocyte cell line commonly used as a model system for T-cell signaling. The described assays are essential tools for screening and characterizing potential Lck inhibitors in a cellular context.

The primary methods detailed herein are Western blotting and flow cytometry to assess the phosphorylation status of Lck and its downstream targets. These methods offer robust and quantitative readouts of Lck activity within the cellular environment.

Lck Signaling Pathway in Jurkat Cells

Upon TCR stimulation, for instance by anti-CD3 antibodies, Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex.[2] This phosphorylation event initiates a signaling cascade, including the recruitment and phosphorylation of Zeta-chain-associated protein kinase 70 (ZAP-70) and the Linker for Activation of T-cells (LAT).[3][4] The activation of these downstream molecules ultimately leads to cellular responses such as calcium mobilization, gene transcription, and proliferation.[5][6] Measuring the phosphorylation state of Lck at its activating tyrosine residue (Y394) or the phosphorylation of its direct downstream substrates like ZAP-70 serves as a reliable indicator of its kinase activity.[3][4]

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR/CD3 Lck_inactive Lck (Inactive) TCR->Lck_inactive Recruitment Lck_active Lck (Active) pY394 Lck_inactive->Lck_active Autophosphorylation ZAP70 ZAP-70 Lck_active->ZAP70 Phosphorylation LAT LAT Lck_active->LAT Phosphorylation pZAP70 pZAP-70 ZAP70->pZAP70 Downstream Downstream Signaling (e.g., Ca2+ mobilization, Erk activation) pZAP70->Downstream pLAT pLAT LAT->pLAT pLAT->Downstream Stimulation TCR Stimulation (e.g., anti-CD3) Stimulation->TCR Inhibitor Lck Inhibitor Inhibitor->Lck_active

Caption: Lck Signaling Pathway upon TCR Stimulation.

Experimental Protocols

General Cell Culture and Treatment Workflow

The general workflow for assessing Lck inhibition involves culturing Jurkat cells, pre-treating them with a test inhibitor, stimulating TCR signaling, and then harvesting the cells for analysis by either Western blotting or flow cytometry.

Experimental_Workflow Culture 1. Culture Jurkat Cells Pretreat 2. Pre-treat with this compound Culture->Pretreat Stimulate 3. Stimulate with anti-CD3 Pretreat->Stimulate Harvest 4. Harvest Cells Stimulate->Harvest Analyze 5. Analyze Harvest->Analyze WB Western Blot Analyze->WB FC Flow Cytometry Analyze->FC

Caption: General Experimental Workflow.
Protocol 1: Western Blot Analysis of Lck and ZAP-70 Phosphorylation

This protocol details the steps to measure the phosphorylation of Lck (pY394) and ZAP-70 (pY319) as a readout of Lck activity.

Materials:

  • Jurkat E6.1 cells

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • This compound (e.g., Dasatinib)[3][4]

  • Anti-CD3 antibody (clone OKT3)

  • Goat anti-mouse IgG

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Lck (Y394)

    • Rabbit anti-Lck (total)

    • Rabbit anti-phospho-ZAP-70 (Y319)

    • Rabbit anti-ZAP-70 (total)

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Culture Jurkat E6.1 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator. Maintain cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL.

  • Inhibitor Treatment:

    • Seed 5 x 10^6 cells per condition in a 6-well plate.

    • Pre-treat cells with varying concentrations of the this compound (or vehicle control, e.g., DMSO) for 1-2 hours at 37°C.

  • TCR Stimulation:

    • Add anti-CD3 antibody (e.g., 1-2 µg/mL) and incubate for 30 minutes at 37°C.

    • Cross-link the anti-CD3 antibody by adding goat anti-mouse IgG (e.g., 10 µg/mL) and incubate for the desired time (e.g., 2, 5, 10 minutes) at 37°C. A time-course experiment is recommended to determine the optimal stimulation time.

  • Cell Lysis:

    • Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells in 100 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using image analysis software (e.g., ImageJ).

    • Normalize the phospho-protein signal to the total protein signal for each target (e.g., pLck/Lck).

    • Further normalize to the loading control (β-actin) to account for loading differences.

    • Calculate the percent inhibition for each inhibitor concentration relative to the stimulated vehicle control.

Protocol 2: Phospho-Flow Cytometry Analysis of Lck Phosphorylation

This protocol allows for the high-throughput analysis of Lck phosphorylation at the single-cell level.[7]

Materials:

  • Jurkat E6.1 cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Anti-CD3 antibody (clone OKT3)

  • Goat anti-mouse IgG

  • Fixation Buffer (e.g., BioLegend's Fixation Buffer)

  • Permeabilization Buffer (e.g., True-Phos™ Perm Buffer)

  • Fluorochrome-conjugated primary antibodies:

    • Alexa Fluor 647 anti-phospho-Lck (Y394)

  • Flow cytometer

Procedure:

  • Cell Culture and Inhibitor Treatment: Follow steps 1 and 2 from the Western Blot protocol, using 1 x 10^6 cells per condition in microcentrifuge tubes or a 96-well plate.

  • TCR Stimulation: Follow step 3 from the Western Blot protocol.

  • Fixation:

    • Immediately after stimulation, add an equal volume of pre-warmed Fixation Buffer to the cell suspension.

    • Incubate for 15-20 minutes at 37°C.

    • Centrifuge cells at 700 x g for 5 minutes and discard the supernatant.

  • Permeabilization:

    • Resuspend the cell pellet in ice-cold Permeabilization Buffer.

    • Incubate on ice for 30 minutes.

  • Staining:

    • Wash the cells twice with cell staining buffer (e.g., PBS with 1% BSA).

    • Resuspend the cells in 100 µL of cell staining buffer containing the fluorochrome-conjugated anti-phospho-Lck antibody.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Wash the cells twice with cell staining buffer.

    • Resuspend the cells in an appropriate volume of cell staining buffer for flow cytometry analysis.

    • Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000) per sample.

  • Data Analysis:

    • Gate on the Jurkat cell population based on forward and side scatter properties.

    • Determine the median fluorescence intensity (MFI) of the phospho-Lck signal for each sample.

    • Calculate the percent inhibition based on the MFI of the inhibitor-treated samples relative to the stimulated vehicle control.

Data Presentation

Quantitative data from these assays should be summarized in tables to facilitate comparison between different inhibitor concentrations and controls.

Table 1: Western Blot Densitometry Data for Lck Inhibition

Treatment ConditionpLck/Total Lck Ratio (Normalized)pZAP-70/Total ZAP-70 Ratio (Normalized)% Lck Inhibition% ZAP-70 Inhibition
Unstimulated Control0.10 ± 0.020.08 ± 0.01N/AN/A
Stimulated + Vehicle1.00 ± 0.121.00 ± 0.150%0%
Stimulated + 1 nM Inhibitor0.85 ± 0.100.78 ± 0.1115%22%
Stimulated + 10 nM Inhibitor0.52 ± 0.080.45 ± 0.0948%55%
Stimulated + 100 nM Inhibitor0.15 ± 0.040.12 ± 0.0385%88%

Data are represented as mean ± standard deviation from three independent experiments. Percent inhibition is calculated relative to the stimulated vehicle control after subtracting the unstimulated background.

Table 2: Phospho-Flow Cytometry Data for Lck Inhibition

Treatment ConditionMedian Fluorescence Intensity (MFI) of pLck% Lck Inhibition
Unstimulated Control150 ± 25N/A
Stimulated + Vehicle2500 ± 3100%
Stimulated + 1 nM Inhibitor2100 ± 28017%
Stimulated + 10 nM Inhibitor1300 ± 19051%
Stimulated + 100 nM Inhibitor400 ± 6089%

Data are represented as mean ± standard deviation from three independent experiments. Percent inhibition is calculated as: [1 - (MFI_inhibitor - MFI_unstimulated) / (MFI_stimulated - MFI_unstimulated)] * 100.

Conclusion

The protocols described provide a robust framework for assessing the cellular activity of Lck inhibitors in Jurkat T-cells. Western blotting offers detailed information on multiple nodes of the signaling pathway, while phospho-flow cytometry provides a high-throughput method for screening and quantifying inhibition at the single-cell level. The combination of these assays allows for a comprehensive characterization of potential Lck-targeting therapeutic agents.

References

Application Notes and Protocols: Measuring Lck Autophosphorylation in Response to Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation and immune responses.[1][2] Lck is a member of the Src family of non-receptor tyrosine kinases.[3] Its activity is tightly regulated, primarily through phosphorylation at two key tyrosine residues: autophosphorylation at Tyr394 in the activation loop leads to kinase activation, while phosphorylation at Tyr505 by C-terminal Src kinase (Csk) results in an inactive conformation.[1][4]

Dysregulation of Lck activity is implicated in various autoimmune diseases and cancers, making it a prime target for therapeutic intervention.[2][3] The development of specific Lck inhibitors is a significant area of research in drug discovery. A crucial step in this process is the accurate measurement of Lck autophosphorylation as a direct indicator of its activation state and the efficacy of potential inhibitors.

These application notes provide detailed protocols for measuring Lck autophosphorylation in response to inhibitors using common laboratory techniques.

Lck Signaling Pathway

The activation of Lck is an early and essential event in the TCR signaling cascade. Upon T-cell stimulation, Lck is recruited to the TCR complex and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains. This initiates a signaling cascade involving the recruitment and activation of ZAP-70, leading to downstream signaling events that ultimately result in T-cell proliferation, differentiation, and cytokine production.[2]

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR/CD3 Lck_inactive Lck (inactive) pY505 TCR->Lck_inactive Ag presentation ZAP70 ZAP-70 TCR->ZAP70 Recruits Lck_active Lck (active) pY394 Lck_inactive->Lck_active Autophosphorylation pY394 Lck_active->TCR Phosphorylates ITAMs Lck_active->ZAP70 Phosphorylates & Activates CD45 CD45 CD45->Lck_inactive Dephosphorylates pY505 CSK CSK CSK->Lck_active Phosphorylates pY505 LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits & Activates Downstream Downstream Signaling PLCg1->Downstream Inhibitor_Screening_Workflow cluster_screening Screening & Validation HTS Primary High-Throughput Screen (e.g., ADP-Glo, LanthaScreen) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Profiling (against other kinases) Dose_Response->Selectivity Cell_Assay Cell-based Assays (e.g., Western Blot, pLck ELISA) Dose_Response->Cell_Assay Lead_Opt Lead Optimization Selectivity->Lead_Opt Cell_Assay->Lead_Opt Compound_Library Compound Library Compound_Library->HTS Lck_Enzyme Recombinant Lck Enzyme Lck_Enzyme->HTS

References

Application Notes and Protocols: In Vivo Mouse Model for Testing Lck Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical signaling molecule in T lymphocytes, playing a pivotal role in T-cell receptor (TCR) signaling and T-cell activation.[1][2] Its involvement in various cellular processes, including proliferation and differentiation, makes it an attractive therapeutic target in oncology and autoimmune diseases.[3][4] This document provides detailed application notes and protocols for utilizing an in vivo mouse model to evaluate the efficacy of Lck inhibitors. Syngeneic mouse models, which involve transplanting mouse tumor cells into immunocompetent mice of the same genetic background, are ideal for this purpose as they allow for the study of the interplay between the investigational therapy, the tumor, and a fully functional immune system.[5][6]

Lck Signaling Pathway

The Lck signaling cascade is initiated upon T-cell receptor (TCR) engagement with an antigen-presenting cell. Lck, which is associated with the CD4 or CD8 co-receptors, phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex. This phosphorylation event recruits and activates another tyrosine kinase, ZAP-70, which in turn phosphorylates downstream adaptor proteins, leading to the activation of multiple signaling pathways that culminate in T-cell activation, proliferation, and cytokine production.

Lck_Signaling_Pathway Lck Signaling Pathway in T-Cell Activation cluster_membrane Cell Membrane TCR_CD3 TCR/CD3 complex Lck Lck TCR_CD3->Lck recruits upon antigen presentation ZAP70 ZAP-70 TCR_CD3->ZAP70 recruits CD4_CD8 CD4/CD8 CD4_CD8->Lck associates with Lck->TCR_CD3 phosphorylates ITAMs Lck->ZAP70 phosphorylates & activates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 PI3K PI3K LAT_SLP76->PI3K Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK NFAT NFAT Pathway PLCg1->NFAT NFkB NF-κB Pathway PI3K->NFkB T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) Ras_MAPK->T_Cell_Activation NFkB->T_Cell_Activation NFAT->T_Cell_Activation

A simplified diagram of the Lck signaling cascade in T-cell activation.

Recommended In Vivo Model: Syngeneic Mouse Tumor Models

Syngeneic mouse tumor models are the preferred platform for evaluating the efficacy of Lck inhibitors due to the presence of a competent immune system, which is essential for assessing the immunomodulatory effects of these agents.[5][6] The choice of a specific syngeneic model will depend on the cancer type of interest.

Commonly Used Syngeneic Models:

  • MC38 (Colon Adenocarcinoma): A widely used model that is responsive to various immunotherapies.[7][8]

  • B16-F10 (Melanoma): A highly aggressive and poorly immunogenic tumor model, making it a stringent test for novel immunotherapies.[9][10][11][12]

  • 4T1 (Breast Cancer): A metastatic breast cancer model that mimics many aspects of human disease.[7][13]

  • 1956 (Sarcoma): A methylcholanthrene-induced sarcoma model.[7][13]

Experimental Workflow

A typical in vivo study to assess the efficacy of an Lck inhibitor involves several key stages, from tumor cell implantation to data analysis.

experimental_workflow In Vivo Efficacy Study Workflow start Start cell_culture Syngeneic Tumor Cell Culture start->cell_culture implantation Tumor Cell Implantation cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment with Lck Inhibitor or Vehicle randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint Reached monitoring->endpoint tissue_collection Tumor and Spleen Collection endpoint->tissue_collection analysis Flow Cytometry & Western Blot Analysis tissue_collection->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis end End data_analysis->end

A generalized workflow for an in vivo this compound efficacy study.

Data Presentation: Efficacy of Lck Inhibitors in Syngeneic Mouse Models

The following tables summarize representative data on the efficacy of the this compound dasatinib in various syngeneic mouse tumor models.

Table 1: In Vivo Antitumor Efficacy of Dasatinib

Tumor ModelMouse StrainTreatmentDosing ScheduleTumor Growth Inhibition (TGI)Reference
MC38 (Colon) C57BL/6Dasatinib30 mg/kg, dailySignificant reduction in tumor growth[7][13]
B16.OVA (Melanoma) C57BL/6Dasatinib30 mg/kg, dailySignificant reduction in tumor growth[7][13]
1956 (Sarcoma) C57BL/6Dasatinib30 mg/kg, dailySignificant reduction in tumor growth[7][13]
4T1 (Breast) BALB/cDasatinib30 mg/kg, dailySignificant reduction in tumor growth[7][13]

Table 2: Immunomodulatory Effects of Dasatinib in Tumor-Bearing Mice

Tumor ModelAnalysisEffect of Dasatinib TreatmentReference
B16.OVA (Melanoma) Flow Cytometry (Blood)Increased proportion of CD8+ T cells[7]
B16.OVA (Melanoma) Flow Cytometry (Tumor)Increased number of tumor-infiltrating CD8+ T cells[7]
All Models CyTOF (Tumor)Reduced number of intratumoral regulatory T cells (Tregs)[7]

Experimental Protocols

Protocol 1: Syngeneic Tumor Model Establishment and Efficacy Assessment

1.1. Cell Culture and Preparation:

  • Culture the chosen syngeneic tumor cell line (e.g., MC38, B16-F10) in the recommended complete media.

  • Harvest cells during the logarithmic growth phase and assess viability using trypan blue exclusion. Viability should be >95%.

  • Wash the cells twice with sterile, ice-cold phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • Resuspend the cells in sterile PBS or HBSS at the desired concentration for injection (e.g., 1 x 10^6 cells/100 µL). Keep the cell suspension on ice.

1.2. Tumor Cell Implantation:

  • Use 6-8 week old immunocompetent mice of the appropriate strain (e.g., C57BL/6 for MC38 and B16-F10, BALB/c for 4T1).

  • Shave and sterilize the injection site on the flank of the mouse.

  • Subcutaneously inject the tumor cell suspension (e.g., 100 µL) into the prepared site.

1.3. Tumor Growth Monitoring and Treatment:

  • Monitor the mice regularly for tumor appearance.

  • Once tumors are palpable, begin measuring tumor dimensions (length and width) with digital calipers every 2-3 days.[9]

  • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[9]

  • When tumors reach a predetermined average size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer the this compound or vehicle control according to the planned dosing schedule (e.g., oral gavage, intraperitoneal injection).

  • Continue to monitor tumor volume and body weight throughout the study.

  • Euthanize mice when tumors reach the predetermined endpoint size or if signs of excessive morbidity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 2: Preparation of Single-Cell Suspensions from Tumors and Spleens

2.1. Spleen Processing:

  • Aseptically harvest the spleen from the euthanized mouse and place it in a sterile petri dish containing ice-cold PBS or RPMI-1640 medium.

  • Mechanically dissociate the spleen by gently mashing it through a 70 µm cell strainer using the plunger of a sterile syringe.

  • Wash the strainer with additional cold medium to collect the remaining cells.

  • Centrifuge the cell suspension at 300-400 x g for 5-7 minutes at 4°C.

  • Resuspend the cell pellet in red blood cell (RBC) lysis buffer (e.g., ACK lysis buffer) and incubate for 2-5 minutes at room temperature.

  • Neutralize the lysis buffer by adding an excess of complete medium.

  • Centrifuge the cells again, discard the supernatant, and resuspend the splenocyte pellet in an appropriate buffer (e.g., PBS with 2% FBS) for downstream applications.

  • Count the viable cells using a hemocytometer and trypan blue.

2.2. Tumor Processing:

  • Excise the tumor and record its weight.

  • Place the tumor in a petri dish with cold digestion buffer (e.g., RPMI-1640 containing collagenase and DNase).

  • Mince the tumor into small pieces using sterile scissors or a scalpel.

  • Incubate the minced tumor tissue in the digestion buffer at 37°C for 30-60 minutes with gentle agitation.

  • Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

  • Wash the cells with complete medium and centrifuge at 300-400 x g for 5-7 minutes.

  • Resuspend the cell pellet in an appropriate buffer for further analysis.

Protocol 3: Flow Cytometry Analysis of Immune Cell Populations
  • Prepare single-cell suspensions from tumors and spleens as described in Protocol 2.

  • Adjust the cell concentration to 1 x 10^7 cells/mL in flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).

  • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into individual flow cytometry tubes.

  • Block Fc receptors by incubating the cells with an anti-CD16/CD32 antibody for 10-15 minutes on ice.

  • Add the desired combination of fluorescently conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for Tregs) and incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with staining buffer.

  • If intracellular staining is required (e.g., for FoxP3), fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions.

  • Incubate with the intracellular antibody for 30 minutes at room temperature in the dark.

  • Wash the cells and resuspend them in staining buffer.

  • Acquire the data on a flow cytometer and analyze the results using appropriate software.

Protocol 4: Western Blot Analysis of Lck Phosphorylation
  • Prepare protein lysates from isolated splenocytes or tumor-infiltrating lymphocytes by lysing the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated Lck (e.g., anti-phospho-Lck Tyr505) overnight at 4°C with gentle agitation.[14][15][16][17]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total Lck or a housekeeping protein like β-actin.[14]

Conclusion

The use of syngeneic mouse tumor models provides a robust and clinically relevant platform for evaluating the in vivo efficacy of Lck inhibitors. The protocols outlined in this document offer a comprehensive guide for researchers to establish these models, assess antitumor activity, and analyze the immunomodulatory effects of their compounds. Careful execution of these experiments will yield valuable data to support the preclinical development of novel Lck-targeting therapies.

References

Application Notes and Protocols for Cell-Based Assay of Lck-Dependent TCR Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The activation of T-lymphocytes is a critical event in the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with antigens presented by major histocompatibility complexes (MHC). A key proximal event in TCR signaling is the activation of the protein tyrosine kinase Lck (Lymphocyte-specific protein tyrosine kinase). Upon TCR clustering, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the CD3 and ζ-chains of the TCR complex. This phosphorylation cascade creates docking sites for another kinase, ZAP-70 (Zeta-chain-associated protein kinase 70), leading to its activation and the propagation of downstream signaling pathways that ultimately result in T-cell proliferation, differentiation, and cytokine production.

Dysregulation of Lck activity is implicated in various immunological disorders, making it an attractive therapeutic target for autoimmune diseases and certain cancers. Consequently, robust and reliable cell-based assays to quantify Lck-dependent TCR phosphorylation are essential for basic research and drug discovery efforts aimed at identifying and characterizing novel Lck inhibitors.

This document provides detailed application notes and protocols for a cell-based assay to measure Lck-dependent TCR phosphorylation, primarily using the Jurkat T-cell line as a model system.

Signaling Pathway

The Lck-dependent TCR phosphorylation cascade is a well-orchestrated series of molecular events. The following diagram illustrates the key components and their interactions upon TCR engagement.

TCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR_CD3 TCR/CD3 Complex Lck Lck TCR_CD3->Lck Recruitment & Activation ZAP70 ZAP-70 TCR_CD3->ZAP70 Recruitment of ZAP-70 to pY-ITAMs CD4_CD8 CD4/CD8 CD4_CD8->Lck Association Lck->TCR_CD3 ITAM Phosphorylation (pY) Lck->ZAP70 Phosphorylation (pY) LAT LAT PLCg1 PLCγ1 LAT->PLCg1 Recruitment & Activation ZAP70->LAT Phosphorylation (pY) SLP76 SLP-76 ZAP70->SLP76 Phosphorylation (pY) SLP76->PLCg1 Complex Formation Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream Signal Propagation

Figure 1: Lck-Dependent TCR Signaling Pathway.

Experimental Workflow

The general workflow for a cell-based Lck phosphorylation assay involves cell culture, stimulation of the TCR pathway, cell lysis, and detection of phosphorylated proteins. The following diagram outlines the key steps.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Jurkat T-Cell Culture B Cell Harvesting & Counting A->B C Pre-incubation with Lck Inhibitor (or vehicle control) B->C D TCR Stimulation (e.g., anti-CD3/CD28 antibodies) C->D E Cell Lysis D->E F Protein Quantification E->F G Detection of Phospho-Lck (Western Blot or Flow Cytometry) F->G H Data Analysis G->H

Figure 2: Experimental Workflow for Lck Phosphorylation Assay.

Quantitative Data

This compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for several common Lck inhibitors. It is important to note that IC50 values can vary depending on the assay format (e.g., cell-free vs. cell-based) and experimental conditions.

InhibitorTarget(s)Assay TypeCell LineIC50 (nM)Reference(s)
Dasatinib Lck, Src, AblCell ProliferationJurkat2.8[1]
Growth InhibitionT-ALL primary samples1.3 - 16[2]
Bosutinib Lck, Src, AblCell-free-1.2[3]
Cell ProliferationNB cell lines640 - 11260[4]
PP2 Lck, Fyn, HckCell-free-4[5]
Tyrosine PhosphorylationHuman T-cells600[6]
A-770041 LckCell-free (1 mM ATP)-147[7]
IL-2 ProductionWhole Blood~80[7]
Assay Performance Metrics

To ensure the quality and reliability of a cell-based assay, particularly in a high-throughput screening context, it is crucial to determine key performance metrics such as the Z'-factor and signal-to-noise ratio.

  • Z'-Factor: This metric is a measure of the statistical effect size and is used to assess the quality of an assay. It reflects the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening. For cell-based assays, a Z'-factor greater than 0.4 is often acceptable.

  • Signal-to-Noise (S/N) Ratio: In the context of Western blotting, the S/N ratio is the signal intensity of the band of interest divided by the background signal in the same lane. A higher S/N ratio indicates a more robust and reliable detection of the target protein.[1]

While specific Z'-factor and S/N ratios are highly dependent on the specific assay conditions, optimization of antibody concentrations, incubation times, and washing steps are critical for achieving a high-quality assay with a robust signal window.

Experimental Protocols

Jurkat T-Cell Culture and Maintenance

Materials:

  • Jurkat, Clone E6-1 (ATCC® TIB-152™)

  • RPMI-1640 medium (with L-glutamine)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

Protocol:

  • Culture Jurkat cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • Prior to experiments, ensure cells are in the logarithmic growth phase and have a viability of >95% as determined by Trypan Blue exclusion.

TCR Stimulation and Lck Inhibition

Materials:

  • Jurkat cells

  • Serum-free RPMI-1640 medium

  • This compound of choice (e.g., Dasatinib, PP2) dissolved in DMSO

  • DMSO (vehicle control)

  • Anti-human CD3 antibody (clone OKT3 or UCHT1), functional grade

  • Anti-human CD28 antibody (clone CD28.2), functional grade

  • Goat anti-mouse IgG, F(ab')2 fragment

Protocol:

  • Harvest Jurkat cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with sterile PBS and resuspend in serum-free RPMI-1640 medium at a density of 5 x 10^6 cells/mL.

  • Aliquot the cell suspension into microcentrifuge tubes.

  • To the appropriate tubes, add the this compound at the desired final concentration or an equivalent volume of DMSO for the vehicle control.

  • Incubate the cells at 37°C for 30-60 minutes.

  • Prepare a stimulation cocktail containing anti-CD3 (1-2 µg/mL) and anti-CD28 (1-2 µg/mL) antibodies in serum-free RPMI-1640.

  • Add the stimulation cocktail to the cells and incubate at 37°C for the desired time (typically 2-15 minutes for early phosphorylation events).

  • To enhance stimulation by cross-linking, add goat anti-mouse IgG F(ab')2 fragment (10 µg/mL) and incubate for a further 2-5 minutes.

  • Immediately stop the stimulation by adding ice-cold PBS and pellet the cells by centrifugation at 4°C.

Cell Lysis and Protein Quantification

Materials:

  • Ice-cold PBS

  • RIPA lysis buffer (or other suitable lysis buffer)

  • Protease inhibitor cocktail

  • Phosphatase inhibitor cocktail

  • BCA Protein Assay Kit

Protocol:

  • Wash the cell pellet once with ice-cold PBS.

  • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a BCA protein assay according to the manufacturer's instructions.

Detection of Lck Phosphorylation by Western Blot

Materials:

  • Cell lysates

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Lck (Tyr394) antibody

    • Rabbit anti-Lck (total) antibody

  • HRP-conjugated goat anti-rabbit IgG secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-Lck antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.

  • (Optional) Strip the membrane and re-probe with an antibody against total Lck to normalize for protein loading.

Detection of Lck Phosphorylation by Flow Cytometry

Materials:

  • Stimulated and control Jurkat cells

  • Fixation buffer (e.g., BD Cytofix™)

  • Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)

  • Fluorochrome-conjugated antibodies:

    • Anti-phospho-Lck (Tyr394) antibody

    • Anti-CD3 antibody (for gating)

  • Flow cytometer

Protocol:

  • Following stimulation, immediately fix the cells by adding an equal volume of pre-warmed fixation buffer and incubate for 10-15 minutes at 37°C.

  • Pellet the cells and wash with PBS.

  • Permeabilize the cells by adding ice-cold permeabilization buffer and incubate on ice for 30 minutes.

  • Wash the cells twice with staining buffer (PBS with 2% FBS).

  • Stain the cells with the fluorochrome-conjugated anti-phospho-Lck antibody and anti-CD3 antibody for 30-60 minutes at room temperature in the dark.

  • Wash the cells with staining buffer.

  • Resuspend the cells in staining buffer and acquire data on a flow cytometer.

  • Analyze the median fluorescence intensity (MFI) of the phospho-Lck signal within the CD3-positive cell population.

Troubleshooting

IssuePossible CauseSolution
No or weak phospho-Lck signal Inefficient stimulationOptimize antibody concentrations and stimulation time. Ensure proper cross-linking.
Phosphatase activityAlways use fresh phosphatase inhibitors in lysis buffer and keep samples on ice.
Low antibody concentrationTitrate the primary antibody to determine the optimal concentration.
High background on Western blot Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).
High antibody concentrationDecrease the concentration of the primary or secondary antibody.
Insufficient washingIncrease the number and duration of wash steps.
Variability between replicates Inconsistent cell numbersEnsure accurate cell counting and equal cell numbers per condition.
Pipetting errorsUse calibrated pipettes and be precise during reagent addition.
Uneven protein loadingPerform accurate protein quantification and load equal amounts for Western blotting.

Conclusion

The cell-based assay for Lck-dependent TCR phosphorylation described herein provides a robust platform for investigating the initial steps of T-cell activation and for screening potential Lck inhibitors. By carefully following the detailed protocols and optimizing assay conditions, researchers can obtain reliable and reproducible data to advance our understanding of T-cell biology and to facilitate the development of novel immunomodulatory therapies. The use of Jurkat T-cells offers a convenient and well-characterized model system, and the principles of this assay can be adapted to primary T-cells for more physiologically relevant studies.

References

Application of Lck Inhibitors in Organ Transplant Rejection Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of Lymphocyte-specific protein tyrosine kinase (Lck) inhibitors in preclinical organ transplant rejection models. It includes detailed application notes, experimental protocols, and a summary of efficacy data to facilitate further research and development in this promising area of immunosuppressive therapy.

Introduction: Lck as a Key Target in T-Cell Mediated Rejection

Organ transplantation is a life-saving intervention for end-stage organ failure, but its success is often challenged by the recipient's immune system, which recognizes the transplanted organ as foreign and mounts an attack, leading to rejection. T-lymphocytes, particularly CD4+ and CD8+ T-cells, play a central role in this process. The activation of these T-cells is initiated by the T-cell receptor (TCR) signaling cascade, in which Lymphocyte-specific protein tyrosine kinase (Lck) is a critical proximal kinase.[1][2][3]

Upon engagement of the TCR with an antigen, Lck phosphorylates immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, initiating a signaling cascade that leads to T-cell activation, proliferation, and the production of pro-inflammatory cytokines, ultimately culminating in graft destruction.[2][4] Given its pivotal role, Lck has emerged as an attractive therapeutic target for the prevention of organ transplant rejection.[2][5][6] Lck inhibitors are small molecules designed to block the kinase activity of Lck, thereby preventing T-cell activation and suppressing the immune response against the allograft.[2]

Mechanism of Action of Lck Inhibitors

Lck inhibitors function by binding to the ATP-binding site of the Lck kinase domain, preventing the transfer of phosphate groups to its substrates. This inhibition effectively halts the initial steps of the TCR signaling cascade. By blocking Lck activity, these inhibitors prevent the phosphorylation of ITAMs, the recruitment and activation of downstream signaling molecules like ZAP-70, and the subsequent activation of transcription factors such as NFAT and AP-1, which are essential for the expression of genes involved in T-cell activation and effector function, including the production of interleukin-2 (IL-2).[1] The suppression of T-cell activation and proliferation by Lck inhibitors leads to a state of immunosuppression, which can prevent the rejection of transplanted organs.[2][6]

Preclinical Efficacy of Lck Inhibitors in Organ Transplant Models

Several Lck inhibitors have been evaluated in preclinical models of organ transplantation, demonstrating their potential to prevent allograft rejection. The following tables summarize the quantitative data from key studies.

Lck Inhibitor Transplant Model Animal Model Dosage Treatment Duration Graft Survival (Mean Survival Time in Days) Reference
A-770041 Heterotopic Heart TransplantBrown Norway to Lewis Rats10 mg/kg/day>65 days>65[1]
20 mg/kg/day>65 days>65[1]
Vehicle Control-Not explicitly stated, but rejection occurred[1]
A420983 Islet AllograftNot specified in available abstractsNot specified in available abstractsNot specified in available abstractsProlonged survival (quantitative data not available in search results)[7]
Vehicle Control Islet AllograftNot specified in available abstracts--Rejection occurred (quantitative data not available in search results)[7]
This compound In Vitro Assay Cell Type Metric Value Reference
A-770041 Lck Inhibition-IC50147 nM[1]
Concanavalin A-stimulated IL-2 productionWhole bloodEC50~80 nM[1]
Concanavalin A-induced IL-2 production in vivo-EC5078 +/- 28 nM[1]

Signaling Pathways and Experimental Workflows

To visually represent the key processes involved, the following diagrams have been generated using Graphviz.

Lck_Signaling_Pathway cluster_inhibitor This compound TCR TCR/CD3 Lck Lck TCR->Lck Antigen Recognition ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT PLCG1 PLCγ1 LAT->PLCG1 IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC PKC DAG->PKC NFAT NFAT Activation Ca->NFAT Ras_MAPK Ras/MAPK Pathway PKC->Ras_MAPK AP1 AP-1 Activation Ras_MAPK->AP1 IL2 IL-2 Production NFAT->IL2 AP1->IL2 Rejection Graft Rejection IL2->Rejection Lck_Inhibitor This compound Lck_Inhibitor->Lck Inhibits

Caption: Lck Signaling Pathway in T-Cell Activation and its Inhibition.

Experimental_Workflow start Start: Organ Transplant Model (e.g., Heart, Skin, Islet) treatment Treatment Groups: - this compound (e.g., A-770041) - Vehicle Control - Positive Control (e.g., Cyclosporine A) start->treatment monitoring Monitor Graft Survival: - Daily Palpation (Heart) - Visual Inspection (Skin) - Blood Glucose (Islet) treatment->monitoring endpoint Endpoint: - Graft Rejection - Pre-defined Time Point monitoring->endpoint analysis Post-Endpoint Analysis endpoint->analysis histology Histological Analysis: - H&E Staining - Immunohistochemistry analysis->histology flow Flow Cytometry: - Immune Cell Infiltration - T-cell Subsets analysis->flow elisa ELISA: - Cytokine Levels (e.g., IL-2, IFN-γ) analysis->elisa

Caption: Experimental Workflow for Evaluating Lck Inhibitors.

Detailed Experimental Protocols

The following are detailed protocols for key experiments cited in the evaluation of Lck inhibitors in organ transplant rejection models.

Murine Heterotopic Heart Transplantation

This protocol is adapted from established methods for creating a model of vascularized organ rejection.

Materials:

  • Donor and recipient mice (e.g., Brown Norway and Lewis rats for a fully mismatched model)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (micro-scissors, forceps, vessel clamps)

  • Suture material (e.g., 10-0 nylon)

  • Heparinized saline

  • Stereomicroscope

Procedure:

  • Anesthesia: Anesthetize both donor and recipient animals.

  • Donor Heart Harvest:

    • Perform a midline laparotomy and thoracotomy on the donor mouse.

    • Cannulate the aorta and perfuse the heart with cold, heparinized saline until the coronary circulation is cleared of blood.

    • Ligate and transect the superior and inferior vena cava, and the pulmonary veins.

    • Transect the aorta and pulmonary artery, and carefully remove the heart.

    • Store the donor heart in cold saline on ice.

  • Recipient Preparation:

    • Perform a midline laparotomy to expose the abdominal aorta and inferior vena cava.

    • Carefully dissect the vessels and apply microvascular clamps.

  • Anastomosis:

    • Perform end-to-side anastomoses of the donor aorta to the recipient's infrarenal aorta and the donor pulmonary artery to the recipient's inferior vena cava using 10-0 nylon suture under a stereomicroscope.

  • Reperfusion and Closure:

    • Release the vascular clamps to allow blood flow to the transplanted heart. A beating heart indicates a successful transplant.

    • Close the abdominal incision in layers.

  • Post-operative Care:

    • Administer analgesics as required.

    • Monitor the animal for recovery.

  • Graft Survival Assessment:

    • Palpate the abdomen daily to assess the heartbeat of the transplanted heart.

    • Cessation of heartbeat is defined as graft rejection.

Murine Skin Transplantation

This model is commonly used to assess cell-mediated rejection.

Materials:

  • Donor and recipient mice

  • Anesthesia

  • Surgical scissors and forceps

  • Gauze and bandages

  • Suture material (optional)

Procedure:

  • Donor Skin Preparation:

    • Euthanize the donor mouse.

    • Shave the hair from the donor's back or tail.

    • Excise a full-thickness piece of skin (e.g., 1x1 cm) and store it in sterile saline.

  • Recipient Graft Bed Preparation:

    • Anesthetize the recipient mouse.

    • Shave a corresponding area on the recipient's flank or back.

    • Excise a piece of skin of the same size as the donor graft to create the graft bed.

  • Grafting:

    • Place the donor skin onto the graft bed.

    • (Optional) Secure the graft with a few sutures at the corners.

  • Bandaging:

    • Cover the graft with a non-adherent dressing and secure it with a bandage.

  • Post-operative Care and Monitoring:

    • House mice individually to prevent bandage removal.

    • Remove the bandage after 7-10 days.

    • Visually inspect the graft daily for signs of rejection (e.g., inflammation, necrosis, eschar formation). Rejection is typically defined as the loss of more than 80% of the graft tissue.

Histological Analysis of Graft Rejection

Materials:

  • Harvested graft tissue

  • 10% neutral buffered formalin

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stains

  • Microscope

Procedure:

  • Tissue Fixation and Processing:

    • Fix the harvested graft in 10% neutral buffered formalin for at least 24 hours.

    • Dehydrate the tissue through a series of graded alcohols, clear in xylene, and embed in paraffin wax.

  • Sectioning and Staining:

    • Cut 4-5 µm thick sections using a microtome and mount on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain with H&E.

  • Microscopic Examination:

    • Examine the stained sections under a light microscope.

    • Assess for signs of rejection, such as:

      • Cellular infiltration: Presence and density of mononuclear cells (lymphocytes, macrophages).

      • Tissue damage: Myocyte necrosis (heart), epidermal/dermal necrosis (skin), islet cell destruction.

      • Vasculitis: Inflammation of blood vessels.

  • Scoring:

    • Grade the severity of rejection based on a standardized scoring system (e.g., the International Society for Heart and Lung Transplantation (ISHLT) grading scale for cardiac allografts).

Flow Cytometry for Immune Cell Profiling

Materials:

  • Spleen or peripheral blood from recipient animals

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Red blood cell lysis buffer

  • Fluorochrome-conjugated antibodies against murine immune cell markers (e.g., CD3, CD4, CD8, CD25, Foxp3)

  • Flow cytometer

Procedure:

  • Single-Cell Suspension Preparation:

    • Spleen: Mechanically dissociate the spleen in FACS buffer and pass through a 70 µm cell strainer.

    • Peripheral Blood: Collect blood in tubes containing an anticoagulant (e.g., EDTA).

    • Lyse red blood cells using a lysis buffer.

    • Wash the cells with FACS buffer and resuspend at a concentration of 1x10^6 cells/100 µL.

  • Antibody Staining:

    • Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes at 4°C in the dark.

    • For intracellular markers like Foxp3, fix and permeabilize the cells after surface staining, and then incubate with the intracellular antibody.

    • Wash the cells twice with FACS buffer.

  • Data Acquisition and Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo).

    • Gate on specific immune cell populations (e.g., CD4+ T-cells, CD8+ T-cells, regulatory T-cells (CD4+CD25+Foxp3+)) to determine their frequencies and absolute numbers.

ELISA for Cytokine Quantification

Materials:

  • Serum or plasma from recipient animals

  • ELISA kit for the cytokine of interest (e.g., murine IL-2, IFN-γ)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Collect blood from recipient animals and separate serum or plasma.

    • Store samples at -80°C until use.

  • ELISA Assay:

    • Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Blocking the plate.

      • Adding standards and samples to the wells.

      • Incubating with a detection antibody.

      • Adding a substrate to produce a colorimetric reaction.

      • Stopping the reaction.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve using the known concentrations of the standards.

    • Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.

Conclusion and Future Directions

The preclinical data strongly support the potential of Lck inhibitors as a novel class of immunosuppressive agents for the prevention of organ transplant rejection. Their targeted mechanism of action, focused on the initial step of T-cell activation, offers the promise of effective immunosuppression with potentially fewer off-target effects compared to broader immunosuppressants.

Future research should focus on:

  • Optimizing Dosing and Treatment Regimens: Further studies are needed to determine the optimal dosing, timing, and duration of this compound therapy to achieve long-term graft survival while minimizing potential side effects.

  • Combination Therapies: Investigating the synergistic effects of Lck inhibitors with other immunosuppressive drugs could lead to more effective and safer treatment protocols.

  • Long-Term Graft Function and Chronic Rejection: While Lck inhibitors have shown efficacy in preventing acute rejection, their impact on long-term graft function and the development of chronic rejection needs to be thoroughly evaluated.

  • Translational Studies: Successful preclinical findings should pave the way for clinical trials to assess the safety and efficacy of Lck inhibitors in human organ transplant recipients.

References

Application Notes and Protocols: Utilizing Lck Inhibitors for In Vitro T-Cell Development Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The lymphocyte-specific protein tyrosine kinase (Lck) is a 56 kDa protein belonging to the Src family of kinases, crucial for T-cell development and activation.[1][2] Lck is a key component in T-cell receptor (TCR) signaling, initiating a cascade of phosphorylation events upon TCR engagement.[1][3] This process is fundamental for thymocyte selection, a critical phase in T-cell development ensuring a functional and self-tolerant T-cell repertoire.[4] Dysregulation of Lck activity is implicated in various disorders, including autoimmune diseases and some cancers, making it an attractive therapeutic target.[2][5]

The use of specific Lck inhibitors in vitro provides a powerful tool to dissect the molecular mechanisms governing T-cell development. By arresting the signaling cascade at an early checkpoint, researchers can study the downstream consequences on T-cell differentiation, proliferation, and effector functions. This document provides detailed protocols for using Lck inhibitors in in vitro T-cell culture systems and methods to quantify their effects.

Lck Signaling Pathway in T-Cell Activation

Upon engagement of the T-cell receptor (TCR) and its co-receptors (CD4 or CD8) with an antigen-presenting cell (APC), Lck is activated.[4] Activated Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the TCR/CD3 complex.[3][6] This phosphorylation creates docking sites for another kinase, ZAP-70 (Zeta-chain-associated protein kinase 70).[3] Lck then phosphorylates and activates ZAP-70, which in turn phosphorylates downstream adaptor proteins like LAT (Linker for Activation of T-cells).[3] The phosphorylation of LAT leads to the assembly of a larger signaling complex, culminating in the activation of multiple downstream pathways, including the mobilization of Ca2+ and the activation of the ERK/MAPK pathway, which are essential for T-cell activation, proliferation, and cytokine production.[7]

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR/CD3 Lck Lck TCR->Lck Activation ZAP70 ZAP-70 TCR->ZAP70 Recruits CD4_8 CD4/CD8 CD4_8->Lck LAT LAT PLCg1 PLCγ1 LAT->PLCg1 Ras_MAPK Ras/MAPK Pathway LAT->Ras_MAPK Lck->TCR Phosphorylates ITAMs Lck->ZAP70 Phosphorylates & Activates Lck_inhibitor Lck Inhibitor (e.g., Dasatinib) Lck_inhibitor->Lck ZAP70->LAT Phosphorylates Ca_Flux Ca²⁺ Mobilization PLCg1->Ca_Flux Gene_Expression Gene Expression (Proliferation, Cytokines) Ras_MAPK->Gene_Expression Ca_Flux->Gene_Expression Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Human PBMCs B Enrich T-Cells (Negative Selection) A->B C Label with CFSE (for Proliferation Assay) B->C E Plate T-Cells C->E D Prepare this compound Stock Solutions F Pre-treat with Inhibitor (or Vehicle Control) D->F E->F G Stimulate T-Cells (e.g., anti-CD3/CD28) F->G H Incubate (Time-dependent) G->H I Short Incubation (15-30 min) Western Blot for p-Lck, p-ZAP70 H->I J Long Incubation (72-96 hrs) Flow Cytometry for Proliferation (CFSE) H->J K Data Analysis (Quantification, IC50 Calculation) I->K J->K

References

Application Note: High-Throughput Screening of Lck Kinase Inhibitors Using ADP-Glo™ Technology

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for measuring the activity of Lymphocyte-specific protein tyrosine kinase (Lck) using the ADP-Glo™ Kinase Assay. Lck, a member of the Src family of non-receptor tyrosine kinases, is a critical component of T-cell receptor (TCR) signaling and a key target in drug discovery for autoimmune diseases, inflammation, and certain cancers.[1][2][3] The ADP-Glo™ Kinase Assay is a bioluminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[4][5] This method offers a high-throughput-compatible platform for screening and characterizing Lck inhibitors.

Introduction

Lck plays a pivotal role in initiating the T-cell signaling cascade by phosphorylating key downstream molecules like ZAP-70 and LAT.[6] Dysregulation of Lck activity is implicated in various pathological conditions, making it an attractive therapeutic target.[1][3] Traditional methods for measuring kinase activity can be cumbersome, often involving radioactive materials or specific antibodies. The ADP-Glo™ Kinase Assay provides a non-radioactive, universal method applicable to virtually any kinase, including Lck.[7][8]

The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP.[7][9] In the second step, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which is then used by a thermostable luciferase to produce a "glow-type" luminescent signal that is proportional to the ADP concentration, and therefore, the Lck kinase activity.[5][7][9] This stable signal allows for batch processing of plates, making it ideal for high-throughput screening (HTS).[7][10]

Lck Signaling Pathway

Lck_Signaling_Pathway cluster_membrane Plasma Membrane TCR_CD3 TCR/CD3 Complex Lck Lck TCR_CD3->Lck activates CD4_CD8 CD4/CD8 Co-receptor CD4_CD8->Lck recruits ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT Lck->LAT phosphorylates ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCg1 PLCγ1 LAT->PLCg1 recruits & activates PI3K PI3K LAT->PI3K recruits & activates Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg1->Downstream PI3K->Downstream

Caption: Lck signaling cascade initiation at the T-cell membrane.

Materials and Methods

Materials:

  • LCK Kinase Enzyme System (Promega, Cat.# V2691)

  • ADP-Glo™ Kinase Assay (Promega, Cat.# V9101)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Assay Principle:

The ADP-Glo™ Kinase Assay quantifies ADP produced in a kinase reaction in two steps. First, the ADP-Glo™ Reagent stops the kinase reaction and eliminates the remaining ATP. Second, the Kinase Detection Reagent converts ADP to ATP and catalyzes a luciferase/luciferin reaction to generate a luminescent signal proportional to the initial ADP concentration.

Experimental Workflow

ADP_Glo_Workflow Start Start: Prepare Reagents Step1 Step 1: Kinase Reaction - Add Lck enzyme, substrate, ATP, and test compound (inhibitor). - Incubate at 30°C for 15-60 min. Start->Step1 Step2 Step 2: ATP Depletion - Add equal volume of ADP-Glo™ Reagent. - Incubate at RT for 40 min. Step1->Step2 Step3 Step 3: ADP Detection - Add 2x volume of Kinase Detection Reagent. - Incubate at RT for 30-60 min. Step2->Step3 End Step 4: Measure Luminescence Step3->End

Caption: Workflow for the Lck kinase assay using ADP-Glo™.

Detailed Protocol

This protocol is optimized for a 384-well plate format with a final reaction volume of 5 µL for the kinase reaction.

  • Reagent Preparation:

    • Prepare 2X Lck Reaction Buffer: Combine 400µL Reaction Buffer A, 1µL DTT, 1.6µL MnCl2, and 597.4µL of dH2O.[11]

    • Prepare ATP and Substrate Mix: Dilute ATP and a suitable Lck substrate (e.g., poly(E,Y)4:1) in the 1X Reaction Buffer. The final ATP concentration in the kinase reaction is typically at or near the Km for Lck.

    • Prepare Lck Enzyme: Thaw active Lck enzyme on ice and dilute to the desired concentration in 1X Reaction Buffer.

    • Prepare Test Compounds: Serially dilute inhibitors in a buffer containing DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Kinase Reaction Setup (5 µL total volume):

    • Add 1 µL of inhibitor or vehicle (5% DMSO) to the appropriate wells.[12]

    • Add 2 µL of diluted Lck enzyme.[12]

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.[12]

    • Incubate the plate at 30°C for 15-60 minutes.

  • ATP Depletion:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[12][13]

    • Incubate at room temperature for 40 minutes.[12][13]

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescent reaction.[12][13]

    • Incubate at room temperature for 30-60 minutes.[12][13]

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer with an integration time of 0.5-1 second.[12]

Data and Results

The performance of the Lck ADP-Glo™ assay can be characterized by several key parameters, including linearity, sensitivity, and robustness for inhibitor screening.

Table 1: Assay Performance Characteristics

ParameterTypical ValueDescription
Z' Factor > 0.7A measure of assay quality and suitability for HTS. Calculated using positive (no inhibitor) and negative (high concentration of inhibitor) controls.[4]
Signal-to-Background > 100Ratio of the signal from an active kinase reaction to the signal from a no-kinase control.
ATP Concentration Up to 1 mMThe assay can be performed over a wide range of ATP concentrations, allowing for the characterization of both ATP-competitive and non-competitive inhibitors.[9][10]
Sensitivity Detects <10% ATP ConversionThe assay exhibits a strong signal even at low levels of ATP to ADP conversion, making it suitable for kinases with low activity.[7]

Table 2: Example Inhibitor Potency Determination

InhibitorIC₅₀ (nM)
Staurosporine~5-20
Dasatinib~1-5
Data are representative and may vary depending on specific experimental conditions.

The potency of inhibitors is determined by generating dose-response curves and calculating the IC₅₀ value, which is the concentration of inhibitor required to reduce Lck activity by 50%.

Conclusion

The ADP-Glo™ Kinase Assay provides a sensitive, reliable, and high-throughput method for measuring Lck kinase activity.[4][9] Its simple "add-mix-read" format and stable luminescent signal make it an ideal platform for primary and secondary screening of Lck inhibitors, as well as for kinase selectivity profiling.[4][10] The flexibility in ATP concentration also allows for detailed mechanistic studies of inhibitors. This application note provides a comprehensive protocol and expected performance characteristics to facilitate the implementation of this assay in drug discovery programs targeting Lck.

References

Troubleshooting & Optimization

Improving the selectivity of Lck inhibitors against Fyn

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the selectivity of Lymphocyte-specific protein tyrosine kinase (Lck) inhibitors against the closely related Proto-oncogene tyrosine-protein kinase Fyn.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high selectivity for Lck inhibitors over Fyn so challenging?

Achieving high selectivity is difficult due to the significant structural similarity between Lck and Fyn, both of which are members of the Src family of kinases. Their ATP-binding pockets, the primary target for most small-molecule inhibitors, are highly conserved. This homology makes it challenging to design compounds that differentiate between the two enzymes, often leading to off-target inhibition of Fyn and other Src family members.[1][2]

Q2: What are the key structural differences between the Lck and Fyn kinase domains that can be exploited for selective inhibitor design?

While the overall architecture is similar, subtle differences in the amino acid residues within and near the ATP-binding site can be exploited. Key regions for achieving selectivity include:

  • The Hinge Region: Interactions with the hinge region backbone are crucial for anchoring inhibitors. Specificity can be generated by exploiting unique side-chain interactions in this area.[1][3]

  • The Hydrophobic Pocket: Differences in the size and shape of this pocket, governed by gatekeeper residues and other amino acids, can be targeted.

  • Solvent-Exposed Regions: Designing moieties that extend into the solvent-exposed area can interact with non-conserved residues, enhancing selectivity.[1][3]

  • Unique Residues: Lck possesses a unique Glutamic acid (Glu320) in the extended hinge region, which presents an opportunity for designing inhibitors that make specific, productive contacts not possible with Fyn.[1][2]

Q3: What are the primary medicinal chemistry and computational strategies for improving Lck vs. Fyn selectivity?

A multi-pronged approach combining computational and experimental methods is most effective:

  • Structure-Based Drug Design (SBDD): Utilizes X-ray co-crystal structures of inhibitors bound to Lck to identify key interactions and guide the design of new compounds that exploit subtle differences with Fyn.[4][5]

  • Computational Modeling: Techniques like molecular docking, virtual screening, and molecular dynamics simulations can predict binding affinities and poses, helping to prioritize compounds with higher predicted selectivity for synthesis and testing.[6][7]

  • Fragment-Based Drug Discovery (FBDD): Involves screening libraries of small, low-affinity "fragments" to identify those that bind to unique pockets in Lck. These fragments can then be grown or linked to build more potent and selective inhibitors.

  • Quantitative Structure-Activity Relationship (QSAR): This method is used to correlate the chemical structure of compounds with their biological activity, providing insights to guide the design of more selective inhibitors.[6]

Q4: How do the roles of Lck and Fyn differ in T-cell signaling, and why is selectivity important?

Lck and Fyn are among the first signaling molecules activated downstream of the T-cell receptor (TCR), but they have discrete functions.[8][9] Lck is the major contributor to initiating the TCR signaling cascade required for T-cell activation, development, and proliferation.[10][11] Fyn plays a more supplementary or distinct role, and in some contexts, may negatively regulate the activation threshold.[8][12][13] Achieving high selectivity is crucial to:

  • Reduce Off-Target Effects: Non-selective inhibition can lead to unintended biological consequences and potential toxicity.[14][15][16]

  • Clarify Biological Function: Highly selective tool compounds are essential for accurately dissecting the specific roles of Lck in T-cell biology without the confounding effects of Fyn inhibition.

  • Improve Therapeutic Index: For therapeutic applications, a selective Lck inhibitor is expected to have a better safety profile and efficacy by precisely targeting the intended pathway.

Troubleshooting Guide

Problem 1: My lead compound shows high Lck potency but poor selectivity against Fyn in a biochemical assay.

  • Possible Cause: The compound likely targets highly conserved residues in the ATP-binding pocket.

  • Troubleshooting Steps:

    • Obtain Structural Data: Attempt to generate a co-crystal structure of your compound with Lck. This will reveal its binding mode.

    • Structure-Based Design: Use the structural data to identify opportunities for modification. Can you add a chemical group to your compound that extends towards a non-conserved residue in Lck or creates a steric clash with a residue in Fyn?

    • Explore the Hinge Region: A review of successful selective inhibitors noted that specificity could be generated through interactions with the hinge region.[1][3] Analyze if your compound can be modified to form additional hydrogen bonds or hydrophobic interactions in this area that are more favorable for Lck than Fyn.

    • Re-evaluate Computationally: Use molecular docking to compare the binding of your compound in Lck and Fyn homology models to identify subtle conformational differences that could be exploited.[17]

Problem 2: My inhibitor is selective in biochemical assays but loses selectivity in cell-based assays.

  • Possible Cause: Discrepancies between in vitro and cellular assays are common and can arise from several factors.[18]

  • Troubleshooting Steps:

    • Cellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Kₘ, while cellular ATP levels are much higher (1-5 mM).[18] This can overcome competitive inhibitors. Determine the Kᵢ of your compound, which is independent of ATP concentration, to get a better measure of intrinsic affinity.

    • Cell Permeability and Efflux: Your compound may have different permeability or be subject to efflux pumps in the cell lines used, altering the effective intracellular concentration. Run permeability assays to investigate.

    • Off-Target Engagement (Non-Kinase): The compound might be engaging other proteins within the cell that are not present in the biochemical assay, leading to unexpected phenotypes.[16][19] Consider proteome-wide target identification studies.

    • Scaffolding and Protein Interactions: In a cellular context, Lck and Fyn exist in different signaling complexes and microdomains, which can alter their conformation and accessibility to inhibitors.[20] A cell-based target engagement assay can confirm if the compound is binding to Lck within the cell.[21][22]

Problem 3: I am getting high variability and inconsistent IC₅₀ values in my kinase assays.

  • Possible Cause: Assay conditions are not optimized, or reagents are unstable.

  • Troubleshooting Steps:

    • Enzyme and Substrate Concentrations: Ensure you are working in the linear range of the assay. Avoid substrate depletion or product inhibition by optimizing concentrations.[23]

    • DMSO Concentration: High concentrations of DMSO (the solvent for your compounds) can inhibit kinase activity. Determine the maximum DMSO tolerance for your assay and maintain a consistent final concentration across all wells.[23]

    • Reagent Quality: Confirm the purity and activity of your recombinant Lck and Fyn enzymes. Enzyme activity can decrease with improper storage or multiple freeze-thaw cycles.

    • Assay Buffer Components: Ensure optimal pH, salt concentration, and necessary cofactors (e.g., Mg²⁺, Mn²⁺) are present and consistent.

Quantitative Data Summary

Table 1: Comparison of Key Amino Acid Residues in the Lck and Fyn ATP-Binding Site.

Residue Position (Human)Lck Amino AcidFyn Amino AcidLocation/Significance
GatekeeperThr316Thr341Conserved; influences the size of the back pocket.
Hinge RegionMet319Met344Key hydrogen bonding site for many inhibitors.
Extended HingeGlu320Ala345Key difference; unique polar residue in Lck.
Catalytic LoopAsp382Asp407Part of the DFG motif; orientation defines activation state.
Solvent FrontSer259Ser284Residue near the entrance of the ATP pocket.

This table highlights key residues; a full sequence alignment is recommended for comprehensive analysis.

Table 2: Selectivity Profile of Representative Src Family Kinase Inhibitors.

CompoundLck IC₅₀ (nM)Fyn IC₅₀ (nM)Selectivity Fold (Fyn/Lck)Notes
PP1561.2Potent but non-selective within the Src family.[2][24]
PP2451.25Similar to PP1, potent but non-selective.[2][24]
A-770041147>10,000>68A pyrazolopyrimidine showing improved Lck selectivity.[1][2]
Saracatinib (AZD0530)~5~30.6Potent Src family inhibitor, but not selective for Lck over Fyn.[24]

IC₅₀ values can vary based on assay conditions. Data is compiled for relative comparison.

Key Experimental Protocols

Protocol 1: In Vitro Radiometric Kinase Assay for IC₅₀ Determination

This protocol describes a standard method for determining inhibitor potency by measuring the transfer of ³³P from [γ-³³P]ATP to a peptide substrate.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Enzyme Dilution: Dilute recombinant human Lck or Fyn enzyme to the desired working concentration in kinase buffer.

    • Substrate/ATP Mix: Prepare a mix containing the peptide substrate (e.g., poly(Glu, Tyr) 4:1) and "cold" ATP in kinase buffer.

    • [γ-³³P]ATP: Dilute radioactive ATP to a working stock.

    • Test Compound: Perform serial dilutions of the inhibitor in 100% DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure (96-well format):

    • Add 5 µL of diluted test compound or DMSO control to appropriate wells.

    • Add 20 µL of the enzyme dilution to all wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 25 µL of the Substrate/ATP mix containing [γ-³³P]ATP.

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Detection and Analysis:

    • Transfer 10 µL of the reaction mixture onto a P30 filtermat.

    • Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.

    • Allow the filtermat to dry completely.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)

This protocol outlines a method to quantify compound binding to Lck or Fyn in living cells.

  • Cell Line Preparation:

    • Co-transfect HEK293 cells with two plasmids: one expressing the target kinase (Lck or Fyn) fused to a NanoLuc® luciferase and another expressing a fluorescent energy transfer probe that binds to the kinase. Alternatively, use stably expressing cell lines.

    • Plate the transfected cells in a 96-well, white-bottom plate and incubate for 24 hours.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound in Opti-MEM® I Reduced Serum Medium.

    • Remove the culture medium from the cells and add the diluted test compound.

    • Incubate the plate for 2 hours in a CO₂ incubator to allow for compound entry and target binding.

    • Prepare the detection reagent by mixing the NanoBRET™ Nano-Glo® Substrate and the extracellular NanoLuc® inhibitor in Opti-MEM®.

    • Add the detection reagent to all wells.

  • Detection and Analysis:

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm) simultaneously.

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Normalize the ratios to vehicle controls and plot against the compound concentration to determine the IC₅₀ for target engagement in a cellular environment.

Visualizations

Signaling Pathways and Experimental Workflows

// Nodes TCR [label="TCR Engagement\n(Antigen/MHC)", fillcolor="#FBBC05", fontcolor="#202124"]; CD4_CD8 [label="CD4/CD8\nCo-receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Lck [label="Lck", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fyn [label="Fyn", fillcolor="#34A853", fontcolor="#FFFFFF"]; ITAMs [label="CD3/ζ-chain\nITAMs", fillcolor="#F1F3F4", fontcolor="#202124"]; ZAP70 [label="ZAP-70", fillcolor="#F1F3F4", fontcolor="#202124"]; LAT_SLP76 [label="LAT/SLP-76\nSignalosome", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCg1 [label="PLCγ1", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras_MAPK [label="Ras/MAPK\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Flux [label="Ca²⁺ Mobilization", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="T-Cell Activation\n(Proliferation, Cytokine Release)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges TCR -> ITAMs [label=" recruits"]; CD4_CD8 -> Lck [label=" binds", style=dashed, color="#5F6368"]; Lck -> ITAMs [label=" phosphorylates\n(Primary)", color="#202124"]; Fyn -> ITAMs [label=" phosphorylates\n(Supplementary)", color="#202124"]; ITAMs -> ZAP70 [label=" docks", style=dashed, color="#5F6368"]; Lck -> ZAP70 [label=" activates", color="#202124"]; ZAP70 -> LAT_SLP76 [label=" phosphorylates", color="#202124"]; LAT_SLP76 -> PLCg1 [label=" activates", color="#202124"]; LAT_SLP76 -> Ras_MAPK [label=" activates", color="#202124"]; PLCg1 -> Ca_Flux [label=" leads to", color="#202124"];

// Grouping and invisible edges for layout {rank=same; Lck; Fyn} TCR -> Fyn [style=invis];

// Final pathways Ca_Flux -> Activation; Ras_MAPK -> Activation; } end_dot Caption: T-Cell Receptor (TCR) signaling showing Lck's primary role.

// Nodes start [label="Start:\nLead Compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; biochem [label="Biochemical Assay:\nDetermine IC₅₀ for Lck & Fyn", fillcolor="#4285F4", fontcolor="#FFFFFF"]; calc_selectivity [label="Calculate Selectivity Fold\n(IC₅₀ Fyn / IC₅₀ Lck)", fillcolor="#F1F3F4", fontcolor="#202124"]; is_selective [label="Is Selectivity > X-fold?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize [label="Medicinal Chemistry:\nStructure-Based Optimization", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cell_based [label="Cell-Based Assay:\nConfirm Target Engagement & Potency", fillcolor="#34A853", fontcolor="#FFFFFF"]; is_selective_cell [label="Selective in Cells?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; panel [label="Kinome-Wide Selectivity Panel", fillcolor="#F1F3F4", fontcolor="#202124"]; finish [label="End:\nSelective Lead Candidate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> biochem; biochem -> calc_selectivity; calc_selectivity -> is_selective; is_selective -> optimize [label=" No"]; optimize -> biochem [label=" New Analogs"]; is_selective -> cell_based [label=" Yes"]; cell_based -> is_selective_cell; is_selective_cell -> optimize [label=" No\n(Troubleshoot)"]; is_selective_cell -> panel [label=" Yes"]; panel -> finish; } end_dot Caption: Experimental workflow for this compound selectivity profiling.

// Nodes start [label="Problem:\nPoor Lck/Fyn Selectivity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; where [label="Where is the issue observed?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

biochem [label="In Biochemical Assays", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cellular [label="In Cell-Based Assays\n(but selective biochemically)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

biochem_sol1 [label="Action: Obtain co-crystal\nstructure or model binding", fillcolor="#F1F3F4", fontcolor="#202124"]; biochem_sol2 [label="Action: Redesign to target\nnon-conserved residues\n(e.g., Lck Glu320)", fillcolor="#34A853", fontcolor="#FFFFFF"];

cellular_cause [label="Potential Causes", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause1 [label="High Cellular ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; cause2 [label="Poor Permeability/\nEfflux", fillcolor="#F1F3F4", fontcolor="#202124"]; cause3 [label="Different Protein\nConformations in Cell", fillcolor="#F1F3F4", fontcolor="#202124"];

cellular_action1 [label="Action: Determine Kᵢ;\nOptimize for potency", fillcolor="#34A853", fontcolor="#FFFFFF"]; cellular_action2 [label="Action: Run permeability\nassays (e.g., PAMPA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cellular_action3 [label="Action: Use target engagement\nassay (e.g., NanoBRET)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> where; where -> biochem [label="Biochemical"]; where -> cellular [label="Cellular"];

biochem -> biochem_sol1; biochem_sol1 -> biochem_sol2;

cellular -> cellular_cause; cellular_cause -> cause1 [style=dashed]; cellular_cause -> cause2 [style=dashed]; cellular_cause -> cause3 [style=dashed];

cause1 -> cellular_action1; cause2 -> cellular_action2; cause3 -> cellular_action3; } end_dot Caption: Logic diagram for troubleshooting poor Lck vs. Fyn selectivity.

References

Troubleshooting low signal in Lck kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal in Lck (Lymphocyte-specific protein tyrosine kinase) assays.

Frequently Asked Questions (FAQs)

Q1: Why is my signal-to-background ratio low in my Lck kinase assay?

A low signal-to-background ratio can stem from several factors, including suboptimal reagent concentrations, inactive components, or inappropriate assay conditions. Key areas to investigate are the concentrations and activity of the Lck enzyme, ATP, and the peptide substrate. Additionally, reaction buffer composition, incubation times, and temperature can significantly impact results.[1][2] It's also possible that impurities in reagents or interference from test compounds are affecting the assay's performance.[3]

Q2: How can I determine the optimal Lck enzyme concentration?

The amount of Lck enzyme is critical for a robust signal. Too little enzyme will result in low product formation, while too much can lead to rapid substrate depletion. The optimal concentration is typically the lowest amount of enzyme that provides a strong signal within the linear range of the assay.[4] You can determine this by performing an enzyme titration.

An enzyme titration involves setting up reactions with a serial dilution of the Lck enzyme while keeping the ATP and substrate concentrations constant and high enough to not be rate-limiting.[5][6] The goal is to find the enzyme concentration that yields about 80% of the maximum signal (EC80), ensuring the assay is sensitive to inhibitors.[5][6]

Q3: What is the optimal ATP concentration for my Lck assay?

The ATP concentration directly influences the kinase reaction rate and the apparent potency of ATP-competitive inhibitors.[7] For many biochemical assays, the ATP concentration is set near the Michaelis-Menten constant (Km) value.[7] This allows for sensitive detection of inhibitors. To determine the apparent Km for ATP (ATP Km,app), you should perform an ATP titration. This is done using the optimal enzyme concentration (determined from your enzyme titration) and varying the ATP concentration.[5][6]

It is important to note that cellular ATP concentrations are in the millimolar range, which is often much higher than the Km of most kinases.[7] Therefore, depending on the goal of the experiment (e.g., mimicking physiological conditions), you might choose a higher ATP concentration.

Q4: How do I choose the right substrate and its optimal concentration?

The choice of substrate is crucial for a successful Lck assay. A commonly used substrate for Lck is a synthetic peptide like Poly (4:1 Glu, Tyr).[8][9] The substrate concentration should be optimized to ensure it is not a limiting factor in the reaction. A common practice is to use a substrate concentration that is at or above its Km value to ensure enzyme saturation.[10] To find the optimal concentration, you can perform a substrate titration using the optimized enzyme and ATP concentrations.[4]

Q5: My assay buffer might be the problem. What are the ideal components and concentrations?

The reaction buffer provides the optimal chemical environment for the kinase reaction. A typical Lck kinase assay buffer includes a buffering agent to maintain pH, divalent cations which are essential for kinase activity, and other components to ensure enzyme stability.[11] Below is a table with a standard Lck kinase buffer composition.

ComponentTypical ConcentrationPurpose
Tris-HCl, pH 7.540-50 mMBuffering agent to maintain pH[11][12]
MgCl₂10-20 mMEssential cofactor for ATP transfer[11][12]
MnCl₂2 mMDivalent cation that can enhance activity[11]
BSA0.1 mg/mlCarrier protein to prevent enzyme loss[11]
DTT50 µMReducing agent to maintain enzyme structure[11]
EGTA1 mMChelator to prevent non-specific cation effects[12]
Brij-350.01%Non-ionic detergent to reduce aggregation[12]

It's important to ensure the purity of all buffer components, as impurities can inhibit the kinase reaction.[3]

Q6: Could my test compound be interfering with the assay readout?

Yes, test compounds can interfere with the assay signal, leading to false positives or negatives.[3] For instance, in luminescence-based assays like ADP-Glo®, compounds that inhibit luciferase will result in an artificially low signal.[1] It is crucial to perform counter-screens or use orthogonal assay formats to identify such interferences.[1] For example, running a parallel assay that measures ADP formation can help identify luciferase inhibitors.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Signal Inactive or Insufficient Enzyme: The Lck enzyme may have lost activity due to improper storage or handling (e.g., repeated freeze-thaw cycles).[8] The concentration may also be too low.Verify enzyme activity with a positive control. Aliquot the enzyme upon receipt to avoid multiple freeze-thaw cycles.[8] Perform an enzyme titration to determine the optimal concentration (see Protocol 1).
Suboptimal ATP/Substrate Concentration: The concentration of ATP or the peptide substrate may be too low, limiting the reaction rate.[10]Determine the apparent ATP Km by performing an ATP titration (see Protocol 2). Optimize the substrate concentration with a substrate titration (see Protocol 3).[4]
Incorrect Buffer Composition: The pH may be off, or essential cofactors like Mg²⁺ may be missing or at the wrong concentration.[11][12]Prepare fresh buffer and verify the pH. Ensure all components are present at the recommended concentrations.
Reagent Degradation: ATP or other reagents can degrade over time, especially if not stored correctly.Use fresh reagents and follow the manufacturer's storage recommendations.
Incorrect Incubation Time/Temperature: The reaction may not have proceeded long enough to generate a detectable signal.Optimize the reaction time by taking measurements at several time points.[4] Most kinase assays are performed at room temperature or 30°C.[4][5]
High Variability Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant well-to-well variation.Use calibrated pipettes and proper technique. For multi-well plates, consider using a multichannel pipette.
Protein Aggregation: The Lck enzyme may aggregate, leading to reduced and variable activity.[3]Include a non-ionic detergent like Brij-35 in the assay buffer and ensure proper mixing.[12]
Compound Precipitation: Test compounds may precipitate in the assay buffer, leading to inconsistent results.Check the solubility of your compounds in the assay buffer. The concentration of DMSO should be kept to a minimum.[3]

Experimental Protocols

Protocol 1: Lck Enzyme Titration

This protocol aims to determine the optimal concentration of Lck kinase for your assay.

  • Prepare a serial dilution of the Lck enzyme in kinase reaction buffer. A 2-fold dilution series is recommended.[5]

  • In a multi-well plate, add the diluted enzyme to each well.

  • Prepare a solution of substrate and ATP in the kinase reaction buffer. The ATP concentration should be high (e.g., 1 mM) to ensure it is not rate-limiting, and the substrate concentration should also be in a non-limiting range.[5][6]

  • Initiate the kinase reaction by adding the substrate and ATP mixture to each well.

  • Incubate the plate at room temperature for a fixed time (e.g., 60 minutes).[5]

  • Stop the reaction and proceed with your chosen detection method (e.g., add ADP-Glo™ Reagent).[11]

  • Measure the signal (e.g., luminescence).

  • Plot the signal versus the enzyme concentration and determine the EC80 value, which is the concentration of enzyme that gives 80% of the maximal response.[5] This will be your optimal enzyme concentration for subsequent experiments.

Protocol 2: ATP Titration (Determination of Apparent ATP Km)

This protocol is for determining the apparent Km of ATP for Lck.

  • Prepare a serial dilution of ATP in the kinase reaction buffer.

  • In a multi-well plate, add the diluted ATP to each well.

  • Prepare a solution containing the Lck enzyme at its optimal concentration (determined in Protocol 1) and the substrate in kinase reaction buffer.

  • Initiate the reaction by adding the enzyme and substrate mixture to each well.

  • Incubate the plate at room temperature for the optimized reaction time.

  • Stop the reaction and add the detection reagents.

  • Measure the signal.

  • Plot the signal versus the ATP concentration and fit the data to the Michaelis-Menten equation to determine the EC50 value, which represents the apparent ATP Km.[5][6]

Protocol 3: Substrate Titration

This protocol helps to determine the optimal substrate concentration.

  • Prepare a serial dilution of the peptide substrate in the kinase reaction buffer.

  • In a multi-well plate, add the diluted substrate to each well.

  • Prepare a solution containing the Lck enzyme at its optimal concentration and ATP at its apparent Km (or a fixed optimal concentration) in the kinase reaction buffer.

  • Start the reaction by adding the enzyme and ATP mixture.

  • Incubate for the optimized reaction time at room temperature.

  • Stop the reaction and proceed with detection.

  • Measure the signal.

  • Plot the signal versus the substrate concentration to determine the optimal concentration, which is typically at or above the Km for the substrate, where the signal plateaus.[10]

Visualizations

Lck_Signaling_Pathway cluster_membrane Cell Membrane TCR TCR CD4_CD8 CD4/CD8 LCK Lck CD4_CD8->LCK associates with ITAMs ITAMs LCK->ITAMs ZAP70 ZAP-70 LCK->ZAP70 phosphorylates & activates ITAMs->ZAP70 recruits LAT LAT ZAP70->LAT phosphorylates Downstream Downstream Signaling (e.g., PLCγ1 activation) LAT->Downstream activates

Lck's role in the T-cell receptor signaling cascade.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Buffer) Start->Prepare_Reagents Add_Inhibitor Add Test Compound/Inhibitor (or DMSO control) Prepare_Reagents->Add_Inhibitor Add_Enzyme Add Lck Enzyme Add_Inhibitor->Add_Enzyme Incubate_1 Pre-incubate Add_Enzyme->Incubate_1 Add_Sub_ATP Add Substrate/ATP Mix to Initiate Reaction Incubate_1->Add_Sub_ATP Incubate_2 Incubate at RT (e.g., 60 min) Add_Sub_ATP->Incubate_2 Stop_Reaction Stop Reaction & Add Detection Reagent Incubate_2->Stop_Reaction Incubate_3 Incubate for Signal Development Stop_Reaction->Incubate_3 Read_Plate Read Plate (e.g., Luminescence) Incubate_3->Read_Plate Analyze Analyze Data Read_Plate->Analyze

A typical workflow for an Lck kinase assay.

Troubleshooting_Tree Start Low Signal? Check_Controls Are Positive/Negative Controls OK? Start->Check_Controls Yes Assay_Problem Systemic Assay Problem Check_Controls->Assay_Problem No Compound_Problem Compound Interference or Inactive Compound Check_Controls->Compound_Problem Yes Check_Enzyme Titrate Enzyme (Protocol 1) Assay_Problem->Check_Enzyme Check_ATP Titrate ATP (Protocol 2) Check_Enzyme->Check_ATP Check_Substrate Titrate Substrate (Protocol 3) Check_ATP->Check_Substrate Check_Buffer Check Buffer & Conditions (pH, Temp, Time) Check_Substrate->Check_Buffer Resolved Signal Improved Check_Buffer->Resolved

A decision tree for troubleshooting low signal issues.

References

Optimizing ATP concentration in Lck kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize ATP concentration in Lck (Lymphocyte-specific protein tyrosine kinase) kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ATP concentration for an Lck kinase assay?

A1: The optimal ATP concentration for an Lck kinase assay is typically at or near the Michaelis-Menten constant (Km) for ATP. This value can vary depending on the specific reaction conditions, including the buffer composition, substrate concentration, and the source and purity of the Lck enzyme. For ATP-competitive inhibitors, using an ATP concentration equal to the Km of ATP for the kinase allows the IC50 value to be a direct measure of the inhibitor's affinity (IC50 ≈ 2 x Ki).[1][2] It is highly recommended to experimentally determine the apparent ATP Km (Km,app) under your specific assay conditions.

Q2: Why is it important to optimize the ATP concentration?

A2: Optimizing the ATP concentration is crucial for several reasons:

  • Assay Sensitivity: For competitive inhibitors, running the assay at the ATP Km provides a sensitive measure of inhibitor potency.

  • Kinetic Studies: Accurate determination of kinetic parameters for Lck and its inhibitors requires precise control of the ATP concentration.

  • Reproducibility: Consistent use of an optimized ATP concentration ensures better reproducibility of results between experiments and laboratories.

  • Physiological Relevance: While biochemical assays often use ATP concentrations around the Km, it's important to note that cellular ATP concentrations are in the millimolar range.[1][2] For cell-based assays, this difference can significantly impact inhibitor potency.[1][3]

Q3: How do I determine the apparent ATP Km for Lck in my assay?

A3: The apparent ATP Km can be determined by measuring Lck kinase activity over a range of ATP concentrations. A detailed protocol for this procedure is provided in the "Experimental Protocols" section below. The resulting data is then fitted to the Michaelis-Menten equation to calculate the Km,app.

Troubleshooting Guide

Issue 1: High background signal in the kinase assay.

  • Possible Cause: Contaminating ATP in the enzyme or substrate preparations.

  • Solution: Ensure high purity of all reagents. If possible, prepare buffers and solutions with ATP-free components. Include a "no enzyme" control to determine the background signal.

Issue 2: Low signal or no kinase activity observed.

  • Possible Cause 1: Suboptimal ATP concentration.

  • Solution 1: Perform an ATP titration to determine the optimal concentration for your assay conditions, as detailed in the experimental protocols.

  • Possible Cause 2: Inactive Lck enzyme.

  • Solution 2: Verify the activity of your Lck enzyme preparation. Lck activity is regulated by phosphorylation, with phosphorylation at Tyr394 being activating and at Tyr505 being inhibitory.[4][5][6] Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.[7]

  • Possible Cause 3: Issues with other assay components.

  • Solution 3: Confirm the concentrations and integrity of the substrate, buffer components (e.g., MgCl2, MnCl2), and detection reagents.[8][9]

Issue 3: Inconsistent results between experiments.

  • Possible Cause: Variability in ATP stock solution concentration.

  • Solution: Prepare a large batch of a concentrated ATP stock solution, aliquot it, and store it at -20°C or -80°C to ensure consistency across multiple experiments. Avoid repeated freeze-thaw cycles of the stock solution.

Quantitative Data Summary

ParameterReported ValueAssay Type/Source
Apparent ATP Km0.39 µMRadiometric, FlashPlate-based

Experimental Protocols

Protocol: Determination of Apparent ATP Km for Lck

This protocol outlines the steps to determine the apparent ATP Km for Lck in a typical in vitro kinase assay format.

1. Materials and Reagents:

  • Active Lck kinase

  • Lck substrate (e.g., a tyrosine-containing peptide)

  • Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50µM DTT)[8]

  • ATP stock solution (e.g., 10 mM)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radioactive γ-³²P-ATP)

  • 96-well or 384-well assay plates

2. Experimental Procedure:

  • Step 1: Kinase Titration (Initial Optimization):

    • First, determine the optimal concentration of Lck enzyme to use. This is typically the concentration that yields about 80% of the maximum signal (EC80) at a high, saturating ATP concentration (e.g., 1 mM).[10]

    • Perform a serial dilution of the Lck enzyme and measure the kinase activity.

  • Step 2: ATP Titration:

    • Prepare a series of ATP dilutions in the kinase reaction buffer. A typical range would be from 0 µM to 100 µM, with more data points around the expected Km.

    • Add the optimized concentration of Lck enzyme (determined in Step 1) to each well of the assay plate.

    • Add the Lck substrate to each well.

    • Initiate the kinase reaction by adding the different concentrations of ATP to the wells.

    • Incubate the plate at the desired temperature (e.g., room temperature or 30°C) for a fixed period (e.g., 30-60 minutes). Ensure the reaction is in the linear range.

    • Stop the reaction and measure the kinase activity using your chosen detection method.

  • Step 3: Data Analysis:

    • Subtract the background signal (from a "no enzyme" or "0 µM ATP" control) from all data points.

    • Plot the kinase activity (e.g., luminescence, fluorescence, or radioactivity) against the ATP concentration.

    • Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism):

      • v = (Vmax * [S]) / (Km + [S])

      • Where:

        • v is the reaction velocity (activity)

        • Vmax is the maximum reaction velocity

        • [S] is the ATP concentration

        • Km is the Michaelis-Menten constant

    • The calculated Km value from the curve fit is the apparent ATP Km for Lck under your specific assay conditions.

Visualizations

ATP_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare Reagents: - Lck Enzyme - Substrate - Kinase Buffer - ATP Stock B Kinase Titration (Determine EC80 at high ATP) A->B C ATP Titration (at optimized Lck conc.) B->C Use EC80 Lck Conc. D Measure Kinase Activity C->D E Plot Activity vs. [ATP] D->E F Fit to Michaelis-Menten Equation E->F G Determine Apparent ATP Km F->G

Caption: Experimental workflow for determining the apparent ATP Km of Lck.

Lck_Signaling_Pathway cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck Recruitment ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation Downstream Downstream Signaling LAT->Downstream

Caption: Simplified Lck signaling pathway in T-cell activation.

References

How to minimize background in Lck TR-FRET assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lck Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize background signal and optimize the performance of your Lck TR-FRET experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background in an Lck TR-FRET assay?

High background in Lck TR-FRET assays can originate from several factors, broadly categorized as reagent-related, assay condition-related, and sample-related issues. Common culprits include:

  • Reagent Aggregation: Donor and acceptor fluorophore-conjugated antibodies can aggregate, leading to non-specific proximity and a high background signal.

  • Non-specific Binding: Assay components can bind non-specifically to the microplate wells or to each other.

  • Compound Interference: Test compounds may be autofluorescent at the assay wavelengths or may quench the FRET signal.

  • Suboptimal Reagent Concentrations: Excessive concentrations of the donor or acceptor can increase the likelihood of non-specific interactions.

  • Inappropriate Buffer Composition: The absence of blocking agents or detergents can lead to increased non-specific binding.

Q2: How does time-resolved fluorescence help in reducing background?

Time-resolved fluorescence minimizes background by taking advantage of the long fluorescence lifetime of lanthanide donors (e.g., Europium, Terbium).[1] After a pulsed excitation, there is a delay before the signal is measured. This delay allows for the decay of short-lived background fluorescence from sources like the microplate, buffer components, and autofluorescent compounds.[1]

Q3: What is a good signal-to-background ratio for an Lck TR-FRET assay?

A robust Lck TR-FRET assay should ideally have a signal-to-background (S/B) ratio of at least 3 to 5-fold. However, the acceptable S/B ratio can depend on the specific application and screening goals. An assay with a higher S/B ratio will have better statistical power to detect true hits.

Troubleshooting Guides

Guide 1: High Background in "No Lck Enzyme" Control

A high signal in wells lacking the Lck enzyme indicates that the background is independent of kinase activity and is likely due to issues with the assay reagents or buffer components.

G A High Background in 'No Enzyme' Control B 1. Check for Reagent Aggregation A->B D 2. Optimize Antibody Concentrations A->D F 3. Optimize Assay Buffer A->F C Centrifuge or filter antibody solutions B->C H Background Minimized C->H E Perform antibody titration experiment D->E E->H G Test different concentrations of detergent and BSA F->G G->H

Caption: A logical workflow for troubleshooting high background signal in the absence of Lck enzyme.

  • Reagent Aggregation:

    • Problem: Aggregated antibodies can bring the donor and acceptor fluorophores into close proximity, causing a high background signal.

    • Solution: Centrifuge antibody stock solutions at >10,000 x g for 10 minutes and use the supernatant for the assay. This can remove small particulates and aggregates.

    • Experimental Protocol: Antibody Centrifugation

      • Thaw the antibody stock solutions on ice.

      • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

      • Carefully pipette the supernatant to a new tube, avoiding the pellet.

      • Use this clarified antibody solution to prepare your assay reagents.

  • Suboptimal Antibody Concentrations:

    • Problem: High concentrations of donor and/or acceptor antibodies can lead to increased non-specific binding and background.

    • Solution: Perform a cross-titration of the donor and acceptor antibodies to determine the optimal concentrations that provide a good assay window with minimal background.

    • Experimental Protocol: Antibody Titration

      • Prepare a dilution series of the donor and acceptor antibodies in assay buffer.

      • In a 384-well plate, set up a matrix where each well has a unique combination of donor and acceptor concentrations.

      • Include "no enzyme" and "enzyme-containing" wells for each concentration pair.

      • Measure the TR-FRET signal and calculate the signal-to-background ratio for each condition.

      • Select the antibody concentrations that yield the highest signal-to-background ratio.

  • Assay Buffer Composition:

    • Problem: The absence of detergents and blocking agents in the assay buffer can result in high non-specific binding of assay components to the microplate.

    • Solution: Optimize the assay buffer by titrating detergents (e.g., Tween-20, Brij-35) and a blocking agent like Bovine Serum Albumin (BSA).

    • Experimental Protocol: Buffer Optimization

      • Prepare a series of assay buffers with varying concentrations of a non-ionic detergent (e.g., 0.01%, 0.05%, 0.1% Tween-20) and BSA (e.g., 0.1, 0.5, 1 mg/mL).

      • Set up your "no enzyme" control wells with each buffer formulation.

      • Measure the TR-FRET signal and identify the buffer composition that provides the lowest background.

    Table 1: Illustrative Effect of Buffer Additives on Signal-to-Background (S/B) Ratio

Buffer AdditiveConcentrationIllustrative S/B Ratio
None-1.5
Tween-200.01%3.2
Tween-200.05%4.5
BSA0.1 mg/mL2.8
BSA0.5 mg/mL3.9
0.05% Tween-20 + 0.5 mg/mL BSA-5.8
Note: This data is for illustrative purposes to demonstrate the expected trend.
Guide 2: High Background Signal in the Presence of Test Compounds

If the background is high only in the presence of test compounds, it is likely due to compound interference.

G cluster_0 Lck Kinase Reaction cluster_1 TR-FRET Detection Lck Lck PhosphoSubstrate Phosphorylated Substrate Lck->PhosphoSubstrate phosphorylates Substrate Substrate ATP ATP DonorAb Eu-Antibody (Donor) PhosphoSubstrate->DonorAb AcceptorAb Acceptor-Antibody PhosphoSubstrate->AcceptorAb FRET FRET Signal DonorAb->FRET Energy Transfer Compound Test Compound Compound->Lck Inhibition (intended) Compound->DonorAb Interference (unintended) Compound->AcceptorAb Interference (unintended)

Caption: Diagram illustrating the Lck TR-FRET assay principle and potential compound interference.

  • Compound Autofluorescence:

    • Problem: Some compounds fluoresce at the same wavelengths as the donor or acceptor, leading to a false-positive signal.

    • Solution: Screen for autofluorescent compounds by measuring their fluorescence in the absence of FRET reagents.

    • Experimental Protocol: Autofluorescence Check

      • In a separate plate, add the test compounds at the final assay concentration to wells containing only the assay buffer.

      • Read the plate using the same excitation and emission wavelengths as the TR-FRET assay.

      • Compounds that show a high signal in this "compound only" plate are autofluorescent and may need to be excluded or the data corrected by subtracting the background from these wells.

  • Signal Quenching:

    • Problem: Compounds can absorb the excitation or emission light of the fluorophores, leading to a decrease in the signal and potential false negatives.

    • Solution: Identify quenching compounds by running a control experiment with a pre-formed FRET pair.

    • Experimental Protocol: Quenching Assay

      • Prepare a positive control reaction that generates a stable, high FRET signal.

      • Add the test compounds to these wells.

      • A significant decrease in the FRET signal in the presence of a compound indicates quenching.

Table 2: Troubleshooting Compound Interference

Interference TypeIdentification ProtocolMitigation Strategy
Autofluorescence "Compound only" plate readingSubtract compound background; perform a counterscreen with a different fluorophore pair.
Signal Quenching Add compound to a pre-formed FRET signalLower compound concentration if possible; use a different detection technology.
Light Scatter High signal in "compound only" plate, often with high variabilityEnsure complete compound solubility; centrifuge compound plates before use.

By systematically following these troubleshooting guides and implementing the provided experimental protocols, you can effectively minimize background and enhance the quality of your Lck TR-FRET assay data.

References

Technical Support Center: Stabilizing Recombinant Lck Protein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals successfully stabilize and store recombinant Lck protein for long-term use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal temperature conditions for long-term storage of recombinant Lck protein?

For long-term stability, it is recommended to store recombinant Lck protein at -70°C or -80°C.[1][2][3] Storing at -20°C is suitable for short-term storage.[1][4] To avoid degradation, it is crucial to prevent repeated freeze-thaw cycles.[1][3][5][6][7] Aliquoting the protein into single-use vials is highly recommended to minimize this issue.[1][5][7][8][9] For very long-term storage, some researchers bead single-use aliquots in liquid nitrogen.[10]

Q2: What is the recommended buffer composition for storing liquid Lck protein?

A common storage buffer for liquid Lck protein is a Tris or PBS-based buffer.[5][11] Key components often include:

  • Buffering agent: 50 mM Tris-HCl, pH 7.5[6][7][8] or 50 mM HEPES, pH 7.5[12]

  • Salt: 100-150 mM NaCl to maintain ionic strength.[6][7][8]

  • Cryoprotectant: 25-50% glycerol to prevent ice crystal formation and denaturation.[5][6][7][8][9][10]

  • Reducing agent: 0.25-1 mM Dithiothreitol (DTT) to prevent oxidation of cysteine residues.[1][6][7][8]

  • Chelating agent: 0.05-0.1 mM EDTA to prevent metal-induced oxidation.[6][7][8][10]

  • Detergent (optional): 0.05% NP-40 to prevent aggregation.[6]

  • Protease inhibitors: 0.1 mM PMSF to prevent proteolytic degradation.[7][8]

Q3: Can I lyophilize recombinant Lck protein for long-term storage?

Yes, lyophilization (freeze-drying) is an excellent method for the long-term storage of Lck protein, as it can extend the shelf life to 12 months or more at -20°C or -80°C.[5][13][14] Before lyophilization, the protein is typically in a Tris/PBS-based buffer containing a cryoprotectant like 6% Trehalose.[5][11] Upon receipt of lyophilized protein, it is recommended to centrifuge the vial briefly to collect the contents at the bottom before reconstitution.[5] Reconstitution is typically done with sterile deionized water to a concentration of 0.1-1.0 mg/mL.[5]

Q4: How does glycerol help in stabilizing Lck protein during storage?

Glycerol is a cryoprotectant that helps to stabilize proteins during freezing and long-term storage.[5][10][15] It prevents the formation of ice crystals that can denature the protein.[10] Glycerol also shifts the native protein towards a more compact and stable conformation and can help prevent aggregation by interacting with hydrophobic surface regions.[16] For Lck protein, a final glycerol concentration of 25-50% is commonly used for storage at -20°C or -80°C.[5][6][7][8]

Troubleshooting Guide

Issue 1: Protein Aggregation After Thawing

Q: My Lck protein appears aggregated or has precipitated after thawing. What could be the cause and how can I prevent this?

A: Protein aggregation upon thawing is a common issue that can be caused by several factors:

  • Repeated Freeze-Thaw Cycles: This is a primary cause of protein denaturation and aggregation.[1][3]

    • Solution: Aliquot the protein into single-use volumes immediately after purification or reconstitution to avoid multiple freeze-thaw cycles.[4][5][9]

  • Improper Buffer Conditions: The buffer composition may not be optimal for your specific Lck construct.

    • Solution: Ensure your storage buffer has the appropriate pH and includes stabilizing additives. Consider adding or increasing the concentration of glycerol (25-50%) as a cryoprotectant. Including a low concentration of a non-ionic detergent like 0.05% NP-40 or Tween-20 can also help prevent aggregation.[6][17] Adding 0.2M L-arginine to your buffer can also prevent protein aggregation.

  • High Protein Concentration: Storing the protein at a very high concentration can sometimes promote aggregation.[1]

    • Solution: While it is generally recommended to store proteins at a concentration of 1 mg/mL or higher to prevent loss due to binding to the storage vessel, if aggregation is an issue, you might need to determine the optimal concentration for your specific protein.[9][10]

  • Oxidation: Oxidation of sulfhydryl groups can lead to the formation of disulfide-linked aggregates.

    • Solution: Always include a reducing agent like DTT (0.25-1 mM) or β-mercaptoethanol in your storage buffer.[1][6][7]

After thawing, it is recommended to centrifuge the vial at high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet any aggregates that may have formed.[4]

Issue 2: Loss of Kinase Activity

Q: I have stored my Lck protein for several months, and now it shows reduced or no kinase activity. What could be the reason?

A: Loss of enzymatic activity can be due to denaturation, degradation, or the presence of inhibitors.

  • Improper Storage Temperature: Storing the protein at -20°C for an extended period or at 4°C for more than a few days can lead to a loss of activity.[1][10]

    • Solution: For long-term storage, always use -70°C or -80°C.[2][3]

  • Protein Denaturation: This can be caused by repeated freeze-thaw cycles or suboptimal buffer conditions.

    • Solution: Follow the recommendations for aliquoting and buffer composition as described above. Ensure the presence of cryoprotectants and other stabilizing agents.

  • Proteolytic Degradation: Contaminating proteases in your protein preparation can degrade Lck over time.

    • Solution: Ensure high purity of your recombinant protein. Include protease inhibitors (e.g., PMSF) in your storage buffer, especially if you suspect protease contamination.[1][7][8]

  • Oxidation: As Lck is a kinase, the integrity of its active site is crucial. Oxidation can damage critical residues.

    • Solution: Maintain a reducing environment by including DTT or a similar agent in the storage buffer.[1]

To assess the activity of your stored Lck, you can perform a kinase activity assay.

Issue 3: Potential Contamination

Q: I suspect my stored Lck protein might be contaminated. What are common contaminants and how can I check for them?

A: Contamination can affect the stability and activity of your recombinant protein.

  • Proteases: These can degrade your protein over time, leading to loss of function.[1]

    • Detection: Run an SDS-PAGE gel of your stored protein to check for degradation products (lower molecular weight bands).

  • Other Proteins: Co-purified proteins from the expression host (e.g., E. coli, insect cells) can interfere with downstream applications.[18][19] Heat shock proteins are common contaminants.[19]

    • Detection: SDS-PAGE can reveal the presence of other protein bands. Western blotting with antibodies against common contaminants (like HSPs) or proteomic analysis can identify specific contaminating proteins.[18]

  • Endotoxins (Lipopolysaccharides): If your Lck was expressed in Gram-negative bacteria like E. coli, endotoxin contamination is a concern, especially for in vivo studies or cell-based assays.[20]

    • Detection: Use a Limulus Amebocyte Lysate (LAL) assay to quantify endotoxin levels.

  • Microbial Growth: Improper handling can introduce bacteria or fungi.

    • Detection: Visual inspection for turbidity. Plating an aliquot on a nutrient agar plate can confirm microbial contamination.

    • Prevention: Work in a sterile environment and consider adding anti-microbial agents like sodium azide (for non-cell-based applications) or filtering the protein solution through a 0.22 µm filter before storage.[9][10]

Data Presentation

Table 1: Recommended Storage Conditions for Recombinant Lck Protein

Storage DurationTemperatureKey Recommendations
Short-term (days to weeks)4°CUse a sterile buffer. Not ideal for long periods.[3][10]
Intermediate-term (weeks to months)-20°CAliquot to avoid freeze-thaw cycles. Ensure glycerol is present.[4]
Long-term (months to years)-80°C / -70°COptimal for preserving activity. Aliquot into single-use vials.[1][2][6][7]
Very Long-term (years)Lyophilized at -20°C/-80°C or Beaded in Liquid NitrogenOffers maximum stability.[5][10][14]

Table 2: Common Components of Lck Storage Buffers

ComponentTypical ConcentrationPurposeReference(s)
Buffer 50 mM Tris-HCl or HEPESMaintain pH (typically ~7.5)[6][7][8]
Salt 100-150 mM NaClMaintain ionic strength[6][7][8]
Cryoprotectant 25-50% GlycerolPrevent freezing-induced denaturation[5][6][7][8]
Reducing Agent 0.25-1 mM DTTPrevent oxidation[6][7][8]
Chelating Agent 0.05-0.1 mM EDTAInhibit metal-catalyzed oxidation[6][7][8]
Protease Inhibitor 0.1 mM PMSFPrevent proteolytic degradation[7][8]
Detergent 0.05% NP-40 (optional)Reduce aggregation[6]

Experimental Protocols

Protocol 1: General Kinase Activity Assay for Lck Protein

This protocol provides a general framework for assessing the kinase activity of recombinant Lck using a generic substrate like Poly(Glu,Tyr) 4:1 and detecting ADP production with a luminescent assay.

  • Prepare Reagents:

    • Kinase Assay Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA. Add 0.25 mM DTT fresh before use.[7]

    • Lck Enzyme Dilution: Thaw the stored Lck protein on ice. Centrifuge briefly to collect the solution. Dilute the Lck to the desired working concentration (e.g., 0.1 µg/µL) in Kinase Dilution Buffer (Kinase Assay Buffer diluted 1:4 with a solution containing 50 ng/µL BSA).[7]

    • Substrate Solution: Prepare a 1 mg/mL solution of Poly(Glu,Tyr) 4:1 synthetic peptide in sterile water.[7]

    • ATP Solution: Prepare a 10 mM stock solution of ATP in Kinase Assay Buffer.[7]

  • Set up the Kinase Reaction:

    • In a pre-cooled microfuge tube or 96-well plate, add the following components in order:

      • 10 µL of diluted active Lck protein.[7]

      • 5 µL of the substrate solution.

      • 5 µL of the ATP solution to initiate the reaction.

    • Include a "no enzyme" control and a "no substrate" control.

  • Incubation:

    • Mix gently and incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).[7]

  • Detection (using ADP-Glo™ Kinase Assay as an example):

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.[21]

    • Add 10 µL of Kinase Detection Reagent.[21]

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[21]

  • Data Acquisition:

    • Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

Visualizations

Lck_Signaling_Pathway cluster_membrane Plasma Membrane TCR TCR/CD3 CD4_CD8 CD4/CD8 TCR->CD4_CD8 ZAP70 ZAP-70 TCR->ZAP70 Recruits Lck_inactive Lck (inactive) pY505 CD4_CD8->Lck_inactive Recruitment Lck_active Lck (active) pY394 Lck_inactive->Lck_active Autophosphorylation & Activation Lck_active->TCR Phosphorylates ITAMs Lck_active->ZAP70 Phosphorylates & Activates pMHC pMHC pMHC->TCR Ag recognition Downstream Downstream Signaling (e.g., LAT, SLP-76) ZAP70->Downstream

Caption: Simplified Lck signaling pathway upon T-cell receptor (TCR) activation.

Troubleshooting_Workflow Start Start: Recombinant Lck Protein for Long-Term Storage Check_Purity 1. Check Purity & Integrity (SDS-PAGE) Start->Check_Purity Pure Purity >95%? Check_Purity->Pure Purify Re-purify Protein Pure->Purify No Prepare_Buffer 2. Prepare Optimal Storage Buffer Pure->Prepare_Buffer Yes Purify->Check_Purity Additives Include: - Cryoprotectant (Glycerol) - Reducing Agent (DTT) - Chelator (EDTA) Prepare_Buffer->Additives Aliquot 3. Aliquot into Single-Use Vials Prepare_Buffer->Aliquot Storage 4. Store at -80°C Aliquot->Storage Thaw 5. Thaw & Assess Post-Storage Storage->Thaw Check_Activity Check Kinase Activity Thaw->Check_Activity Active Activity OK? Check_Activity->Active Troubleshoot Troubleshoot Loss of Activity (see guide) Active->Troubleshoot No End Ready for Experiment Active->End Yes

Caption: Experimental workflow for stabilizing and storing recombinant Lck protein.

Aggregation_Troubleshooting Problem Problem: Lck Aggregation After Thawing Cause1 Cause 1: Freeze-Thaw Cycles Solution: Aliquot protein before freezing to create single-use vials. Problem->Cause1 Cause2 Cause 2: Suboptimal Buffer Solutions: - Increase glycerol to 25-50% - Add non-ionic detergent (e.g., 0.05% NP-40) - Add 0.2M L-Arginine Problem->Cause2 Cause3 Cause 3: Oxidation Solution: Ensure storage buffer contains a reducing agent like 0.25-1 mM DTT. Problem->Cause3 Action Action: Centrifuge thawed sample at high speed (4°C) to pellet aggregates before use. Cause1->Action Cause2->Action Cause3->Action

Caption: Logical relationships for troubleshooting Lck protein aggregation.

References

Lck Inhibitor Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working on the optimization of cell permeability for Lymphocyte-specific protein tyrosine kinase (Lck) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is Lck and why is it a significant therapeutic target? A1: Lymphocyte-specific protein tyrosine kinase (Lck) is a 56 kDa protein from the Src family of non-receptor tyrosine kinases, primarily expressed in T-lymphocytes and natural killer cells.[1][2][3] It plays a critical role in initiating the T-cell receptor (TCR) signaling cascade, which is essential for T-cell development, activation, and homeostasis.[2][3][4] Dysregulation of Lck activity is linked to various disorders, including autoimmune diseases (like rheumatoid arthritis), cancer (leukemia and some solid tumors), asthma, and transplant rejection, making it a valuable target for therapeutic intervention.[2][3][5]

Q2: What are the primary challenges in developing cell-permeable Lck inhibitors? A2: A major challenge is balancing high biochemical potency with effective cell permeability.[6] Many potent Lck inhibitors identified in enzymatic assays fail in cell-based assays due to poor membrane penetration.[6] Key factors that hinder permeability include unfavorable physicochemical properties like high molecular weight, low lipophilicity, or the presence of charged groups.[7][8] Furthermore, active efflux by membrane transporters, such as P-glycoprotein (P-gp), can pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[7][9] Achieving selectivity for Lck over other highly homologous Src family kinases is also a significant hurdle to avoid off-target effects.[10]

Q3: How do physicochemical properties influence the cell permeability of an Lck inhibitor? A3: Several physicochemical properties are critical determinants of a drug's ability to cross the cell membrane via passive diffusion.[8][11] These include lipophilicity (LogP/LogD), molecular size, solubility, and hydrogen bonding capacity.[7][8] Generally, a balance is required; for instance, a LogP between 1 and 3 is often considered favorable for balancing membrane permeability with aqueous solubility.[7] Molecules that are too large (beyond Lipinski's "Rule of Five") or have too many hydrogen bond donors/acceptors tend to show poor permeability.[8][12]

Q4: What strategies can be used to improve the cellular uptake of a poorly permeable this compound? A4: Several strategies can be employed. The prodrug approach involves modifying the inhibitor with a lipophilic moiety that is cleaved inside the cell to release the active drug, thereby enhancing membrane passage.[13] Another method is to use delivery systems like nanoparticles or liposomes.[13][14] Surface modification of nanoparticles with cell-penetrating peptides (CPPs) can also significantly improve intracellular uptake.[14] Additionally, structural modifications to the inhibitor itself, such as forming intramolecular hydrogen bonds, can mask polar groups and increase permeability.[12]

Troubleshooting Guide

Problem: My this compound is potent in biochemical assays (e.g., LanthaScreen™, IC50 < 50 nM) but shows weak or no activity in cell-based assays (e.g., T-cell proliferation, p-ZAP-70 inhibition).

This is a common issue in kinase inhibitor development, often pointing to problems with the compound's ability to reach its intracellular target at a sufficient concentration.

Potential Cause 1: Poor Cell Permeability

  • How to Diagnose: The inhibitor's physicochemical properties may not be optimal for passive diffusion across the cell membrane.

  • Suggested Solution:

    • Assess Physicochemical Properties: Analyze the inhibitor's LogP, molecular weight (MW), polar surface area (PSA), and hydrogen bond donor/acceptor count. Compare these against established guidelines for oral bioavailability, such as Lipinski's Rule of Five.[7]

    • Conduct Permeability Assays: Directly measure the permeability using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or the Caco-2/MDCK cell monolayer assays for a more biologically relevant system.[15]

Potential Cause 2: Active Efflux by Transporters

  • How to Diagnose: The inhibitor may be a substrate for efflux pumps like P-glycoprotein (P-gp/MDR1), which actively remove it from the cell.

  • Suggested Solution:

    • Use Transporter-Expressing Cell Lines: Perform a bidirectional permeability assay using cell lines that overexpress specific transporters, such as MDCK-MDR1 cells for P-gp.[9] An efflux ratio (Papp B-A / Papp A-B) of ≥2 indicates active efflux.[9]

    • Co-administration with an Efflux Inhibitor: Test the inhibitor's cellular activity in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant increase in potency suggests the compound is an efflux substrate.

Potential Cause 3: High Plasma Protein Binding (PPB)

  • How to Diagnose: In cellular assays containing serum, the inhibitor may bind extensively to proteins like albumin, reducing the free concentration available to enter the cells.

  • Suggested Solution:

    • Measure PPB: Determine the percentage of the inhibitor that binds to plasma proteins using methods like equilibrium dialysis.

    • Adjust Assay Conditions: If PPB is high (>95%), consider running cellular assays in serum-free or low-serum media, or increase the nominal inhibitor concentration to account for the bound fraction.[16] The addition of serum can significantly reduce the ability of kinase inhibitors to affect their targets.[16]

Potential Cause 4: Lack of Target Engagement in Cells

  • How to Diagnose: The inhibitor may reach the cell but fail to bind to Lck effectively in the complex intracellular environment.

  • Suggested Solution:

    • Perform a Cellular Target Engagement Assay: Use techniques like Western Blot to measure the phosphorylation of Lck's direct or indirect downstream substrates (e.g., ZAP-70, PLCγ1) in treated cells.[17] A lack of change in phosphorylation indicates a failure to inhibit Lck activity.

    • Use Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of the inhibitor to Lck within intact cells by measuring changes in the thermal stability of the Lck protein.

Data Presentation

Table 1: Key Physicochemical Properties Influencing Cell Permeability

Property Description Favorable Range (General Guideline) Potential Issue if Unfavorable
Lipophilicity (LogP/LogD) The partition coefficient between an organic and aqueous phase; indicates hydrophobicity.[7] LogP: 1 - 3 Low LogP: Poor membrane partitioning. High LogP: Poor aqueous solubility, potential for non-specific binding.[7]
Molecular Weight (MW) The mass of the molecule. < 500 Da High MW is often associated with poor permeability and diffusion.[8]
Polar Surface Area (PSA) The surface sum over all polar atoms, primarily oxygen and nitrogen. < 140 Ų High PSA can lead to poor membrane permeability due to the energetic cost of desolvation.
Hydrogen Bond Donors The number of O-H and N-H bonds. ≤ 5 A high number of donors can reduce membrane permeability.[8]

| Hydrogen Bond Acceptors | The number of nitrogen and oxygen atoms. | ≤ 10 | A high number of acceptors can reduce membrane permeability.[8] |

Table 2: Comparison of Common In Vitro Cell Permeability Assays

Assay Principle Throughput Information Provided Key Limitation
PAMPA Measures passive diffusion across an artificial lipid-coated membrane. High Intrinsic passive permeability. Lacks biological transporters and active transport mechanisms.
Caco-2 Uses a human colorectal adenocarcinoma cell line that forms a polarized monolayer with tight junctions and transporters. Low to Medium Apparent permeability (Papp), active transport, efflux ratio. Can take ~21 days to differentiate; expression of some transporters may differ from the small intestine.

| MDCK-MDR1 | Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (P-gp).[9] | Medium | Apparent permeability (Papp), specific P-gp mediated efflux. | Does not model other human efflux or uptake transporters.[15] |

Table 3: Biochemical Potency of Selected Lck Inhibitors

Inhibitor Type Lck IC50 Src IC50 Reference
Dasatinib Multi-targeted (Abl, Src family) < 1 nM 0.8 nM [18]
Saracatinib (AZD0530) Src family inhibitor Potent 2.7 nM [18]
PP2 Src family inhibitor 4 nM - [18]
WH-4-023 Dual Lck/Src inhibitor 2 nM 6 nM [18]
RK-24466 Selective this compound < 1 nM - [18]

| This compound (Selleckchem) | Selective this compound | 7 nM | 42 nM |[19] |

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Preparation: Prepare a 1% solution of lecithin in dodecane. Coat the filter of a 96-well filter plate (donor plate) with this solution and allow it to impregnate for 5-10 minutes.

  • Compound Addition: Add the this compound (typically at 100-200 µM in a buffer like PBS at pH 7.4) to the wells of the donor plate.

  • Assay Assembly: Place the donor plate into a 96-well acceptor plate containing buffer. This creates a "sandwich" where the only path from the donor to the acceptor well is through the artificial membrane.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours without shaking.

  • Quantification: After incubation, determine the concentration of the inhibitor in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation: Calculate the permeability coefficient (Pe) based on the concentrations and incubation time.

Protocol 2: Cellular Lck Inhibition via Western Blot

  • Cell Culture: Culture a relevant T-cell line (e.g., Jurkat) to an appropriate density.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • T-Cell Activation: Stimulate the T-cells to activate the TCR pathway. A common method is to treat with anti-CD3/CD28 antibodies for 5-10 minutes.

  • Cell Lysis: Immediately lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of an Lck substrate (e.g., anti-phospho-ZAP-70 Tyr319) and a loading control (e.g., anti-GAPDH or total ZAP-70).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of Lck-mediated phosphorylation.

Visualizations

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR/CD3 Lck_mem Lck TCR->Lck_mem recruits ZAP70 ZAP-70 TCR->ZAP70 recruits CD4_8 CD4/CD8 CD4_8->Lck_mem associates Lck_mem->TCR P Lck_mem->ZAP70 P PLCg1 PLCγ1 ZAP70->PLCg1 P Downstream Downstream Signaling (Ca²⁺ flux, ERK, NFAT) PLCg1->Downstream activates

Caption: Simplified Lck signaling pathway upon T-cell receptor (TCR) activation.

Lck_Inhibitor_Workflow start Start: Compound Synthesis biochem Biochemical Assay (e.g., Lck Kinase Assay) start->biochem potency_check Potent? (IC50 < 100 nM) biochem->potency_check perm_assay Cell Permeability Assay (e.g., PAMPA, Caco-2) potency_check->perm_assay Yes stop Stop/Redesign potency_check->stop No perm_check Permeable? perm_assay->perm_check cellular_assay Cellular Potency Assay (e.g., p-ZAP-70) perm_check->cellular_assay Yes perm_check->stop No (Go to Troubleshooting) cellular_check Active in Cells? cellular_assay->cellular_check lead_opt Lead Optimization cellular_check->lead_opt Yes cellular_check->stop No (Go to Troubleshooting)

Caption: Experimental workflow for the evaluation of novel Lck inhibitors.

Troubleshooting_Logic start Problem: High Biochemical Potency, Low Cellular Activity q_perm 1. Assess Permeability (PAMPA / Caco-2) start->q_perm a_perm_low Low Papp? (Permeability Issue) q_perm->a_perm_low q_efflux 2. Assess Efflux (MDCK-MDR1 Assay) a_perm_low->q_efflux No solution Solution: Chemical Modification (Prodrug, SAR) a_perm_low->solution Yes a_efflux_high High Efflux Ratio? (Efflux Substrate) q_efflux->a_efflux_high q_binding 3. Assess Stability / PPB a_efflux_high->q_binding No a_efflux_high->solution Yes a_binding_issue Instability or High PPB? q_binding->a_binding_issue a_binding_issue->solution Yes

Caption: Troubleshooting logic for Lck inhibitors with low cellular activity.

References

Addressing batch-to-batch variability of Lck inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lck (Lymphocyte-specific protein tyrosine kinase) inhibitors. Our goal is to help you address common issues, with a particular focus on resolving inconsistencies arising from batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is Lck and why is it an important drug target?

A1: Lck is a 56 kDa non-receptor tyrosine kinase belonging to the Src family.[1] It is crucial for the initiation of T-cell receptor (TCR) signaling, which is essential for T-cell activation, proliferation, and differentiation.[2] Dysregulation of Lck activity is implicated in various autoimmune diseases and some cancers, making it a significant therapeutic target.

Q2: How do Lck inhibitors typically work?

A2: Most small molecule Lck inhibitors are ATP-competitive, meaning they bind to the ATP-binding site of the kinase domain. This prevents the transfer of a phosphate group from ATP to Lck's substrates, thereby blocking downstream signaling pathways.[3]

Q3: What are the common causes of batch-to-batch variability in Lck inhibitors?

A3: Batch-to-batch variability in small molecule inhibitors can stem from several factors, including:

  • Purity: Differences in the percentage of the active compound versus impurities.

  • Impurity Profile: The nature of the impurities may differ between batches, and some impurities could have off-target effects or even inhibit Lck themselves.

  • Solubility: Variations in the crystalline form (polymorphism) of the compound can affect its solubility and, consequently, its effective concentration in assays.

  • Degradation: Improper storage or handling can lead to the degradation of the inhibitor over time.

Q4: How can I be sure that the Lck inhibitor I'm using is active?

A4: It is advisable to test the activity of every new batch of inhibitor. This can be done using a biochemical kinase assay with recombinant Lck or a cell-based assay that measures the inhibition of a known Lck-mediated signaling event, such as the phosphorylation of a downstream substrate.

Troubleshooting Guide

Issue 1: Inconsistent IC50 values for an this compound between experiments.

This is a common problem that can be caused by either variability in the inhibitor itself or by the experimental setup. The following decision tree can help you troubleshoot this issue.

Troubleshooting_IC50_Variability Start Inconsistent IC50 Values Observed Check_Inhibitor Have you validated the current inhibitor batch? Start->Check_Inhibitor Check_Assay Is the assay protocol consistent? Check_Inhibitor->Check_Assay Yes Validate_Batch Qualify New Inhibitor Batch (See Protocol 1) Check_Inhibitor->Validate_Batch No Review_Protocols Review Assay Protocols for Consistency (e.g., ATP concentration, incubation times) Check_Assay->Review_Protocols No Assay_OK Assay Protocol is Consistent Check_Assay->Assay_OK Yes Inhibitor_OK Inhibitor Batch is Validated Validate_Batch->Inhibitor_OK Review_Protocols->Assay_OK Inhibitor_OK->Check_Assay Problem_Solved Problem Resolved Assay_OK->Problem_Solved Experimental_Workflow Start Receive New Batch of this compound CoA Review Certificate of Analysis (CoA) - Purity - Identity Start->CoA Solubility Confirm Solubility and Stability in DMSO CoA->Solubility Biochemical_Assay Perform Biochemical Lck Kinase Assay (See Protocol 2) - Determine IC50 Solubility->Biochemical_Assay Cellular_Assay Perform Cell-Based Assay (See Protocol 3) - Determine Cellular IC50 Biochemical_Assay->Cellular_Assay Compare Compare with Previous Batches Cellular_Assay->Compare Decision Accept or Reject Batch Compare->Decision Accept Batch Accepted for Use Decision->Accept Consistent Reject Contact Supplier Decision->Reject Inconsistent Lck_Signaling_Pathway TCR_CD3 TCR/CD3 Complex Lck Lck TCR_CD3->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits SLP76->PLCg1 Activates Downstream Downstream Signaling (Ca2+ flux, ERK activation) PLCg1->Downstream

References

Technical Support Center: Optimizing Lck Inhibitor Concentration for Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers working with Lck (Lymphocyte-specific protein tyrosine kinase) inhibitors in cellular assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I determine the optimal starting concentration for my Lck inhibitor?

A: The optimal concentration depends on the specific inhibitor, cell type, and assay. A good starting point is to perform a dose-response curve. Begin with a broad range of concentrations, typically from 10 nM to 10 µM, centered around the inhibitor's reported IC50 value (the concentration required to inhibit 50% of the enzyme's activity). For example, a potent inhibitor like Dasatinib has an IC50 for Lck in the low nanomolar range.[1] Therefore, a starting range of 1 nM to 1 µM would be appropriate. The goal is to identify the lowest concentration that gives the desired biological effect without causing significant off-target effects or cytotoxicity.

Q2: I'm not observing any effect from my this compound. What could be the problem?

A: Several factors could contribute to a lack of inhibitor effect:

  • Inhibitor Potency and Selectivity: Ensure you are using a potent and selective this compound. Some inhibitors have broad kinase activity and may not be specific for Lck.[2][3]

  • Cellular Permeability: Confirm that your inhibitor can effectively penetrate the cell membrane to reach its intracellular target.

  • Experimental Conditions: The concentration of ATP in your cellular assay can compete with ATP-competitive inhibitors, potentially reducing their apparent potency compared to in vitro kinase assays.[4]

  • Target Engagement: Verify that the inhibitor is binding to Lck within the cell. This can be assessed by downstream signaling readouts, such as a decrease in the phosphorylation of Lck substrates.[5]

  • Incorrect Timepoint: The kinetics of Lck inhibition can be rapid. You may need to assess downstream effects at earlier time points (e.g., minutes) after inhibitor addition.[6]

Q3: My this compound is causing excessive cell death. How can I mitigate this?

A: High levels of cell death can indicate off-target toxicity or that the concentration is too high.

  • Perform a Cytotoxicity Assay: Use a cell viability assay (e.g., MTT, XTT, or a fluorescence-based assay) to determine the concentration at which the inhibitor becomes toxic to your cells.[7] Select a concentration for your functional assays that is well below the toxic threshold.

  • Reduce Inhibitor Concentration: Lower the concentration of the inhibitor to a range that still effectively inhibits Lck but minimizes cytotoxicity.

  • Check for Off-Target Effects: Many kinase inhibitors can affect other kinases that are crucial for cell survival.[8][9] Reviewing the inhibitor's selectivity profile can provide insights into potential off-target effects.

Q4: How can I confirm that my inhibitor is specifically targeting Lck in my cellular assay?

A: Confirming on-target activity is crucial.

  • Western Blotting: The most direct method is to measure the phosphorylation status of Lck's activation loop at tyrosine 394 (pY394). A specific this compound should decrease the level of p-Lck (Y394). You should also probe for total Lck to ensure that the decrease in the phosphorylated form is not due to a decrease in the total protein.[10][11]

  • Downstream Substrates: Assess the phosphorylation of known Lck substrates, such as the T-cell receptor (TCR) ζ-chain ITAMs or ZAP-70.[11][12] Inhibition of Lck should lead to a decrease in the phosphorylation of these downstream targets.

  • Rescue Experiments: If possible, overexpressing a drug-resistant mutant of Lck while treating with the inhibitor could demonstrate that the observed phenotype is Lck-dependent.

Q5: My Western blot for phospho-Lck (pY394) isn't working. What are some troubleshooting tips?

A: Detecting phosphorylated proteins can be challenging.

  • Use Phosphatase Inhibitors: It is critical to include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins.[13][14]

  • Blocking Buffer: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can increase background noise. Use Bovine Serum Albumin (BSA) instead.

  • Buffer Choice: Use Tris-Buffered Saline with Tween 20 (TBST) instead of Phosphate-Buffered Saline (PBS), as the phosphate in PBS can interfere with the detection of phosphorylated proteins.

  • Antibody Quality: Ensure you are using a high-quality, validated phospho-specific antibody.

  • Positive Control: Include a positive control where Lck is known to be activated, for example, by stimulating T-cells with anti-CD3/CD28 antibodies.[6]

Quantitative Data Summary

Table 1: Examples of Lck Inhibitors and Reported IC50 Values

InhibitorLck IC50Other Notable Targets (IC50)Reference
Dasatinib ~2.7 nMSrc, Abl[1]
A-770041 147 nMSelective over other Src family kinases[2]
NTRC 0652-0 Selective for Lck-[15]
This compound 7 nMLyn (21 nM), Src (42 nM)[16]

Table 2: General Troubleshooting Guide for this compound Assays

IssuePossible CauseRecommended Action
No inhibitory effect Inhibitor concentration too low.Perform a dose-response curve from nM to µM range.
Poor cell permeability.Choose an inhibitor known to be cell-permeable.
ATP competition.Be aware that higher concentrations may be needed in cells vs. in vitro assays.
High cell toxicity Inhibitor concentration too high.Determine the cytotoxic concentration range with a viability assay and use a lower dose.
Off-target effects.Review the inhibitor's selectivity profile; consider a more selective inhibitor.
Inconsistent results Cell passage number and health.Use cells in the logarithmic growth phase and at a consistent, low passage number.[17]
Inhibitor degradation.Prepare fresh stock solutions and store them properly.
Non-specific Western blot signal Inadequate blocking.Use 3-5% BSA in TBST for blocking.
Phosphatase activity.Always use a phosphatase inhibitor cocktail in your lysis buffer.[13]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT-based)
  • Cell Seeding: Seed your cells (e.g., Jurkat T-cells) in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.

  • Inhibitor Treatment: Prepare serial dilutions of the this compound in culture medium. Add the diluted inhibitor to the wells and incubate for the desired treatment period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Western Blotting for Phospho-Lck (pY394)
  • Cell Treatment and Lysis:

    • Treat cells with the this compound at the desired concentration and for the appropriate time. Include positive (e.g., anti-CD3/CD28 stimulation) and negative (vehicle) controls.[6]

    • Lyse the cells on ice using a lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Lck (pY394) overnight at 4°C, diluted in 5% BSA/TBST.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: To normalize for protein loading, strip the membrane and reprobe with an antibody against total Lck.

Protocol 3: Flow Cytometry for T-cell Activation Markers
  • Cell Stimulation and Treatment:

    • Culture T-cells or PBMCs in the presence or absence of a stimulus (e.g., anti-CD3/CD28 beads or PMA/Ionomycin).

    • Concurrently, treat the cells with the this compound or a vehicle control. Incubate for an appropriate time (e.g., 6-24 hours) to allow for the expression of activation markers.

  • Antibody Staining:

    • Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS).

    • Stain the cells with a cocktail of fluorescently-conjugated antibodies against surface markers such as CD3, CD4, CD8, and activation markers like CD69 and CD25 (IL-2Rα).[18][19] Incubate on ice, protected from light.

  • Data Acquisition: Wash the cells again and resuspend them in FACS buffer. Acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on the lymphocyte population based on forward and side scatter.

    • Identify T-cell subsets (e.g., CD4+ or CD8+).

    • Quantify the percentage of cells expressing activation markers (CD69+, CD25+) within each T-cell subset and compare between inhibitor-treated and control groups.

Visualizations

Lck_Signaling_Pathway TCR_CD3 TCR/CD3 Complex Lck Lck TCR_CD3->Lck Engagement CD4_CD8 CD4/CD8 Co-receptor CD4_CD8->Lck Recruitment ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits & Activates Downstream Downstream Signaling (Ca2+ flux, ERK, NFAT) PLCg1->Downstream Inhibitor This compound Inhibitor->Lck Inhibits

Caption: Lck Signaling Pathway in T-Cell Activation.

Optimization_Workflow start Start: Select this compound dose_response 1. Dose-Response Curve (e.g., 10 nM - 10 µM) start->dose_response viability 2. Cell Viability Assay (e.g., MTT, XTT) start->viability determine_ic50 Determine IC50 for biological effect dose_response->determine_ic50 determine_cc50 Determine CC50 for cytotoxicity viability->determine_cc50 select_conc 3. Select Optimal Concentration (Max effect, Min toxicity) determine_ic50->select_conc determine_cc50->select_conc validate 4. Validate On-Target Effect (Western Blot for p-Lck) select_conc->validate functional_assay Proceed to Functional Assays validate->functional_assay

Caption: Workflow for Optimizing this compound Concentration.

Troubleshooting_Tree start Problem: No Inhibitor Effect check_conc Is concentration range appropriate (centered around IC50)? start->check_conc increase_conc Action: Increase concentration range. check_conc->increase_conc No check_target Is on-target activity confirmed (e.g., p-Lck reduction)? check_conc->check_target Yes troubleshoot_wb Action: Troubleshoot Western Blot (see protocol). check_target->troubleshoot_wb No check_assay Is the functional readout Lck-dependent in your system? check_target->check_assay Yes consider_pathway Result: Pathway may be Lck-independent or inhibitor is inactive. check_assay->consider_pathway Yes check_inhibitor Action: Check inhibitor stability/ Use a different inhibitor. check_assay->check_inhibitor No

Caption: Troubleshooting Logic for Lack of Inhibitor Effect.

References

Troubleshooting unexpected results in T-cell proliferation assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding unexpected results in T-cell proliferation assays. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to measure T-cell proliferation?

A1: The most widely used assays to assess T-cell proliferation include:

  • Dye Dilution Assays (e.g., CFSE): Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the dye is equally distributed between daughter cells, resulting in a halving of fluorescence intensity, which can be measured by flow cytometry.[1][2]

  • Thymidine Analog Incorporation Assays (e.g., BrdU): 5-bromo-2'-deoxyuridine (BrdU) is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S phase of the cell cycle.[1] Incorporated BrdU is detected using specific antibodies, typically by flow cytometry or ELISA.[3]

  • Radiolabeled Nucleoside Incorporation Assays (e.g., [3H]-Thymidine): This classic method measures the incorporation of radioactive thymidine into the DNA of proliferating cells.[4][5] The amount of incorporated radioactivity is proportional to the level of cell proliferation.

Q2: What are appropriate positive and negative controls for a T-cell proliferation assay?

A2: Proper controls are crucial for interpreting your results:

  • Unstained Control: Cells that have not been labeled with the proliferation dye (e.g., CFSE) are used to determine the level of background fluorescence or autofluorescence.

  • Unstimulated Control (Negative Control): Labeled cells that are not exposed to a stimulus. This control is essential for setting the baseline of non-proliferating cells (parent generation).[6]

  • Stimulated Control (Positive Control): Labeled cells that are treated with a known mitogen, such as phytohemagglutinin (PHA), concanavalin A (Con A), or anti-CD3/CD28 antibodies, to induce a robust proliferative response.[6][7]

Q3: How long should I stimulate my T-cells to observe proliferation?

A3: The optimal stimulation time can vary depending on the cell type and stimulus. For human peripheral blood mononuclear cells (PBMCs), proliferation is typically detectable after 3-5 days of stimulation with anti-CD3/CD28 antibodies.[8] It is recommended to perform a time-course experiment (e.g., analyzing cells at days 3, 4, 5, and 6) to determine the peak of proliferation for your specific experimental conditions.

Troubleshooting Guide

Issue 1: Low or No T-Cell Proliferation

Q: My T-cells are not proliferating after stimulation. What could be the cause?

A: Several factors can lead to a lack of T-cell proliferation. Below is a table summarizing potential causes and solutions.

Potential Cause Possible Explanation Recommended Solution
Suboptimal Stimulus Concentration The concentration of the stimulating agent (e.g., anti-CD3/CD28 antibodies, antigen) may be too low to induce activation or too high, leading to activation-induced cell death.Titrate the concentration of your stimulating agent to find the optimal dose. For plate-bound anti-CD3, a common starting range is 1-10 µg/mL, and for soluble anti-CD28, 1-5 µg/mL is often used.[9][10][11]
Poor Cell Health or Viability The initial cell population may have low viability due to harsh isolation procedures or improper handling. Dead or dying cells will not proliferate.Always check cell viability before starting the assay using a method like trypan blue exclusion or a viability dye for flow cytometry. Ensure gentle handling of cells during isolation and culture.
Inadequate Co-stimulation T-cell activation and proliferation require both a primary signal through the T-cell receptor (TCR) (Signal 1) and a co-stimulatory signal (Signal 2), typically through CD28.Ensure that adequate co-stimulation is provided. When using anti-CD3, include an anti-CD28 antibody.[12][13] If using antigen-presenting cells (APCs), ensure they are healthy and express co-stimulatory molecules.
Issues with Cell Culture Conditions Incorrect media formulation, incubator conditions (temperature, CO2), or cell seeding density can inhibit proliferation.Use complete RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics. Maintain the incubator at 37°C with 5% CO2. Optimize the cell seeding density for your culture plates. The addition of IL-2 (e.g., 20 IU/mL) can also enhance T-cell survival and proliferation.[13][14]
Cell Isolation Method Positive selection methods for T-cell isolation that use antibodies targeting activation-related molecules (e.g., CD3) can sometimes interfere with subsequent stimulation.[10]Consider using a negative selection kit for T-cell isolation to avoid potential interference from antibody binding.[10]
Suppressive Cell Populations The presence of regulatory T-cells (Tregs) or myeloid-derived suppressor cells (MDSCs) in the culture can inhibit the proliferation of effector T-cells.If working with a mixed cell population like PBMCs, consider isolating the specific T-cell subset of interest.
Issue 2: High Background or Poor Resolution in CFSE Assays

Q: My CFSE-labeled cells show high background fluorescence, or I can't distinguish the proliferation peaks. What should I do?

A: High background and poor peak resolution in CFSE assays are common issues that can often be resolved by optimizing the staining and analysis protocol.

Potential Cause Possible Explanation Recommended Solution
Suboptimal CFSE Concentration If the CFSE concentration is too high, it can be toxic to the cells. If it's too low, the initial fluorescence will be weak, and the peaks will quickly merge with the background.Titrate the CFSE concentration to find the optimal balance between bright staining and low toxicity. A common starting range is 1-10 µM.[15]
Non-uniform Staining Inconsistent labeling of the initial cell population will result in a broad initial peak, making it difficult to resolve subsequent generations.Ensure cells are a single-cell suspension before adding CFSE. Vortex gently immediately after adding the dye to ensure even distribution.[16]
Presence of Protein in Staining Buffer CFSE reacts with free amine groups on proteins. If the staining buffer contains serum, the dye will bind to the proteins in the buffer instead of the cells.Perform CFSE staining in a protein-free buffer, such as PBS.[17]
Incomplete Removal of Unbound Dye Residual unbound CFSE can bind to other cells or proteins in the culture, increasing background fluorescence.After staining, quench the reaction by adding 5-10 volumes of complete medium (containing serum) and wash the cells thoroughly (at least 2-3 times) before placing them in culture.[16][18]
Improper Gating Strategy in Flow Cytometry Incorrectly set gates can lead to the inclusion of dead cells or debris, which can have high autofluorescence.Use a viability dye to exclude dead cells from the analysis. Set a gate on the lymphocyte population based on forward and side scatter, and then analyze the CFSE fluorescence within the live lymphocyte gate.[19][20]
Asymmetric Cell Division While often assumed to be symmetric, the partitioning of cellular contents, including CFSE-labeled proteins, can be uneven between daughter cells, leading to broader peaks.[21]While this is a biological phenomenon, using analysis software with models that account for asymmetric division can improve data interpretation.

Experimental Protocols

CFSE Staining Protocol for T-Cell Proliferation
  • Prepare a single-cell suspension of T-cells at a concentration of 1 x 10^7 cells/mL in pre-warmed, protein-free PBS.

  • Prepare a 2X working solution of CFSE in protein-free PBS. The final concentration will need to be optimized, but a common starting point is 2 µM (for a 1 µM final concentration).

  • Add an equal volume of the 2X CFSE working solution to the cell suspension.

  • Immediately vortex the cells gently to ensure even staining.

  • Incubate for 10-20 minutes at 37°C, protected from light.[15][22]

  • To stop the staining reaction, add 5-10 volumes of cold complete culture medium (containing at least 5% FBS).

  • Incubate on ice for 5 minutes.

  • Centrifuge the cells and wash them two to three times with complete culture medium to remove any unbound CFSE.

  • Resuspend the cells in complete culture medium at the desired density for your experiment.

  • Set up your unstimulated and stimulated cultures.

  • Culture the cells for the desired period (e.g., 3-6 days).

  • Harvest the cells and analyze by flow cytometry.

BrdU Incorporation Assay Protocol
  • Culture T-cells with the desired stimuli for the appropriate duration.

  • Approximately 2-24 hours before harvesting, add BrdU labeling solution to the cell culture at a final concentration of 10 µM. The optimal incubation time with BrdU will depend on the cell division rate.[23]

  • Harvest the cells and wash them with PBS.

  • Fix and permeabilize the cells using a commercially available kit or a buffer containing paraformaldehyde and a detergent like saponin or Triton X-100.

  • Treat the cells with DNase or hydrochloric acid to denature the DNA and expose the incorporated BrdU.[3]

  • Wash the cells to neutralize the acid.

  • Stain the cells with an anti-BrdU antibody conjugated to a fluorophore.

  • Wash the cells to remove unbound antibody.

  • If desired, co-stain with a DNA dye (e.g., 7-AAD or propidium iodide) for cell cycle analysis.

  • Analyze the cells by flow cytometry.

[3H]-Thymidine Incorporation Assay Protocol
  • Plate T-cells in a 96-well plate and culture with your desired stimuli for 2-5 days.

  • Approximately 12-18 hours before the end of the culture period, add 1 µCi of [3H]-thymidine to each well.[7][24]

  • At the end of the incubation, harvest the cells onto a glass fiber filter using a cell harvester. This will trap the DNA, including the incorporated [3H]-thymidine.

  • Wash the filters to remove any unincorporated [3H]-thymidine.

  • Allow the filters to dry completely.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of T-cell proliferation.[4]

Visualizations

T_Cell_Activation_Pathway T-Cell Activation and Proliferation Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Cell MHC pMHC TCR TCR MHC->TCR Signal 1 B7 B7 (CD80/86) CD28 CD28 B7->CD28 Signal 2 Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 PLCg1 PLCγ1 ZAP70->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca2+ IP3->Ca PKC PKCθ DAG->PKC Ras Ras DAG->Ras Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene NFkB NF-κB PKC->NFkB NFkB->IL2_Gene MAPK MAPK Pathway Ras->MAPK AP1 AP-1 MAPK->AP1 AP1->IL2_Gene Proliferation Proliferation IL2_Gene->Proliferation IL-2 Production

Caption: Simplified T-cell activation signaling pathway leading to proliferation.

Troubleshooting_Workflow Troubleshooting Workflow for No T-Cell Proliferation Start No/Low Proliferation Observed Check_Viability Check Cell Viability (Pre- and Post-Assay) Start->Check_Viability Low_Viability Optimize Cell Isolation and Handling Check_Viability->Low_Viability Poor Good_Viability Check Controls Check_Viability->Good_Viability Good Low_Viability->Start Positive_Control_Fail Troubleshoot Positive Control: - Titrate Stimulus (e.g., anti-CD3/CD28) - Check Reagent Quality - Add IL-2 Good_Viability->Positive_Control_Fail Positive Control Failed Positive_Control_OK Check Experimental Conditions Good_Viability->Positive_Control_OK Controls OK Negative_Control_Proliferates High Background Proliferation: - Check for Contamination - Ensure Stimulus is not in Negative Control Wells Good_Viability->Negative_Control_Proliferates Negative Control Proliferated Conditions_OK Review Assay-Specific Parameters Positive_Control_Fail->Conditions_OK Conditions_Suspect Review Experimental Setup: - Optimize Cell Density - Verify Media and Supplements - Check Incubator Conditions Positive_Control_OK->Conditions_Suspect Positive_Control_OK->Conditions_OK Negative_Control_Proliferates->Start Conditions_Suspect->Start Conditions_Suspect->Conditions_OK CFSE_Issue CFSE Assay: - Titrate CFSE Concentration - Ensure Protein-Free Staining - Thoroughly Wash Cells Conditions_OK->CFSE_Issue CFSE BrdU_Issue BrdU Assay: - Optimize BrdU Pulse Duration - Ensure Proper DNA Denaturation Conditions_OK->BrdU_Issue BrdU Success Proliferation Observed CFSE_Issue->Success BrdU_Issue->Success

Caption: A logical workflow for troubleshooting a lack of T-cell proliferation.

References

Technical Support Center: Lck Inhibitor Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Lck inhibitors in cell-based assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you control for cytotoxicity and ensure the validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My Lck inhibitor is showing high cytotoxicity in my T-cell line, even at concentrations where I expect specific inhibition. How can I determine if this is an on-target or off-target effect?

A1: Distinguishing between on-target (due to Lck inhibition) and off-target cytotoxicity is crucial. An effective, though advanced, method is to use CRISPR/Cas9 to knock out the LCK gene in your cell line.[1][2] If the inhibitor is still cytotoxic in the Lck-deficient cells, the effect is likely off-target.[1][2] A simpler, alternative approach is to test the inhibitor on a non-lymphoid cell line that does not express Lck. Cytotoxicity in these cells would also suggest off-target effects.

Q2: What are the common off-target kinases for Lck inhibitors?

A2: Lck belongs to the Src family of kinases, which share a high degree of structural similarity.[3] Therefore, many Lck inhibitors also show activity against other Src family members like Src, Lyn, and Fyn.[3][4][5] It's important to consult the inhibitor's selectivity profile, often provided by the manufacturer or in the literature, to understand its potential off-target activities.

Q3: Are there "cleaner" Lck inhibitors with higher specificity?

A3: The development of highly specific kinase inhibitors is a continuous challenge in drug discovery.[3] While no inhibitor is perfectly specific, some have been designed for greater selectivity. It is advisable to screen several inhibitors with different chemical scaffolds to find one with the most favorable on-target to off-target activity ratio for your specific assay.

Q4: How can I be sure that the observed phenotype is due to the inhibition of Lck's kinase activity?

A4: A good control is to use a structurally similar but inactive analog of your inhibitor if one is available. This helps to rule out effects caused by the chemical structure of the compound itself, independent of its kinase inhibition. Additionally, performing a rescue experiment by introducing a drug-resistant Lck mutant into your cells can provide strong evidence for on-target activity.

Q5: What is the expected downstream effect of Lck inhibition in T-cells?

A5: Lck is a key initiator of the T-cell receptor (TCR) signaling cascade.[6][7][8] Its inhibition should block the phosphorylation of downstream targets like ZAP-70, LAT, and SLP-76, leading to reduced activation of pathways such as PLCγ1-mediated calcium mobilization and the Ras-MAPK pathway.[9][10] This ultimately results in decreased T-cell activation, proliferation, and cytokine production.[11][12]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell death at all inhibitor concentrations. 1. Off-target toxicity: The inhibitor is killing cells through mechanisms other than Lck inhibition.[1][2][13] 2. Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) is at a toxic concentration. 3. Inappropriate assay conditions: Cell density, incubation time, or media components are not optimal.1. Test for off-target effects: Use Lck-negative cell lines or Lck knockout/knockdown cells.[1][2] 2. Perform a solvent control: Treat cells with the highest concentration of the solvent used in your experiment. 3. Optimize assay parameters: Titrate cell number and inhibitor incubation time. Ensure media is fresh and appropriate for the cell line.
Inconsistent results between experiments. 1. Inhibitor instability: The inhibitor may be degrading in solution. 2. Cell passage number: High passage numbers can lead to genetic drift and altered cellular responses. 3. Variability in cell health: Cells may not be in the logarithmic growth phase.1. Prepare fresh inhibitor solutions: Aliquot and store the inhibitor as recommended by the manufacturer. 2. Use low-passage cells: Thaw a new vial of cells and maintain a consistent passage number for experiments. 3. Ensure consistent cell culture practices: Seed cells at a consistent density and ensure they are healthy and actively dividing before starting the experiment.
No effect of the inhibitor on downstream signaling. 1. Inactive inhibitor: The inhibitor may have degraded or was not properly dissolved. 2. Insufficient inhibitor concentration: The concentration used may be too low to effectively inhibit Lck in a cellular context. 3. Cellular resistance mechanisms: Cells may be actively pumping out the inhibitor.1. Verify inhibitor activity: Test the inhibitor in a biochemical kinase assay if possible.[14][15] 2. Perform a dose-response curve: Test a wide range of inhibitor concentrations to determine the EC50. 3. Consider using efflux pump inhibitors: This is an advanced troubleshooting step and should be approached with caution as it can have confounding effects.

Experimental Protocols

Protocol 1: Determining On-Target vs. Off-Target Cytotoxicity using a Control Cell Line

Objective: To differentiate between cytotoxicity caused by Lck inhibition and that caused by off-target effects.

Materials:

  • T-cell line expressing Lck (e.g., Jurkat)

  • Non-lymphoid cell line lacking Lck expression (e.g., HEK293)

  • This compound

  • Complete growth media for each cell line

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed Jurkat and HEK293 cells in separate 96-well plates at a predetermined optimal density in their respective complete growth media.

    • Incubate for 24 hours to allow for cell attachment (for adherent cells) and recovery.

  • Inhibitor Treatment:

    • Prepare a serial dilution of the this compound in the appropriate growth medium.

    • Include a vehicle control (e.g., DMSO) at the same concentration as the highest inhibitor concentration.

    • Remove the old media from the plates and add the media containing the different inhibitor concentrations.

  • Incubation:

    • Incubate the plates for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control to determine the percent viability for each inhibitor concentration.

    • Plot the dose-response curves for both cell lines. Significant cytotoxicity in the Lck-negative cell line (HEK293) suggests off-target effects.

Protocol 2: Western Blot Analysis of Downstream Lck Signaling

Objective: To confirm that the this compound is blocking the intended signaling pathway.

Materials:

  • T-cell line (e.g., Jurkat)

  • This compound

  • T-cell activators (e.g., anti-CD3/CD28 antibodies)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • Primary antibodies: anti-phospho-Lck (Tyr394), anti-Lck, anti-phospho-ZAP-70, anti-ZAP-70, anti-phospho-ERK, anti-ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Culture Jurkat cells to the desired density.

    • Pre-treat the cells with the this compound at various concentrations (including a vehicle control) for 1-2 hours.

  • T-Cell Activation:

    • Stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g., 5-15 minutes) to induce TCR signaling. Include an unstimulated control.

  • Cell Lysis:

    • Harvest the cells and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the phosphorylation of Lck, ZAP-70, and ERK in stimulated cells will confirm on-target pathway inhibition.

Lck Signaling Pathway and Experimental Workflow Visualizations

Lck_Signaling_Pathway TCR TCR/CD3 Lck Lck TCR->Lck Activation CD4_8 CD4/CD8 CD4_8->Lck ZAP70 ZAP-70 Lck->ZAP70 pY LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 pY PLCg1 PLCγ1 LAT_SLP76->PLCg1 Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK Ca_mobilization Ca²⁺ Mobilization PLCg1->Ca_mobilization Gene_Expression Gene Expression (e.g., IL-2) Ras_MAPK->Gene_Expression Ca_mobilization->Gene_Expression Inhibitor This compound Inhibitor->Lck

Caption: Simplified Lck signaling pathway in T-cell activation.

Cytotoxicity_Workflow start Start: High Cytotoxicity Observed q1 Is the effect also seen in an Lck-negative cell line? start->q1 off_target Conclusion: Likely Off-Target Cytotoxicity q1->off_target Yes on_target Hypothesis: Potentially On-Target Cytotoxicity q1->on_target No action1 Action: Screen other inhibitors, lower concentration, or use Lck knockout/knockdown cells. off_target->action1 q2 Does the inhibitor block downstream Lck signaling (e.g., p-ZAP-70)? on_target->q2 confirm_on_target Conclusion: Confirmed On-Target Effect q2->confirm_on_target Yes re_evaluate Conclusion: Effect may be independent of Lck kinase activity or off-target. q2->re_evaluate No action2 Action: Proceed with experiment, using appropriate controls. confirm_on_target->action2 re_evaluate->action1

Caption: Troubleshooting workflow for this compound cytotoxicity.

References

Technical Support Center: Refinement of Lck Inhibitor Structure for Enhanced Potency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the refinement of Lymphocyte-specific kinase (Lck) inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process of developing potent and selective Lck inhibitors.

Issue 1: Low Inhibitor Potency in Biochemical Assays

  • Question: My novel Lck inhibitor shows weak activity (high IC50 value) in our in vitro kinase assay. What are the potential causes and how can I troubleshoot this?

  • Answer:

    • Inhibitor Binding Mode: Your compound may not be making optimal interactions with the Lck active site. Structure-activity relationship (SAR) studies and computational docking can offer insights into the binding mode and suggest modifications to improve potency.[1][2][3] For example, ensuring a key hydrogen bond interaction with the hinge region of the kinase is often crucial for potent inhibition.

    • Assay Conditions: The conditions of your kinase assay can significantly impact apparent inhibitor potency. Ensure that the ATP concentration is not excessively high, as this will make it more difficult for an ATP-competitive inhibitor to bind. It is recommended to run assays at or below the Km value of ATP for the enzyme to favor the identification of competitive inhibitors.[4]

    • Compound Integrity and Solubility: Verify the purity and structural integrity of your compound using methods like HPLC and NMR. Poor solubility of the inhibitor in the assay buffer can also lead to artificially low potency. Consider using a small percentage of DMSO, but be mindful of its potential effects on enzyme activity.[5]

    • Enzyme Quality: The purity and activity of the recombinant Lck enzyme are critical. Contaminating kinases in the enzyme preparation could lead to misleading results.[4]

Issue 2: Poor Selectivity Against Other Src Family Kinases

  • Question: My this compound is potent, but it also strongly inhibits other Src family kinases like Fyn and Src. How can I improve its selectivity for Lck?

  • Answer:

    • Exploit Subtle Structural Differences: The ATP-binding sites of Src family kinases are highly conserved. However, subtle differences in amino acid residues outside of the immediate binding pocket can be exploited to achieve selectivity. Structure-based drug design, guided by crystal structures of your inhibitor bound to different kinases, can reveal opportunities to introduce modifications that favor binding to Lck over other family members.[6][7]

    • Allosteric Targeting: Instead of targeting the conserved ATP-binding site, consider designing inhibitors that bind to less conserved allosteric sites on the Lck enzyme.[8] This can be a powerful strategy for achieving high selectivity.

    • Structure-Activity Relationship (SAR) Guided Optimization: Systematically modify different parts of your inhibitor scaffold and test the resulting analogs against a panel of Src family kinases. This can help identify chemical modifications that enhance Lck selectivity. For example, some studies have shown that modifications to substituents on a core scaffold can significantly alter the selectivity profile.[1][9]

Issue 3: Discrepancy Between Biochemical Potency and Cellular Activity

  • Question: My this compound has a low nanomolar IC50 in biochemical assays, but its potency is much weaker in cell-based assays. What could be causing this discrepancy?

  • Answer:

    • Cell Permeability: The inhibitor may have poor permeability across the cell membrane. To address this, you can modify its physicochemical properties, such as lipophilicity and polar surface area, to improve its ability to enter cells.

    • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell. This can be tested using cells that overexpress these pumps or by co-incubating with known efflux pump inhibitors.

    • Intracellular ATP Concentration: The concentration of ATP inside a cell is much higher (millimolar range) than what is typically used in biochemical assays (micromolar range). This high intracellular ATP concentration can outcompete ATP-competitive inhibitors, leading to a decrease in their apparent potency.[10]

    • Metabolic Instability: The inhibitor may be rapidly metabolized by intracellular enzymes, reducing its effective concentration. In vitro metabolic stability assays using liver microsomes or hepatocytes can help assess this.

    • Off-Target Effects in Cells: In a cellular context, your compound might engage with other targets that are not present in a purified biochemical assay. These off-target interactions could potentially counteract the intended inhibitory effect on Lck signaling.[11][12]

Issue 4: Observing Unexpected Off-Target Effects or Toxicity

  • Question: My this compound is showing unexpected cellular phenotypes or toxicity that don't seem to be related to Lck inhibition. How can I investigate and mitigate these off-target effects?

  • Answer:

    • Kinome Profiling: Screen your inhibitor against a broad panel of kinases to identify potential off-target interactions. This can help you understand if the observed phenotype is due to inhibition of other kinases.[11]

    • Computational Approaches: In silico methods can be used to predict potential off-target interactions of your compound based on its structure.[13][14]

    • SAR Analysis: Synthesize and test analogs of your inhibitor. If the off-target effect is due to a specific structural feature, it may be possible to modify the compound to eliminate this effect while retaining Lck inhibitory activity.

    • Phenotypic Screening: Utilize cell-based phenotypic screens to characterize the cellular response to your inhibitor in more detail. This can provide clues about the pathways being affected. It's also important to note that unintentional targeting of Lck can lead to toxic effects.[14][15]

Quantitative Data on Lck Inhibitors

The following table summarizes the structure-activity relationship (SAR) for a series of imidazo[1,5-a]quinoxaline Lck inhibitors, demonstrating how structural modifications can influence potency.

CompoundR GroupLck IC50 (nM)T-cell Proliferation IC50 (µM)
1 H1.80.24
2 2-Me2.50.35
3 2-Cl1.20.18
4 2-F1.50.29
5 2,6-diCl0.90.11
6 2,6-diF0.70.10

Data is illustrative and based on trends reported for this class of inhibitors.

Experimental Protocols

Protocol 1: In Vitro Lck Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol is a common method for measuring the binding affinity of inhibitors to Lck.[16]

  • Prepare Reagents:

    • Prepare a 3X solution of the test compound in 1X Kinase Buffer A.

    • Prepare a 3X mixture of Lck kinase and LanthaScreen® Eu-anti-tag antibody in 1X Kinase Buffer A.

    • Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in 1X Kinase Buffer A.

  • Assay Procedure:

    • Add 5 µL of the 3X test compound solution to the wells of a 384-well plate.

    • Add 5 µL of the 3X kinase/antibody mixture to each well.

    • Add 5 µL of the 3X tracer solution to each well.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Read the plate using a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET).

    • Measure the emission at 665 nm (acceptor) and 615 nm (donor) with excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Assay for Lck Inhibition (Phospho-ERK1/2 Detection)

This protocol measures the inhibition of Lck-mediated downstream signaling by quantifying the phosphorylation of ERK1/2 in T-cells.

  • Cell Preparation:

    • Culture Jurkat T-cells (or other suitable T-cell line) to a density of approximately 1 x 10^6 cells/mL.

    • Starve the cells in serum-free media for 4-6 hours prior to the experiment.

  • Inhibitor Treatment:

    • Pre-treat the cells with various concentrations of the this compound (or vehicle control) for 1-2 hours.

  • T-cell Stimulation:

    • Stimulate the T-cells with an activating agent, such as anti-CD3/CD28 antibodies or phorbol 12-myristate 13-acetate (PMA) and ionomycin, for 15-30 minutes at 37°C.[17]

  • Cell Lysis:

    • Pellet the cells by centrifugation and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.

    • Incubate with a suitable HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK1/2 and total ERK1/2.

    • Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Visualizations

Lck_Signaling_Pathway TCR TCR/CD3 Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Recruits PI3K PI3K LAT_SLP76->PI3K Recruits Transcription_Factors NFAT, AP-1, NF-κB PLCg1->Transcription_Factors Activates PI3K->Transcription_Factors Activates Cellular_Response T-cell Activation, Proliferation, Cytokine Release Transcription_Factors->Cellular_Response

Caption: Lck signaling pathway in T-cell activation.

Inhibitor_Refinement_Workflow cluster_0 Discovery & Initial Screening cluster_1 Lead Optimization cluster_2 In Vitro Characterization cluster_3 Cellular & In Vivo Evaluation HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID SAR SAR Studies Hit_ID->SAR Synthesis Analog Synthesis SAR->Synthesis Docking Molecular Docking Docking->Synthesis Biochem_Assay Biochemical Potency Assay Synthesis->Biochem_Assay Biochem_Assay->SAR Feedback Selectivity_Panel Selectivity Profiling Biochem_Assay->Selectivity_Panel Cell_Assay Cellular Activity Assay Selectivity_Panel->Cell_Assay Cell_Assay->SAR Feedback ADME_Tox ADME/Tox Profiling Cell_Assay->ADME_Tox In_Vivo In Vivo Efficacy Models ADME_Tox->In_Vivo

Caption: Workflow for this compound refinement.

Potency_Selectivity_Relationship High_Potency High Potency Ideal_Candidate Ideal Candidate High_Potency->Ideal_Candidate Low_Selectivity Low Selectivity High_Potency->Low_Selectivity Trade-off High_Selectivity High Selectivity Low_Off_Target Low Off-Target Effects High_Selectivity->Low_Off_Target High_Selectivity->Ideal_Candidate Low_Off_Target->Ideal_Candidate Low_Potency Low Potency Poor_Candidate Poor Candidate Low_Potency->Poor_Candidate High_Off_Target High Off-Target Effects Low_Selectivity->High_Off_Target Low_Selectivity->Poor_Candidate High_Off_Target->Poor_Candidate

Caption: Relationship between potency, selectivity, and off-target effects.

References

Technical Support Center: Enhancing Lck Inhibitor Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the oral bioavailability of Lck inhibitors.

Frequently Asked Questions (FAQs)

Q1: My Lck inhibitor shows potent in vitro activity but has poor oral bioavailability in animal models. What are the likely causes?

Poor oral bioavailability for potent Lck inhibitors is a common issue, often stemming from several factors.[1][2] Many kinase inhibitors are large, lipophilic molecules, which can lead to suboptimal solubility and permeability.[3][4] Key reasons for low bioavailability include:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) tract to be absorbed.[1][5][6] Lck inhibitors, like many tyrosine kinase inhibitors (TKIs), can exhibit pH-dependent solubility, being less soluble in the neutral pH of the intestines.[5][7]

  • Low Intestinal Permeability: The inhibitor may not efficiently cross the intestinal epithelial barrier to enter systemic circulation.[3]

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.[1][2]

  • Efflux by Transporters: The inhibitor might be actively pumped back into the GI lumen by transporters like P-glycoprotein (P-gp).[8][9]

Q2: How can I determine if solubility or permeability is the primary issue for my this compound's poor bioavailability?

The Biopharmaceutics Classification System (BCS) is a useful framework for categorizing drugs based on their solubility and permeability.[3] To classify your this compound, you will need to perform the following key experiments:

  • Aqueous Solubility Studies: Determine the solubility of your compound at different pH values representative of the GI tract (e.g., pH 1.2, 4.5, and 6.8).

  • Caco-2 Permeability Assay: This in vitro model uses a monolayer of human colon adenocarcinoma cells to predict intestinal drug absorption and identify potential for active efflux.[8][9][10][11]

A compound with low solubility and high permeability is classified as BCS Class II, while one with low solubility and low permeability is BCS Class IV.[3] Most kinase inhibitors fall into these two categories.[1]

Q3: What are the main formulation strategies to improve the oral bioavailability of a BCS Class II or IV this compound?

For Lck inhibitors limited by poor solubility (BCS Class II and IV), several formulation strategies can be employed:

  • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug into a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution rate.[1][2][5][6][12]

  • Lipid-Based Formulations: These formulations can improve the solubility of lipophilic drugs and facilitate their absorption via the lymphatic pathway, which can bypass first-pass metabolism.[1][2][13][14][15] Examples include Self-Nanoemulsifying Drug Delivery Systems (su-SNEDDS).[16]

  • Nanoparticle-Based Delivery Systems: Reducing the particle size of the drug to the nanoscale increases the surface area for dissolution.[17] Common systems include:

    • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature.[17][18]

    • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[13]

Q4: When should I consider a prodrug approach for my this compound?

A prodrug strategy is a medicinal chemistry approach where the active drug is chemically modified to create a more readily absorbed molecule.[19][20] This strategy is particularly useful when:

  • Formulation strategies are insufficient to overcome very low solubility or permeability.

  • The inhibitor has functional groups that can be readily modified (e.g., hydroxyl, carboxyl, or amino groups) to attach a promoiety that improves its physicochemical properties.

  • There is a need to target the drug to a specific tissue or to reduce off-target toxicity .[19]

  • The goal is to bypass first-pass metabolism .[19]

The prodrug is designed to be converted back to the active this compound in the body by enzymatic or chemical cleavage.[16][20]

Troubleshooting Guides

Issue 1: this compound Degrades in the Stomach's Acidic Environment
Symptom Possible Cause Suggested Solution
Low plasma concentration after oral administration, but good bioavailability after intravenous (IV) administration.The this compound is unstable at the low pH of the stomach.Enteric Coating: Formulate the drug in a capsule or tablet with an enteric coating that only dissolves at the higher pH of the small intestine.
In vitro stability studies show rapid degradation at pH 1-3.Acid-labile functional groups in the molecule.Prodrug Approach: Modify the acid-labile group with a protective promoiety that is cleaved in the blood or target tissue.
Issue 2: High Variability in Oral Absorption in Animal Studies
Symptom Possible Cause Suggested Solution
Large standard deviations in plasma concentration-time profiles between individual animals.Significant food effects on absorption due to high lipophilicity and poor solubility.[1][2]Lipid-Based Formulations: Formulating the this compound in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), can reduce food effects and lead to more consistent absorption.
Inconsistent dissolution of the drug formulation.The crystalline form of the drug has poor and variable dissolution.Amorphous Solid Dispersion (ASD): Convert the drug to its amorphous form within a polymer matrix to improve dissolution rate and consistency.[5][12]
Issue 3: Low Permeability in Caco-2 Assays
Symptom Possible Cause Suggested Solution
The apparent permeability coefficient (Papp) from the apical to basolateral side is low.The this compound has poor passive diffusion across the intestinal epithelium.Chemical Modification: If possible, modify the inhibitor's structure to reduce its polar surface area or the number of rotatable bonds, which can improve permeability.
The efflux ratio (Papp B-A / Papp A-B) is greater than 2.The this compound is a substrate for efflux transporters like P-glycoprotein (P-gp).Co-administration with an Efflux Inhibitor: In preclinical studies, co-administering a known P-gp inhibitor can confirm efflux as the mechanism. For clinical development, this may not be a viable long-term strategy due to drug-drug interaction risks.
Formulation with Excipients that Inhibit Efflux: Some formulation excipients, such as certain surfactants used in lipid-based systems, can inhibit P-gp function.

Quantitative Data Summary

The following tables summarize key physicochemical properties of selected Lck inhibitors and the impact of formulation strategies on oral bioavailability.

Table 1: Physicochemical Properties of Selected Lck Inhibitors

CompoundMolecular Weight (Da)logPOral Bioavailability (%)Reference
Dasatinib488.012.7114-34[7][16]
A-770041635.75N/A34.1 ± 7.2 (in rats at 10 mg/kg)[21]

Table 2: Impact of Formulation on Dasatinib Oral Bioavailability

FormulationKey InnovationBioavailability ImprovementReference
Supersaturable Self-Nanoemulsifying Drug Delivery System (su-SNEDDS)Inclusion of a precipitation inhibitor (PVP K30) to maintain supersaturation.~2.7-fold higher AUC compared to drug suspension in vivo.[16]
NanospongesEncapsulation in hydroxypropyl-β-cyclodextrin nanosponges.8.488-times increase in AUC compared to the free drug.
Lipid NanoparticlesFormulation as solid lipid nanoparticles (SLNs).Can enhance solubility and potentially bypass first-pass metabolism.[17]

Experimental Protocols

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of an this compound and determine if it is a substrate for efflux transporters.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-29 days to form a differentiated monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the leakage of a fluorescent marker like Lucifer Yellow.[10]

  • Compound Preparation: The this compound is dissolved in a suitable vehicle (e.g., DMSO) and then diluted in transport buffer to the final concentration (typically 1-10 µM).

  • Permeability Measurement (Apical to Basolateral - A-B):

    • The compound solution is added to the apical (donor) compartment.

    • The basolateral (receiver) compartment contains fresh transport buffer.

    • Samples are taken from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the this compound in the samples is quantified by LC-MS/MS.[8]

  • Permeability Measurement (Basolateral to Apical - B-A):

    • The compound solution is added to the basolateral (donor) compartment.

    • Samples are taken from the apical (receiver) compartment at the same time points.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug appearance in the receiver compartment.

      • A is the surface area of the filter membrane.

      • C0 is the initial concentration in the donor compartment.

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio >2 suggests active efflux.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability and other pharmacokinetic parameters of an this compound.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Dosing:

    • Intravenous (IV) Group: A cohort of rats receives the this compound dissolved in a suitable vehicle via tail vein injection to determine the systemic clearance and volume of distribution.

    • Oral (PO) Group: Another cohort receives the this compound formulation via oral gavage.

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Sample Analysis: The concentration of the this compound in the plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin).

    • Key parameters calculated include:

      • Area Under the Curve (AUC)

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Elimination half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

    • Oral bioavailability (F%) is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

Lck_Signaling_Pathway cluster_membrane Cell Membrane TCR TCR/CD3 Lck Lck TCR->Lck Activation CD4 CD4/CD8 CD4->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits Downstream Downstream Signaling (Ca2+ flux, NF-κB, AP-1) PLCg1->Downstream Activates Inhibitor This compound Inhibitor->Lck Blocks

Caption: Simplified Lck signaling pathway upon T-cell receptor (TCR) activation and point of intervention for Lck inhibitors.

Bioavailability_Workflow start Poor Oral Bioavailability of this compound bcs Determine Solubility & Permeability (BCS Classification) start->bcs class2 BCS Class II (Low Solubility, High Permeability) bcs->class2 class4 BCS Class IV (Low Solubility, Low Permeability) bcs->class4 formulation Formulation Strategies (ASD, Lipid-Based, Nanoparticles) class2->formulation class4->formulation prodrug Prodrug Strategy class4->prodrug invivo In Vivo Pharmacokinetic Studies (e.g., Rat model) formulation->invivo prodrug->invivo end Improved Oral Bioavailability invivo->end

Caption: Decision workflow for selecting a strategy to improve this compound oral bioavailability.

Formulation_Comparison Strategies Formulation Strategies ASD Amorphous Solid Dispersion (ASD) + Enhances dissolution rate + Good for crystalline compounds - Risk of recrystallization Lipid Lipid-Based Formulations + Solubilizes lipophilic drugs + Can bypass first-pass metabolism - Potential for drug precipitation upon digestion Nano Nanoparticles + Increases surface area for dissolution + Can improve permeability (EPR effect) - More complex manufacturing

Caption: Comparison of common formulation strategies for improving oral bioavailability.

References

Validation & Comparative

Validating Lck as the Primary Target of a Novel Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a novel Lymphocyte-specific protein tyrosine kinase (Lck) inhibitor's performance against established alternatives, supported by experimental data and detailed protocols.

Lck, a member of the Src family of non-receptor tyrosine kinases, is a critical signaling molecule in T-cells.[1][2][3] Its pivotal role in T-cell activation and proliferation has made it an attractive therapeutic target for autoimmune diseases, inflammatory disorders, and certain types of cancer.[4][5][6][7] This guide focuses on the validation of a hypothetical novel Lck inhibitor, "Novel-Inhibitor-X," and compares its efficacy and selectivity with established Lck inhibitors.

Comparative Analysis of Lck Inhibitors

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for Novel-Inhibitor-X and a selection of established Lck inhibitors.

InhibitorLck IC50 (nM)Other Kinase Targets (IC50 in nM)
Novel-Inhibitor-X 0.43 Fyn (30), Src (50), EGFR (>1000)
Dasatinib<1Abl (<1), Src (0.8), c-Kit (79)
PP24Fyn (5), EGFR (>400)
Saracatinib (AZD0530)-Src (2.7), c-Yes, Fyn, Lyn, Blk, Fgr
A-770041147Fyn (>44,100)
RK-24466<1 - 2-
WH-4-0232Src (6)

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.[5][8][9][10][11]

As the data indicates, Novel-Inhibitor-X demonstrates high potency against Lck with an IC50 value of 0.43 nM.[9][10] Importantly, it also shows a favorable selectivity profile, with significantly higher IC50 values against other related kinases like Fyn and Src, and negligible activity against EGFR. This suggests a lower potential for off-target effects compared to multi-targeted inhibitors like Dasatinib.[8]

Lck Signaling Pathway and Experimental Workflow

To validate the mechanism of action of a novel this compound, it is crucial to understand its position within the Lck signaling cascade and to have a systematic experimental approach.

Lck_Signaling_Pathway TCR_CD4 TCR/CD4 Lck Lck TCR_CD4->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation IP3_DAG IP3/DAG PLCg1->IP3_DAG Hydrolysis NFkB_NFAT_AP1 NF-κB, NFAT, AP-1 IP3_DAG->NFkB_NFAT_AP1 Activation Gene_Expression Gene Expression (e.g., IL-2) NFkB_NFAT_AP1->Gene_Expression Transcription

Lck Signaling Pathway in T-Cell Activation.

The diagram above illustrates the central role of Lck in initiating the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, Lck is activated and proceeds to phosphorylate downstream targets, including ZAP-70, which in turn activates a signaling cascade leading to the activation of transcription factors like NF-κB, NFAT, and AP-1.[12][13][14] These transcription factors then drive the expression of genes crucial for T-cell activation and proliferation, such as Interleukin-2 (IL-2).

The following workflow outlines the key steps to validate that Novel-Inhibitor-X exerts its effect by directly targeting Lck.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Validation cluster_in_vivo In Vivo Validation Kinase_Assay Biochemical Kinase Assay Selectivity_Profiling Kinase Panel Selectivity Profiling Western_Blot Western Blot (Phospho-Lck, Phospho-ZAP70) Kinase_Assay->Western_Blot Selectivity_Profiling->Western_Blot Cell_Proliferation T-Cell Proliferation Assay (e.g., CFSE) IL2_Production IL-2 Production Assay (ELISA) Animal_Model Animal Model of Autoimmune Disease IL2_Production->Animal_Model

Experimental workflow for validating a novel this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the workflow are provided below.

Biochemical Kinase Assay

Objective: To determine the in vitro potency (IC50) of the novel inhibitor against purified Lck enzyme.

Materials:

  • Purified recombinant human Lck enzyme

  • ATP (Adenosine triphosphate)

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Novel-Inhibitor-X and control inhibitors (e.g., Dasatinib)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Radiolabeled ATP (γ-³²P-ATP) or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

  • Phosphocellulose paper and scintillation counter (for radioactive assay) or luminometer (for non-radioactive assay)

Procedure:

  • Prepare a serial dilution of Novel-Inhibitor-X and control inhibitors in the kinase buffer.

  • In a 96-well plate, add the Lck enzyme, peptide substrate, and the diluted inhibitors.

  • Initiate the kinase reaction by adding ATP (mixed with γ-³²P-ATP for the radioactive assay).

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • For radioactive assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated γ-³²P-ATP. Measure the incorporated radioactivity using a scintillation counter.

  • For non-radioactive assay: Stop the reaction and measure the amount of ADP produced according to the manufacturer's protocol using a luminometer.

  • Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

Kinase Panel Selectivity Profiling

Objective: To assess the selectivity of the novel inhibitor against a broad panel of other kinases.

Procedure: This is typically performed as a service by specialized companies. The novel inhibitor is tested at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., >400 kinases). The percentage of inhibition for each kinase is determined. For kinases showing significant inhibition, a full IC50 determination is performed as described in the biochemical kinase assay protocol.

Western Blot Analysis

Objective: To confirm the inhibition of Lck activity in a cellular context by measuring the phosphorylation status of Lck and its downstream target, ZAP-70.

Materials:

  • T-cell line (e.g., Jurkat cells)

  • Novel-Inhibitor-X

  • T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Lck (Tyr394), anti-Lck, anti-phospho-ZAP-70 (Tyr319), anti-ZAP-70, and an antibody against a loading control (e.g., β-actin or GAPDH)

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE gels and Western blot apparatus

  • Chemiluminescent substrate

Procedure:

  • Culture Jurkat cells and treat them with varying concentrations of Novel-Inhibitor-X for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-10 minutes) to activate the TCR signaling pathway.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate it with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

T-Cell Proliferation Assay

Objective: To evaluate the effect of the novel inhibitor on T-cell proliferation.

Materials:

  • Primary human T-cells or a T-cell line

  • Novel-Inhibitor-X

  • T-cell activators (e.g., anti-CD3/CD28 beads or PHA)

  • CFSE (Carboxyfluorescein succinimidyl ester) dye

  • Cell culture medium

  • Flow cytometer

Procedure:

  • Label the T-cells with CFSE dye.

  • Culture the CFSE-labeled cells in the presence of varying concentrations of Novel-Inhibitor-X.

  • Stimulate the cells with T-cell activators.

  • Incubate the cells for 3-5 days.

  • Harvest the cells and analyze the CFSE fluorescence by flow cytometry. With each cell division, the CFSE fluorescence intensity is halved.

  • Quantify the percentage of proliferating cells based on the dilution of the CFSE signal.

IL-2 Production Assay

Objective: To measure the effect of the novel inhibitor on the production of IL-2, a key cytokine in T-cell activation.

Materials:

  • Primary human T-cells or a T-cell line

  • Novel-Inhibitor-X

  • T-cell activators

  • Human IL-2 ELISA kit

Procedure:

  • Culture T-cells in the presence of varying concentrations of Novel-Inhibitor-X.

  • Stimulate the cells with T-cell activators.

  • Incubate the cells for 24-48 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.

By following this comprehensive guide, researchers can systematically validate a novel this compound, objectively compare its performance against existing alternatives, and generate the robust data package required for further drug development.

References

A Comparative Guide to the Potency of Lck Inhibitor Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of several prominent Lymphocyte-specific kinase (Lck) inhibitors. The information presented is intended to assist researchers in selecting the most appropriate compounds for their studies in immunology, oncology, and other relevant fields. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the Lck signaling pathway and experimental workflows.

Introduction to Lck Inhibition

Lymphocyte-specific kinase (Lck) is a non-receptor tyrosine kinase belonging to the Src family. It plays a pivotal role in T-cell activation and proliferation, making it a critical therapeutic target for a range of autoimmune diseases and certain cancers. The development of potent and selective Lck inhibitors is an active area of research. This guide focuses on a comparative analysis of four well-characterized Lck inhibitors: A-770041, Dasatinib, Saracatinib (AZD0530), and Bosutinib (SKI-606).

Quantitative Comparison of Inhibitor Potency

The potency of Lck inhibitors can be assessed through both biochemical and cellular assays. Biochemical assays measure the direct inhibition of the Lck enzyme's kinase activity, typically reported as the half-maximal inhibitory concentration (IC50). Cellular assays, on the other hand, evaluate the inhibitor's effect within a cellular context, such as inhibiting T-cell proliferation or downstream signaling events, with results often expressed as the half-maximal effective concentration (EC50).

Table 1: Biochemical Potency of Lck Inhibitors

Compound Lck IC50 (nM) Other Kinase IC50 (nM) Assay Conditions
A-770041 147[1][2] Fyn: 44,100, Src: 9,100, Fgr: 14,100[1][3] 1 mM ATP[1][2]
Dasatinib <1[4] Src: 0.8, c-Kit: 79, Abl: <1[4] Cell-free assays[4]
Saracatinib (AZD0530) 2.7 - 11[5] c-Src: 2.7, c-YES, Lyn, Fyn, Fgr, Blk: 2.7-11[5] Cell-free assays[6]

| Bosutinib (SKI-606) | 1.2 (Src) | Abl: 1[4] | Cell-free assays[4][7] |

Table 2: Cellular Potency of Lck Inhibitors

Compound Cellular Effect Cell Type EC50/IC50 (nM)
A-770041 Inhibition of anti-CD3 induced IL-2 production[1][3] Human Whole Blood 80[1][2]
Dasatinib Inhibition of T-cell proliferation[8] Human Peripheral Blood T-cells 2.8[8]
Saracatinib (AZD0530) Antiproliferative activity Various cancer cell lines 200 - 10,000[5]

| Bosutinib (SKI-606) | Inhibition of breast cancer cell motility and invasion[9] | Human breast cancer cell lines | ~250[9] |

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the Lck signaling pathway and a general experimental workflow for evaluating Lck inhibitors.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates (Y493) LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca2 Ca²⁺ IP3->Ca2 Release PKC PKC DAG->PKC Ras_GRP Ras-GRP DAG->Ras_GRP NFAT NFAT Ca2->NFAT Activates NFkB NF-κB PKC->NFkB Activates Ras Ras Ras_GRP->Ras MAPK_cascade MAPK Cascade Ras->MAPK_cascade AP1 AP-1 MAPK_cascade->AP1 Activates Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression

Caption: Lck Signaling Pathway in T-Cell Activation.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models biochem_screening Initial Screening (e.g., ADP-Glo, LanthaScreen) ic50_determination IC50 Determination biochem_screening->ic50_determination selectivity_profiling Selectivity Profiling (Kinase Panel) ic50_determination->selectivity_profiling target_engagement Target Engagement (e.g., NanoBRET) selectivity_profiling->target_engagement downstream_signaling Downstream Signaling (e.g., p-ZAP70 Western Blot) target_engagement->downstream_signaling functional_assays Functional Assays (e.g., T-cell proliferation, IL-2 production) downstream_signaling->functional_assays animal_models Animal Models of Disease (e.g., Autoimmunity, Cancer) functional_assays->animal_models pk_pd Pharmacokinetics/ Pharmacodynamics animal_models->pk_pd

Caption: Experimental Workflow for Lck Inhibitor Evaluation.

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

This protocol is adapted from commercially available kinase assay kits and is a common method for determining the biochemical potency (IC50) of kinase inhibitors.

Objective: To measure the enzymatic activity of Lck in the presence of an inhibitor by quantifying the amount of ADP produced.

Materials:

  • Recombinant human Lck enzyme

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • This compound compounds

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the Lck enzyme and substrate in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be close to the Km value for Lck, if known, to ensure accurate IC50 determination.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This protocol describes how to assess the inhibitory effect of a compound on Lck activity within a cellular context by measuring the phosphorylation of a key downstream target, ZAP70.

Objective: To determine the cellular potency of an this compound by quantifying the level of phosphorylated ZAP70 (p-ZAP70) in stimulated T-cells.

Materials:

  • T-cell line (e.g., Jurkat) or primary T-cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • T-cell activator (e.g., anti-CD3/CD28 antibodies)

  • This compound compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ZAP70 (Tyr319), anti-ZAP70, anti-Lck, and anti-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Culture T-cells to the desired density.

    • Pre-incubate the cells with various concentrations of the this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • T-Cell Stimulation:

    • Stimulate the T-cells with anti-CD3/CD28 antibodies for a short period (e.g., 5-15 minutes) to induce T-cell receptor (TCR) signaling and Lck activation.

  • Cell Lysis:

    • Pellet the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ZAP70 overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with antibodies against total ZAP70 and a loading control (e.g., actin) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ZAP70 signal to the total ZAP70 and loading control signals.

    • Calculate the percentage of inhibition of ZAP70 phosphorylation for each inhibitor concentration relative to the stimulated vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the EC50 value.

Conclusion

The selection of an appropriate this compound is crucial for the success of research in T-cell biology and related therapeutic areas. This guide provides a comparative overview of the potency of A-770041, Dasatinib, Saracatinib, and Bosutinib. The presented data and protocols are intended to serve as a valuable resource for researchers to make informed decisions based on the specific requirements of their experimental systems. It is important to note that the potency and selectivity of these inhibitors can vary depending on the specific assay conditions and cellular context. Therefore, it is recommended to perform in-house validation of these compounds for the intended application.

References

Lck Inhibitor Selectivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology, oncology, and drug discovery, the lymphocyte-specific kinase (Lck) represents a critical therapeutic target. However, achieving selectivity for Lck over other highly homologous Src family kinases (SFKs) remains a significant challenge. This guide provides a comparative analysis of Lck inhibitor selectivity, supported by quantitative data and detailed experimental protocols to aid in the selection and development of specific Lck-targeted therapies.

Lck and the Src Family Kinase Signaling Landscape

Lck is a non-receptor tyrosine kinase that plays a pivotal role in T-cell activation and development. It is the primary kinase responsible for phosphorylating the immunoreceptor tyrosine-based activation motifs (ITAMs) of the T-cell receptor (TCR) complex upon antigen presentation. This initiates a signaling cascade involving ZAP-70, LAT, and SLP-76, ultimately leading to T-cell proliferation, differentiation, and cytokine release. Given its central role in T-cell function, inhibiting Lck is a promising strategy for treating autoimmune diseases and T-cell malignancies.

However, the high degree of structural similarity within the ATP-binding pocket of Src family kinases, which includes Src, Fyn, Lyn, Hck, Fgr, Blk, and Yes, makes the development of selective Lck inhibitors a formidable task. Off-target inhibition of other SFKs can lead to unintended side effects, highlighting the need for careful selectivity profiling.

Lck_Signaling_Pathway cluster_cytoplasm Cytoplasm TCR TCR CD4_CD8 CD4/CD8 TCR->CD4_CD8 Antigen Presentation ZAP70 ZAP-70 TCR->ZAP70 recruits & activates Lck_mem Lck CD4_CD8->Lck_mem recruits Lck_mem->TCR LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates PI3K PI3K LAT->PI3K activates SLP76->PLCg1 Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream PI3K->Downstream

Caption: Lck-mediated T-cell receptor signaling pathway.

Comparative Selectivity Profile of Lck Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various small molecule inhibitors against Lck and other Src family kinases. This data, compiled from publicly available sources and vendor information, allows for a direct comparison of their selectivity profiles. Lower IC50 values indicate higher potency.

InhibitorLck (nM)Src (nM)Fyn (nM)Lyn (nM)Hck (nM)Fgr (nM)Blk (nM)Yes (nM)Data Source
Dasatinib <10.8------[1]
Saracatinib (AZD0530) Potent2.7PotentPotentPotentPotentPotentPotent[1]
A-770041 1479100441001180122014100--[2]
WH-4-023 26------[1]
"this compound" 742-21----[3]
PP2 4-5-----[1]
Src Inhibitor 1 8844-----Potent[1]

Experimental Protocols for Kinase Selectivity Profiling

The determination of inhibitor selectivity is reliant on robust and reproducible biochemical assays. Below are outlines of common methodologies used for this purpose.

Radiometric Kinase Assay (e.g., [³³P]-ATP Filter Binding Assay)

This traditional method is often considered the gold standard for its direct measurement of kinase activity.

Principle: This assay measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific peptide or protein substrate by the kinase.

Protocol Outline:

  • Reaction Setup: In a microplate, combine the kinase (e.g., recombinant Lck or other SFKs), the specific substrate (e.g., a poly-Glu-Tyr peptide), and the test inhibitor at various concentrations.

  • Initiation: Start the reaction by adding a solution containing ATP and [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

  • Termination: Stop the reaction by adding a solution such as phosphoric acid.

  • Capture: Transfer the reaction mixture to a filter membrane (e.g., P81 phosphocellulose paper) that binds the phosphorylated substrate.

  • Washing: Wash the filter membrane to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

Fluorescence Resonance Energy Transfer (FRET) Assay (e.g., LanthaScreen®)

FRET-based assays offer a non-radiometric, high-throughput alternative for measuring kinase activity.

Principle: This assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In the context of a kinase binding assay, a europium-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the kinase's ATP pocket. When both are bound, FRET occurs. A competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.[4]

Protocol Outline: [4]

  • Compound Plating: Dispense serial dilutions of the test inhibitor into a microplate.

  • Kinase/Antibody Addition: Add a mixture of the kinase (e.g., Lck) and a europium-labeled anti-tag antibody to the wells.

  • Tracer Addition: Add an Alexa Fluor® 647-labeled kinase tracer.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

  • Detection: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET, collecting emission signals at wavelengths corresponding to the donor and acceptor fluorophores.

  • Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.

Luminescence-Based Assay (e.g., ADP-Glo™)

This type of assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The ADP-Glo™ assay is a two-step process. First, after the kinase reaction, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a detection reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

Protocol Outline:

  • Kinase Reaction: Set up the kinase reaction by combining the kinase, substrate, ATP, and the test inhibitor in a microplate. Incubate at room temperature.

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the unconsumed ATP. Incubate for a specified time (e.g., 40 minutes).

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and the luciferase/luciferin mixture. Incubate for a period (e.g., 30 minutes) to allow the luminescent signal to stabilize.

  • Detection: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Determine the kinase activity based on the luminescent signal and calculate the IC50 values for the inhibitor.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis Compound Compound Serial Dilution Reaction Incubate Compound, Kinase, Substrate, and ATP Compound->Reaction Reagents Prepare Kinase, Substrate, & ATP Solutions Reagents->Reaction Detection Add Detection Reagents (e.g., [³³P]ATP, FRET probes, ADP-Glo™) Reaction->Detection Measurement Measure Signal (Radioactivity, Fluorescence, or Luminescence) Detection->Measurement Analysis Calculate % Inhibition Measurement->Analysis IC50 Determine IC50 Values Analysis->IC50

References

Head-to-Head Comparison of Lck and Fyn Inhibitors in T-Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the distinct roles of Lymphocyte-specific protein tyrosine kinase (Lck) and Proto-oncogene tyrosine-protein kinase Fyn in T-cell signaling is critical for the development of targeted immunomodulatory therapies. This guide provides a comprehensive head-to-head comparison of inhibitors targeting these two key Src family kinases, supported by experimental data and detailed protocols.

Lck and Fyn are among the first signaling molecules activated downstream of the T-cell receptor (TCR) and are crucial for T-cell development, activation, and differentiation.[1][2][3] While both are involved in the initial phosphorylation of the TCR complex, leading to the recruitment and activation of ZAP-70, their functions are not entirely redundant.[1][4] Lck is considered the major contributor to proximal TCR signaling, playing a critical role in initiating T-cell activation, proliferation, and cytokine production.[3][5][6] Fyn, while also contributing to TCR signaling, appears to have more subtle or distinct roles.[3][5] Evidence suggests that Lck and Fyn can be spatially segregated within the cell membrane and may have different downstream effects; for instance, Lck is more efficient at inducing calcium mobilization, while both can activate the ERK/MAPK pathway.[5][7][8]

This guide will delve into a comparative analysis of inhibitors targeting Lck and Fyn, presenting their biochemical potency and cellular effects.

Quantitative Comparison of Lck and Fyn Inhibitors

The following tables summarize the inhibitory activities of selected compounds against Lck and Fyn, as well as their effects on T-cell functions.

Table 1: Biochemical Activity of Lck and Fyn Inhibitors

InhibitorTarget(s)Lck IC₅₀ (nM)Fyn IC₅₀ (nM)Other Kinases Inhibited (IC₅₀ in nM)Reference(s)
Dasatinib Multi-kinase0.51.0 - 5.0Bcr-Abl, Src, Kit, PDGFRβ[2]
A-770041 Lck-selective14744,100300-fold selective for Lck over Fyn[9][10]
PP2 Src family45Src (potent)[11]
SU6656 Src family--Fyn (selective)[10]

Note: IC₅₀ values can vary depending on the assay conditions (e.g., ATP concentration). The data presented here are for comparative purposes.

Table 2: Cellular Activity of Lck and Fyn Inhibitors in T-Cells

InhibitorAssayCell TypeEffectConcentrationReference(s)
Dasatinib T-cell Proliferation (OKT3 stimulation)Human PBMCsInhibition1 nM[1]
Cytokine Production (IFN-γ, TNF-α, IL-2)Human T-cellsInhibition50 nM (complete inhibition)[12]
T-cell CytotoxicityHuman PBMCsInhibition50 nM (complete inhibition)[12]
A-770041 IL-2 Production (Concanavalin A stimulation)Whole bloodInhibition (EC₅₀ ≈ 80 nM)80 nM[9]
Lck PhosphorylationMurine CD4+ T-cellsInhibition≥100 nM[13][14]

Signaling Pathways and Experimental Workflows

To visualize the intricate signaling cascades and experimental procedures, the following diagrams are provided in Graphviz DOT language.

T-Cell Receptor (TCR) Signaling Cascade

TCR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR_CD3 TCR/CD3 Fyn Fyn TCR_CD3->Fyn associates with ZAP70 ZAP-70 TCR_CD3->ZAP70 recruits CD4_CD8 CD4/CD8 Lck Lck CD4_CD8->Lck Lck->TCR_CD3 phosphorylates ITAMs Lck->ZAP70 activates Fyn->TCR_CD3 phosphorylates ITAMs Fyn->ZAP70 activates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 RasGRP1 RasGRP1 LAT->RasGRP1 SLP76->PLCg1 Ca_flux Ca²⁺ Flux PLCg1->Ca_flux NFkB NF-κB PLCg1->NFkB ERK_MAPK ERK/MAPK Pathway RasGRP1->ERK_MAPK NFAT NFAT Ca_flux->NFAT AP1 AP-1 ERK_MAPK->AP1 Gene_expression Gene Expression (e.g., IL-2) NFAT->Gene_expression AP1->Gene_expression NFkB->Gene_expression

Caption: Simplified T-Cell Receptor (TCR) signaling pathway highlighting the roles of Lck and Fyn.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow start Start recombinant_kinase Recombinant Lck or Fyn start->recombinant_kinase inhibitor Test Inhibitor (e.g., Dasatinib, A-770041) start->inhibitor substrate Kinase Substrate (e.g., synthetic peptide) start->substrate atp ATP (with γ-³²P-ATP) start->atp incubation Incubate at 30°C recombinant_kinase->incubation inhibitor->incubation substrate->incubation atp->incubation stop_reaction Stop Reaction (e.g., add SDS-PAGE buffer) incubation->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page autoradiography Autoradiography sds_page->autoradiography quantification Quantify Phosphorylation autoradiography->quantification end End quantification->end

Caption: Workflow for a radioactive in vitro kinase assay to determine inhibitor potency.

Experimental Workflow: T-Cell Proliferation Assay

T_Cell_Proliferation_Assay start Start isolate_pbmcs Isolate PBMCs from blood start->isolate_pbmcs label_cells Label cells with CFSE isolate_pbmcs->label_cells plate_cells Plate labeled cells label_cells->plate_cells add_inhibitor Add Lck/Fyn Inhibitor plate_cells->add_inhibitor stimulate_cells Stimulate T-cells (e.g., anti-CD3/CD28) add_inhibitor->stimulate_cells culture Culture for 3-5 days stimulate_cells->culture flow_cytometry Analyze by Flow Cytometry culture->flow_cytometry analyze_cfse Gate on T-cells and analyze CFSE dilution flow_cytometry->analyze_cfse end End analyze_cfse->end

Caption: Workflow for a CFSE-based T-cell proliferation assay to assess inhibitor efficacy.

Detailed Experimental Protocols

In Vitro Kinase Assay (Radioactive)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against Lck or Fyn kinase activity.

Materials:

  • Recombinant human Lck or Fyn kinase

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Synthetic peptide substrate (e.g., a poly(Glu, Tyr) 4:1)

  • [γ-³²P]ATP

  • Test inhibitor (dissolved in DMSO)

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in kinase buffer.

  • In a 96-well plate, add the kinase, inhibitor dilution, and substrate to the kinase buffer.

  • Initiate the reaction by adding ATP solution containing [γ-³²P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 20-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

T-Cell Proliferation Assay (CFSE-based)

Objective: To assess the effect of Lck or Fyn inhibitors on T-cell proliferation in response to stimulation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Anti-CD3 and anti-CD28 antibodies

  • Test inhibitor (dissolved in DMSO)

  • 96-well cell culture plates

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend the cells in PBS and label with CFSE at an appropriate concentration (e.g., 1-5 µM) for 10-15 minutes at 37°C.

  • Quench the labeling reaction by adding complete RPMI medium.

  • Wash the cells and resuspend them in complete medium.

  • Plate the CFSE-labeled cells in a 96-well plate.

  • Add serial dilutions of the test inhibitor to the wells.

  • Stimulate the cells with plate-bound anti-CD3 antibody and soluble anti-CD28 antibody.

  • Incubate the plate for 3-5 days at 37°C in a CO₂ incubator.

  • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).

  • Acquire the samples on a flow cytometer.

  • Analyze the data by gating on the T-cell population and examining the CFSE fluorescence intensity. Proliferation is indicated by a stepwise reduction in CFSE fluorescence as the dye is distributed equally between daughter cells with each cell division.

Cytokine Production Assay (Intracellular Staining)

Objective: To measure the effect of Lck or Fyn inhibitors on the production of cytokines by activated T-cells.

Materials:

  • Human PBMCs

  • RPMI-1640 medium supplemented with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) and Ionomycin

  • Brefeldin A

  • Test inhibitor (dissolved in DMSO)

  • Fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

  • Fixation and permeabilization buffers

  • Flow cytometer

Procedure:

  • Isolate and culture PBMCs as described for the proliferation assay.

  • Pre-incubate the cells with serial dilutions of the test inhibitor for 1-2 hours.

  • Stimulate the cells with PMA and Ionomycin for 4-6 hours in the presence of Brefeldin A to block cytokine secretion.

  • Harvest the cells and stain for surface markers.

  • Fix and permeabilize the cells using appropriate buffers.

  • Stain for intracellular cytokines with fluorescently labeled antibodies.

  • Wash the cells and acquire them on a flow cytometer.

  • Analyze the data by gating on the T-cell populations and quantifying the percentage of cells expressing each cytokine.

Conclusion

The differential roles of Lck and Fyn in T-cell signaling present distinct opportunities for therapeutic intervention. While broad-spectrum Src family kinase inhibitors like Dasatinib potently suppress T-cell function by targeting both Lck and Fyn, more selective inhibitors such as A-770041 offer the potential to dissect the specific contributions of Lck. The choice of inhibitor will depend on the desired therapeutic outcome, whether it be broad immunosuppression or a more nuanced modulation of T-cell activity. The experimental protocols provided herein offer a robust framework for the continued investigation and comparison of Lck and Fyn inhibitors in T-cell biology.

References

A Comparative Guide to the Cross-reactivity of Lck Inhibitors with other Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of common Lymphocyte-specific protein tyrosine kinase (Lck) inhibitors. Understanding the selectivity of these inhibitors is crucial for interpreting experimental results and for the development of targeted therapeutics, as off-target effects can lead to unforeseen biological consequences and toxicities.[1] Lck, a member of the Src family of non-receptor tyrosine kinases, is a key player in T-cell activation and signaling, making it an attractive target for immunosuppressive and anti-inflammatory drugs.[1][2] However, the high degree of homology within the ATP-binding site of the Src kinase family presents a significant challenge in developing highly selective Lck inhibitors.[1]

Lck Inhibitor Cross-Reactivity Data

The following table summarizes the inhibitory activity (IC50 values) of several well-known Lck inhibitors against Lck and a panel of other tyrosine kinases. It is important to note that IC50 values can vary depending on the assay conditions, such as ATP concentration.[3] Therefore, direct comparison between different studies should be made with caution.

InhibitorLck IC50 (nM)Src IC50 (nM)Fyn IC50 (nM)Hck IC50 (nM)Other Notable Off-Targets (IC50 in nM)
Dasatinib ~1-2~1-6~1~1Abl (0.5-1), c-Kit, PDGFRβ, EphA2[4]
PP2 4-55EGFR (480), CSK (730)[5][6][7]
A-770041 147910044100>10000Fgr (14100)[8][9]
BMS-243117 46321283840Blk (336), Lyn (1320), Fgr (240)
WH-4-023 26--SIK1 (10), SIK2 (22), SIK3 (60)[10]
RK-24466 <1-2---Selective for Lck[10]

Note: IC50 values are compiled from various sources and should be considered as approximate values for comparison. The specific assay conditions may vary between studies.

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the context in which these inhibitors function and how their selectivity is determined, the following diagrams illustrate the Lck signaling pathway and a general workflow for assessing kinase inhibitor selectivity.

Lck_Signaling_Pathway TCR_CD3 TCR/CD3 Lck Lck TCR_CD3->Lck Recruitment ZAP70 ZAP-70 TCR_CD3->ZAP70 Recruits & Activates CD4_CD8 CD4/CD8 CD4_CD8->Lck Association Lck->TCR_CD3 Phosphorylates ITAMs LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC_theta PKCθ DAG->PKC_theta NFAT NFAT Ca_Flux->NFAT Activates NF_kB NF-κB PKC_theta->NF_kB Activates Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NF_kB->Gene_Expression

Caption: Lck-mediated T-cell receptor signaling pathway.

Kinase_Inhibitor_Profiling_Workflow start Start: Compound Library primary_screen Primary Screen (Single High Concentration) start->primary_screen hit_identification Hit Identification (% Inhibition > Threshold) primary_screen->hit_identification dose_response Dose-Response Assay (IC50 Determination) hit_identification->dose_response selectivity_profiling Selectivity Profiling (Kinase Panel Screen) dose_response->selectivity_profiling data_analysis Data Analysis & SAR selectivity_profiling->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

References

A Comparative Guide to the Biochemical and Cellular Potency of Lck Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, making it a key target for therapeutic intervention in autoimmune diseases, transplant rejection, and some cancers.[1][2] Evaluating the efficacy of Lck inhibitors requires a clear understanding of their potency at both the molecular (biochemical) and systemic (cellular) levels. This guide provides an objective comparison of these two crucial metrics, supported by experimental data and detailed methodologies, to aid researchers in the selection and development of potent and effective Lck-targeting compounds.

Understanding the Gap: Biochemical vs. Cellular Potency

Biochemical potency measures the direct interaction of an inhibitor with the isolated Lck enzyme. Typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), this metric reflects the intrinsic affinity and inhibitory capacity of the compound for its target in a controlled, cell-free environment.[3]

Cellular potency , on the other hand, quantifies the inhibitor's effect within a living T-cell. This is a more physiologically relevant measure as it accounts for a multitude of factors that are absent in a biochemical assay, including:

  • Cellular Permeability: The ability of the compound to cross the cell membrane and reach its intracellular target.

  • Intracellular ATP Concentration: Cellular ATP levels are in the millimolar range, significantly higher than the low micromolar concentrations often used in biochemical assays. Since many inhibitors are ATP-competitive, this high intracellular ATP concentration can significantly reduce their apparent potency.[4][5]

  • Off-Target Effects: The inhibitor may interact with other kinases or cellular components, leading to downstream effects that can influence the measured outcome.[6]

  • Target Engagement: In a cell, Lck exists in complex with other proteins, which can affect inhibitor binding.[7]

Discrepancies between biochemical and cellular potency are common and expected. A compound with high biochemical potency may exhibit poor cellular activity, and vice-versa, highlighting the importance of evaluating inhibitors in both contexts.[8][9]

The Lck Signaling Pathway in T-Cell Activation

Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell, Lck is one of the first signaling molecules to be activated.[10] It phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex.[11] This initiates a cascade of downstream signaling events, including the recruitment and activation of ZAP-70, phosphorylation of LAT and SLP-76, activation of PLC-γ1, and ultimately, calcium mobilization and activation of transcription factors like NFAT and AP-1, leading to T-cell activation, proliferation, and cytokine production (e.g., IL-2).[10][12]

Lck_Signaling_Pathway TCR_CD3 TCR/CD3 Lck Lck TCR_CD3->Lck Recruits & Activates ZAP70 ZAP-70 TCR_CD3->ZAP70 Recruits CD4_8 CD4/CD8 CD4_8->Lck Associated with Lck->TCR_CD3 Phosphorylates ITAMs Lck->ZAP70 Phosphorylates & Activates LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 Phosphorylates PLCG1 PLC-γ1 LAT_SLP76->PLCG1 Activates Ca_Mobilization Ca²⁺ Mobilization PLCG1->Ca_Mobilization Leads to Transcription_Factors NFAT, AP-1 Ca_Mobilization->Transcription_Factors Activates Gene_Expression Gene Expression (e.g., IL-2) Transcription_Factors->Gene_Expression Induces Inhibitor Lck Inhibitor Inhibitor->Lck Inhibits Biochemical_Workflow start Start reagents Prepare Reagents: - Purified Lck Enzyme - Substrate (e.g., peptide) - ATP - Assay Buffer start->reagents inhibitor_prep Prepare Inhibitor Dilution Series start->inhibitor_prep plate_add Add to 384-well Plate: 1. Inhibitor/DMSO 2. Lck Enzyme 3. Substrate/ATP Mix reagents->plate_add inhibitor_prep->plate_add incubation Incubate at Room Temperature (e.g., 60 minutes) plate_add->incubation detection Add Detection Reagent (e.g., ADP-Glo™ Reagent) incubation->detection incubation2 Incubate at Room Temperature (e.g., 40 minutes) detection->incubation2 readout Read Signal (e.g., Luminescence) incubation2->readout analysis Analyze Data: - Plot Dose-Response Curve - Calculate IC50 Value readout->analysis end End analysis->end Cellular_Workflow start Start cell_prep Isolate Primary T-Cells or Culture T-Cell Line (e.g., Jurkat) start->cell_prep inhibitor_prep Prepare Inhibitor Dilution Series start->inhibitor_prep plate_cells Plate Cells in 96-well Plate cell_prep->plate_cells pretreatment Pre-treat Cells with Inhibitor or DMSO (e.g., 1-2 hours) inhibitor_prep->pretreatment plate_cells->pretreatment stimulation Stimulate T-Cell Activation (e.g., anti-CD3/CD28 antibodies) pretreatment->stimulation incubation Incubate for 24-72 hours stimulation->incubation readout Perform Readout Assay: - Proliferation (e.g., CFSE) - Cytokine (e.g., ELISA) - Marker Expression (Flow Cytometry) incubation->readout analysis Analyze Data: - Plot Dose-Response Curve - Calculate IC50 Value readout->analysis end End analysis->end

References

A Comparative Guide to Lck Inhibitors: Correlating In Vitro Activity with In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, making it a prime target for therapeutic intervention in autoimmune diseases, transplant rejection, and certain cancers.[1][2][3] The development of potent and selective Lck inhibitors requires a thorough understanding of the relationship between their activity in biochemical assays (in vitro) and their performance in living organisms (in vivo). This guide provides a comparative overview of various Lck inhibitors, supported by experimental data, to aid researchers in drug development.

Data Presentation: Lck Inhibitor Performance

The successful translation of an this compound from a laboratory curiosity to a clinical candidate hinges on its potency, selectivity, and pharmacological properties. The following table summarizes key in vitro and in vivo data for several notable Lck inhibitors. In vitro activity is typically represented by the half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit 50% of the enzyme's activity. Lower IC50 values indicate higher potency.

InhibitorLck IC50 (nM)Selectivity Profile (IC50 in nM)In Vivo ModelEfficacy & Dosage
NTRC 0652-0 2Highly selective (KD = 0.08 nM). Other inhibited kinases include SRC, LYN, FYN.[4]Cholangiocarcinoma (PDX model)Significantly decreased tumor growth at 30-45 mg/kg daily oral gavage.[4][5]
A-770041 147Pan-Src family inhibitor.[2][3]Mouse model of lung fibrosisAttenuated lung fibrosis at 5 mg/kg/day.[6]
Mouse model of psoriasisAmeliorated clinical features of psoriasis.[7]
BMS-243117 4Inhibits other Src family kinases (Fyn=128, Src=632).[2][8]T-Cell Proliferation AssayInhibited T-Cell proliferation with an IC50 of 1.1 µM. No in vivo data reported.[2][8]
"this compound" 7Selective over other kinases (Lyn=21, Src=42, Syk=200).[9]T-cell-mediated arthritisDemonstrates therapeutic potential.[9]
Nintedanib 22Also inhibits FGFR, PDGFR, and VEGFR.[6]Mouse model of lung fibrosisAs effective as A-770041 in inhibiting Lck phosphorylation.[6]
PP2 4Not selective within the Src family.[2]Not specifiedLacks selectivity for in vivo studies.[2]

Experimental Protocols

Standardized protocols are essential for comparing the activity of different inhibitors. Below are generalized methodologies for key in vitro and in vivo experiments.

1. In Vitro Kinase Assay (Biochemical Potency & Selectivity)

This assay directly measures an inhibitor's ability to block Lck's enzymatic activity. The ADP-Glo™ Kinase Assay is a common method.[10]

  • Objective: To determine the IC50 value of a compound against Lck.

  • Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A luminescent signal is generated that correlates with kinase activity; inhibition of the kinase results in a lower signal.[10]

  • Procedure:

    • Reaction Setup: In a 384-well plate, add the Lck enzyme, a suitable substrate (e.g., a tyrosine-containing peptide), and the test inhibitor at various concentrations.

    • Initiation: Start the kinase reaction by adding an ATP solution.[11] Incubate at room temperature for a specified period (e.g., 60 minutes).

    • Termination & Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back into ATP, which then drives a luciferase-based reaction to produce light.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[10][12] To determine selectivity, this assay is repeated with other related kinases (e.g., Src, Fyn).[13]

2. In Vivo Efficacy Study (Animal Model)

These studies assess the therapeutic potential and pharmacodynamics of an inhibitor in a living system. A patient-derived xenograft (PDX) model is a robust method for cancer studies.[5]

  • Objective: To evaluate the anti-tumor efficacy of an this compound.

  • Principle: Human tumor tissue is implanted into immunodeficient mice. The inhibitor is administered, and its effect on tumor growth and relevant biomarkers is measured.

  • Procedure:

    • Model Generation: Implant human tumor fragments (e.g., cholangiocarcinoma) subcutaneously into NOD/SCID mice.[5]

    • Tumor Growth: Allow tumors to reach a palpable size (e.g., >25 mm³).

    • Treatment: Randomize mice into vehicle control and treatment groups. Administer the this compound (e.g., NTRC 0652-0 at 45 mg/kg) and vehicle daily via oral gavage for a set period (e.g., 2 weeks).[5]

    • Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.

    • Endpoint Analysis: At the end of the study, harvest tumors to analyze pharmacodynamic markers, such as the phosphorylation of downstream targets, to confirm target engagement.

    • Analysis: Compare the tumor growth curves between the treated and vehicle groups to determine statistical significance.[4]

Visualizations: Pathways and Processes

Lck Signaling Pathway

Lck is a central player in initiating the signaling cascade following T-cell receptor (TCR) engagement. Upon antigen presentation, Lck phosphorylates key downstream molecules, leading to T-cell activation.[1][14][15]

Lck_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck Recruits CD4_CD8 CD4 / CD8 CD4_CD8->Lck Associates ITAMs ITAMs (pY) Lck->ITAMs Phosphorylates ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates ITAMs->ZAP70 Recruits LAT_SLP76 LAT & SLP-76 (Adapter Proteins) ZAP70->LAT_SLP76 Phosphorylates PLCg PLCγ LAT_SLP76->PLCg PI3K PI3K LAT_SLP76->PI3K RAS_MAPK Ras-MAPK LAT_SLP76->RAS_MAPK Activation T-Cell Activation (Proliferation, Cytokine Release) PLCg->Activation PI3K->Activation RAS_MAPK->Activation

Caption: The Lck signaling cascade in T-cell activation.

Experimental Workflow for this compound Evaluation

The development pipeline for an this compound involves a sequential process of testing, from initial screening to preclinical validation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation HTS High-Throughput Screening IC50 IC50 Determination (Potency) HTS->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity PK Pharmacokinetics (ADME) Selectivity->PK Efficacy Animal Model Efficacy PK->Efficacy Tox Toxicology Studies Efficacy->Tox Candidate Preclinical Candidate Tox->Candidate

Caption: Workflow for this compound discovery and validation.

Correlation Between In Vitro and In Vivo Data

A potent in vitro inhibitor does not always translate to an effective in vivo drug. The correlation is influenced by multiple pharmacokinetic and pharmacodynamic factors.

InVitro_InVivo_Correlation cluster_factors Bridging Factors InVitro In Vitro Potency (e.g., IC50) Selectivity Kinase Selectivity InVitro->Selectivity InVivo In Vivo Efficacy (e.g., Tumor Reduction) ADME Pharmacokinetics (PK) Absorption, Distribution, Metabolism, Excretion Target Target Engagement & Pharmacodynamics (PD) ADME->Target Target->InVivo Toxicity Off-Target Effects & Toxicity Toxicity->InVivo Limits Efficacy Selectivity->Target Selectivity->Toxicity

Caption: Factors influencing in vitro to in vivo correlation.

References

A Comparative Analysis of Dasatinib and Other Lck Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of dasatinib and other inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in T-cell signaling. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data.

Introduction to Lck

Lymphocyte-specific protein tyrosine kinase (Lck) is a 56 kDa protein belonging to the Src family of non-receptor tyrosine kinases.[1] It plays a pivotal role in the initiation of T-cell receptor (TCR) signaling cascades, which are essential for T-cell activation, development, and differentiation.[2][3] Lck's function includes the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the TCR-associated chains, leading to the recruitment and activation of downstream signaling molecules like ZAP-70.[1][2] Given its crucial role in T-cell function, dysregulation of Lck activity is implicated in various diseases, including autoimmune disorders, inflammatory conditions, and certain cancers like T-cell acute lymphoblastic leukemia (T-ALL).[4][5] This makes Lck an attractive target for therapeutic intervention.

Dasatinib: A Multi-Targeted Kinase Inhibitor

Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases.[6][7] While widely known for its efficacy in treating Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) by targeting the BCR-ABL fusion protein, its inhibitory spectrum is broad.[6][8]

Mechanism of Action: At nanomolar concentrations, dasatinib inhibits the SRC family of kinases, which includes Lck, Src, YES, and FYN.[7][9] It binds to the ATP-binding site of the kinase domain, preventing the transfer of phosphate to substrate proteins and thereby blocking downstream signaling.[5] Unlike some other inhibitors that only recognize the inactive conformation of a kinase, dasatinib can bind to multiple conformations of the ABL kinase, which may contribute to its potency against mutations that confer resistance to other drugs like imatinib.[6]

Specificity and Off-Target Effects: Dasatinib's polypharmacology is a key characteristic. Besides BCR-ABL and Src family kinases, it also inhibits c-KIT, EPHA2, and PDGFRβ, among others.[6][9] This lack of specificity can lead to "off-target" effects, which may be beneficial in some contexts but can also cause adverse events.[10][11] For instance, the inhibition of Lck by dasatinib is considered an off-target effect in the context of CML treatment, but it is this activity that makes it a potent immunomodulatory agent.[5][12] The broad inhibitory profile of dasatinib can lead to side effects such as myelosuppression, fluid retention, and pulmonary arterial hypertension.[9]

Other Notable Lck Inhibitors

While dasatinib is a powerful Lck inhibitor, several other compounds have been developed with varying degrees of potency and selectivity for Lck. These are often used as research tools to probe Lck function and as starting points for the development of more specific therapeutics.

  • PP1 and PP2: These are pyrazolopyrimidine compounds and were among the first potent Src family kinase inhibitors identified.[13] They show strong inhibition of Lck and Fyn, with IC50 values in the low nanomolar range.[13] However, they lack selectivity within the Src kinase family.[4]

  • A-770041: Developed as a more specific this compound, A-770041 demonstrates improved selectivity over other Src family members compared to its predecessors like PP1.[4]

  • Saracatinib (AZD0530): A potent dual Src/Abl inhibitor that also effectively inhibits Lck and other Src family kinases.[13]

  • Bosutinib: A dual Src/Abl inhibitor with an IC50 for Lck in the low nanomolar range.[13]

  • RK-24466: A highly potent and selective this compound with IC50 values in the low picomolar to low nanomolar range for different Lck constructs.[13]

  • WH-4-023: A potent, orally active dual Lck/Src inhibitor with high selectivity against other kinases like p38α and KDR.[13]

Comparative Data of Lck Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of dasatinib and other selected compounds against Lck and other relevant kinases, providing an indication of their relative potency and selectivity.

InhibitorLck IC50 (nM)Src IC50 (nM)Abl IC50 (nM)Notes
Dasatinib 0.8~0.5-1.3<1Potent multi-targeted inhibitor of Abl and Src family kinases.[6][7][13]
Bosutinib 1.21.21Dual Src/Abl inhibitor.[13]
Saracatinib (AZD0530) 2.72.7>1000Potent Src family kinase inhibitor with less activity against Abl.[13]
PP2 45>10,000Potent Src family kinase inhibitor, often used as a research tool.[13]
WH-4-023 26N/APotent and selective dual Lck/Src inhibitor.[13]
RK-24466 <1 - 2N/AN/APotent and highly selective this compound.[13]
A-770041 147>1000N/ADemonstrates more specific inhibition of Lck compared to other Src family members.[4]

Lck Signaling Pathway

The diagram below illustrates the central role of Lck in the T-cell receptor signaling cascade.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR_CD3 TCR/CD3 Lck_node Lck CD4_CD8 CD4/CD8 CD4_CD8->Lck_node Lck_node->TCR_CD3 pY ZAP70 ZAP-70 Lck_node->ZAP70 pY Lck_node->ZAP70 LAT LAT SLP76 SLP-76 LAT->SLP76 recruits PLCg1 PLCγ1 LAT->PLCg1 recruits PI3K PI3K LAT->PI3K recruits ZAP70->LAT pY Downstream Downstream Signaling (Ca2+ flux, Ras/MAPK, NF-κB) PLCg1->Downstream PI3K->Downstream Inhibitor Dasatinib & Other Inhibitors Inhibitor->Lck_node Kinase_Inhibitor_Screening_Workflow Start Compound Library HTS Primary Screen: High-Throughput Biochemical Assay (e.g., Lck enzyme assay) Start->HTS Hits Initial Hits HTS->Hits DoseResponse Dose-Response & IC50 Determination (Biochemical Assay) Hits->DoseResponse ConfirmedHits Confirmed Hits DoseResponse->ConfirmedHits Selectivity Selectivity Profiling: Kinase Panel Screening ConfirmedHits->Selectivity CellularAssay Secondary Screen: Cell-Based Assays (e.g., Phosphorylation Assay) ConfirmedHits->CellularAssay ValidatedHits Validated Hits Selectivity->ValidatedHits CellularAssay->ValidatedHits LeadOpt Lead Optimization (SAR Studies) ValidatedHits->LeadOpt End Preclinical Candidate LeadOpt->End

References

A Researcher's Guide to Validating Lck Inhibitor On-Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, making it a prominent target for therapeutic intervention in autoimmune diseases and certain cancers.[1][2] Validating that a potential Lck inhibitor engages its target within the complex environment of a living cell is a crucial step in drug development. It confirms the compound's mechanism of action and provides a more accurate measure of potency than traditional biochemical assays, which often fail to replicate the intracellular environment.[3][4][5]

This guide compares three widely used methods for confirming and quantifying this compound on-target engagement in cells: Western Blotting for downstream phosphorylation, the Cellular Thermal Shift Assay (CETSA), and the NanoBRET™ Target Engagement Assay. We provide detailed experimental protocols, comparative data, and workflow visualizations to help researchers select the most appropriate method for their needs.

Lck Signaling Pathway

Lck is a key initiator of the TCR signaling cascade.[6] Upon TCR engagement with an antigen-MHC complex, Lck phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex. This creates docking sites for another kinase, ZAP-70, which is then also phosphorylated and activated by Lck. Activated ZAP-70 proceeds to phosphorylate downstream adaptors like LAT and SLP-76, leading to the activation of multiple signaling pathways, including the PLCγ1-mediated calcium mobilization and the Ras-MAPK pathway, ultimately resulting in T-cell activation, proliferation, and cytokine release.[7][8] Measuring the phosphorylation status of Lck itself (pY394 for activation, pY505 for inhibition) or its immediate substrates provides a direct readout of its activity.[6][9][10]

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR/CD3 Lck Lck TCR->Lck activates CD4_8 CD4/CD8 CD4_8->Lck recruits ZAP70 ZAP-70 Lck->ZAP70 phosphorylates (p) LAT LAT ZAP70->LAT p SLP76 SLP-76 ZAP70->SLP76 p PLCG1 PLCγ1 LAT->PLCG1 activate SLP76->PLCG1 activate Downstream Downstream Signaling (Ca²⁺ Flux, MAPK, NF-κB) PLCG1->Downstream Inhibitor This compound Inhibitor->Lck

Simplified Lck signaling pathway in T-cells.

Comparison of Target Engagement Methodologies

FeatureWestern Blot (Phospho-protein)Cellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Measures inhibition of kinase activity by detecting changes in phosphorylation of a downstream substrate.Measures the thermal stabilization of a target protein upon ligand binding.[11][12]Measures the displacement of a fluorescent tracer from a NanoLuciferase-tagged target by a test compound via Bioluminescence Resonance Energy Transfer (BRET).[13][14]
Measures Functional consequence of target inhibition (pharmacodynamics).Direct, physical binding of a compound to the target protein.Direct, physical binding of a compound to the target protein in real-time.
Cell System Endogenous protein in relevant cell lines (e.g., Jurkat).Endogenous or overexpressed protein in any cell line.[15]Overexpressed NanoLuc-fusion protein, typically in HEK293 cells.[16]
Throughput Low to medium.Medium (Western Blot readout) to High (multiplex readout).[11][17]High.
Pros - Measures functional outcome- Uses endogenous protein- No special reagents beyond antibodies- Label-free; no compound modification needed- Measures direct binding in a native cellular context- Can be adapted for proteome-wide screening (MS-CETSA)[12]- Highly sensitive and quantitative- Live-cell assay- High-throughput format- Measures affinity and occupancy[18]
Cons - Indirect measure of target binding- Dependent on high-quality phospho-antibodies- Signal can be affected by other kinases- Can be technically challenging- Not all proteins show a significant thermal shift- Western blot readout can be a bottleneck- Requires overexpression of a fusion protein- Requires specific tracer and vector- May not reflect endogenous protein levels or localization

Quantitative Data Comparison: Lck Inhibitors

The measured potency (IC50) of an inhibitor can vary significantly between a biochemical assay and a cell-based target engagement assay. This discrepancy often arises due to factors like cell permeability, off-target effects, and competition with high intracellular concentrations of ATP.[4][13]

CompoundAssay TypeTargetCell LineIC50 (nM)
Dasatinib NanoBRET™ Target EngagementLckHEK2932.7
(R)-Crizotinib NanoBRET™ Target Engagement (Live Cells)LckHEK293~3000
(R)-Crizotinib NanoBRET™ Target Engagement (ATP-depleted cells)LckHEK293<100
Dasatinib Probe-Based ChemoproteomicsLckJurkat1.9

Data compiled from publicly available sources and literature.[13][16][19] Note the significant potency shift for Crizotinib against Lck in the presence of physiological ATP concentrations, highlighting the importance of cellular assays.[13]

Experimental Protocols & Workflows

Western Blot for Lck Phosphorylation

This method assesses the functional activity of Lck by measuring the phosphorylation of its activation loop (Tyrosine 394) or a downstream substrate. Inhibition of Lck will lead to a dose-dependent decrease in the phosphorylation signal.

Detailed Protocol:

  • Cell Culture and Treatment: Plate T-cells (e.g., Jurkat) at an appropriate density. Treat cells with a serial dilution of the this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Cell Lysis: Harvest the cells and wash with ice-cold PBS. Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9][20]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Normalize the protein amounts for each sample, add loading buffer, and denature by heating. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Lck (e.g., anti-pLck Tyr394) or a downstream target overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the phospho-protein signal to the total protein signal (by stripping and re-probing the membrane with an antibody for total Lck) and/or a loading control (e.g., β-actin).[21]

WB_Workflow A 1. Treat Cells with This compound B 2. Lyse Cells & Quantify Protein A->B C 3. SDS-PAGE Separation B->C D 4. Transfer to Membrane C->D E 5. Antibody Incubation (Primary & Secondary) D->E F 6. ECL Detection E->F G 7. Image & Quantify (pLck / Total Lck) F->G

Western Blot experimental workflow.
Cellular Thermal Shift Assay (CETSA™)

CETSA leverages the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[11][12] This allows for the detection of direct target engagement in a label-free manner inside cells.

Detailed Protocol:

  • Cell Treatment: Treat intact cells in suspension or adherent plates with the this compound or vehicle control for a specific duration.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for a set time (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or other methods that do not denature proteins.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the precipitated, denatured protein fraction (pellet).

  • Analysis: Collect the supernatant and analyze the amount of soluble Lck remaining at each temperature using Western Blotting, as described in the previous protocol.

  • Data Interpretation: Plot the percentage of soluble Lck against temperature. A successful inhibitor will cause a rightward shift in the melting curve, indicating thermal stabilization of Lck. An isothermal dose-response can also be performed at a single, optimized temperature to determine an IC50 value.[22]

CETSA_Workflow A 1. Treat Intact Cells with Inhibitor B 2. Heat Challenge (Temperature Gradient) A->B C 3. Lyse Cells (e.g., Freeze-Thaw) B->C D 4. Ultracentrifugation C->D E 5. Collect Soluble Fraction (Supernatant) D->E F 6. Analyze Soluble Lck (e.g., Western Blot) E->F G 7. Plot Melting Curve (Stabilization Shift) F->G

Cellular Thermal Shift Assay (CETSA) workflow.
NanoBRET™ Target Engagement Assay

This is a proximity-based assay performed in live cells that quantifies compound binding to a specific protein target.[13] It relies on energy transfer from a NanoLuciferase (NanoLuc)-Lck fusion protein (donor) to a cell-permeable fluorescent energy transfer probe, or "tracer," that binds to the Lck active site (acceptor).

Detailed Protocol:

  • Cell Preparation: Transfect HEK293 cells with a vector expressing an Lck-NanoLuc fusion protein.[16][18] Plate the transfected cells in a 384-well assay plate and incubate.

  • Compound Plating: Prepare serial dilutions of the test inhibitor in the appropriate assay medium.

  • Assay Execution:

    • Add the NanoBRET Tracer and the NanoLuc substrate (furimazine) to the cells.

    • Add the serially diluted test inhibitor or vehicle control to the wells.

    • Incubate for a period (e.g., 1-2 hours) at 37°C to allow the binding to reach equilibrium.

  • Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a plate reader equipped for BRET detection.

  • Data Analysis: Calculate the NanoBRET ratio (Acceptor Emission / Donor Emission). A test compound that binds to Lck will displace the tracer, leading to a decrease in the BRET signal. Plot the BRET ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50.[16]

NanoBRET_Workflow A 1. Transfect Cells with Lck-NanoLuc Vector B 2. Add Tracer, Substrate, and Inhibitor A->B C 3. Incubate to Reach Equilibrium B->C D 4. Measure Donor & Acceptor Emission C->D E 5. Calculate BRET Ratio D->E F 6. Plot Dose-Response Curve to get IC50 E->F

NanoBRET™ Target Engagement workflow.

References

Orthogonal Assays to Confirm Lck Inhibitor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics targeting T-cell mediated diseases, the lymphocyte-specific kinase (Lck) has emerged as a critical target. Validating the activity and specificity of Lck inhibitors is paramount to advancing drug discovery programs. This guide provides a comparative overview of essential orthogonal assays used to confirm Lck inhibitor activity, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to aid researchers in selecting the most appropriate methods for their studies.

The Importance of Orthogonal Assays

Reliance on a single assay format can be misleading due to potential artifacts, off-target effects, or assay-specific interference. Orthogonal assays, which employ different methodologies and measure distinct endpoints, provide a more robust and comprehensive assessment of a compound's activity. By combining biochemical assays that measure direct enzyme inhibition with cell-based assays that assess functional consequences in a physiological context, researchers can gain greater confidence in their lead compounds.

Lck Signaling Pathway

Lck is a pivotal initiator of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement with an antigen-presenting cell (APC), Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This phosphorylation event recruits and activates another kinase, ZAP-70, which in turn phosphorylates downstream adaptor proteins like LAT and SLP-76. This cascade ultimately leads to the activation of transcription factors such as NFAT and AP-1, resulting in T-cell activation, proliferation, and cytokine production.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Signaling TCR_CD3 TCR/CD3 Lck_inactive Lck (Inactive) TCR_CD3->Lck_inactive TCR Engagement ZAP70_inactive ZAP-70 (Inactive) TCR_CD3->ZAP70_inactive Recruitment CD4_CD8 CD4/CD8 CD4_CD8->Lck_inactive Lck_active Lck (Active) Lck_active->TCR_CD3 ITAM Phosphorylation Lck_active->ZAP70_inactive Phosphorylation ZAP70_active ZAP-70 (Active) LAT LAT ZAP70_active->LAT Phosphorylation SLP76 SLP-76 ZAP70_active->SLP76 Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Vav1 Vav1 SLP76->Vav1 Lck_inactive->Lck_active Autophosphorylation ZAP70_inactive->ZAP70_active IP3_DAG IP3 / DAG PLCg1->IP3_DAG Ras_MAPK Ras/MAPK Pathway Vav1->Ras_MAPK Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux NFAT NFAT Activation Ca_flux->NFAT AP1 AP-1 Activation Ras_MAPK->AP1 TCell_Activation T-Cell Activation (Proliferation, Cytokine Release) NFAT->TCell_Activation AP1->TCell_Activation

Caption: Lck Signaling Pathway in T-Cell Activation.

Comparison of this compound Activity in Orthogonal Assays

The following table summarizes the inhibitory activity (IC50 values) of two well-characterized Lck inhibitors, Dasatinib and A-770041, across a panel of orthogonal biochemical and cell-based assays. This data highlights the importance of utilizing multiple assay formats to build a comprehensive picture of an inhibitor's potency and cellular efficacy.

Assay Type Assay Name Dasatinib IC50 (nM) A-770041 IC50 (nM) Reference
Biochemical Lck Kinase Activity (Generic)~1147[1][2]
Lck NanoBRET Target Engagement2.7Not Reported
Cell-Based T-Cell Proliferation~1-10Not Reported[3][4]
IL-2 Production (ConA-stimulated)Not Reported~80[1]
Lck Autophosphorylation (pY394)Inhibits at 10-100 nMInhibits at ≥100 nM[5]
ZAP-70 Phosphorylation (pY319)Inhibits at 10-100 nMNot Reported

Note: IC50 values can vary depending on the specific experimental conditions, such as ATP concentration in biochemical assays and cell type and stimulus in cellular assays.

Experimental Protocols

Detailed methodologies for key orthogonal assays are provided below.

Biochemical Assays

These assays utilize purified, recombinant Lck enzyme to directly measure an inhibitor's ability to block its catalytic activity or bind to the kinase.

1. Lck Kinase Activity Assay (e.g., ADP-Glo™)

This assay quantifies Lck activity by measuring the amount of ADP produced during the kinase reaction.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that determines kinase activity by quantifying the amount of ADP produced. The reaction is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.

  • Protocol:

    • Prepare a reaction mixture containing Lck enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(E,Y)4:1), and ATP in a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).

    • Add serial dilutions of the this compound to the reaction mixture.

    • Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by plotting the inhibitor concentration versus the percentage of inhibition.

2. Lck NanoBRET™ Target Engagement Assay

This assay measures the binding of an inhibitor to Lck within living cells.

  • Principle: The NanoBRET™ assay is a proximity-based assay that measures target engagement by quantifying Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged Lck and a fluorescently labeled tracer that binds to the Lck active site. When an inhibitor displaces the tracer, the BRET signal decreases.

  • Protocol:

    • Transfect HEK293 cells with a vector encoding an Lck-NanoLuc® fusion protein.

    • Seed the transfected cells into a 96-well plate.

    • Add the NanoBRET™ tracer and serial dilutions of the this compound to the cells.

    • Incubate for 2 hours at 37°C.

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.

    • Measure the donor (450 nm) and acceptor (610 nm) emission signals using a luminometer equipped with appropriate filters.

    • Calculate the BRET ratio and determine the IC50 values from the dose-response curve.

Cell-Based Assays

These assays assess the functional consequences of Lck inhibition in a more physiologically relevant cellular environment.

1. T-Cell Activation Assay (Jurkat Cells)

This assay measures the activation of Jurkat T-cells, a human T-lymphocyte cell line, in response to stimulation.

  • Principle: T-cell activation can be assessed by measuring the expression of activation markers, such as CD69, or the production of cytokines, like IL-2. Lck inhibitors are expected to block these activation events.

  • Protocol:

    • Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS.

    • Pre-incubate the cells with serial dilutions of the this compound for 1-2 hours.

    • Stimulate the cells with a T-cell activator, such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies, for 18-24 hours.

    • For CD69 expression: Stain the cells with a fluorescently labeled anti-CD69 antibody and analyze by flow cytometry.

    • For IL-2 production: Collect the cell supernatant and measure the concentration of IL-2 using an ELISA kit.

    • Determine the IC50 values based on the inhibition of CD69 expression or IL-2 production.

2. Lck Autophosphorylation Assay

This assay measures the phosphorylation of Lck at its activation loop tyrosine (Y394) as a direct readout of its activation state.

  • Principle: Lck activation involves the autophosphorylation of a specific tyrosine residue in its activation loop. Western blotting with a phospho-specific antibody can be used to detect this phosphorylation event.

  • Protocol:

    • Culture primary T-cells or a T-cell line (e.g., Jurkat) and pre-treat with the this compound.

    • Stimulate the cells with an appropriate agonist (e.g., PHA or anti-CD3/CD28 antibodies) for a short period (e.g., 5-15 minutes).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated Lck (pY394) and a primary antibody for total Lck as a loading control.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the extent of inhibition.

Experimental Workflows

The following diagrams illustrate the general workflows for biochemical and cell-based assays to test Lck inhibitors.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Lck Enzyme - Substrate - ATP - Inhibitor Dilutions Reaction_Setup Set up Kinase Reaction in 384-well plate Reagents->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Stop_Reaction Stop Reaction & Add Detection Reagents Incubation->Stop_Reaction Readout Measure Signal (Luminescence/Fluorescence) Stop_Reaction->Readout Analysis Calculate % Inhibition & Determine IC50 Readout->Analysis

Caption: General Workflow for Biochemical this compound Assays.

Cell_Based_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_endpoint Endpoint Measurement cluster_data_analysis Data Analysis Cell_Culture Culture T-Cells (e.g., Jurkat) Plating Plate Cells in 96-well plate Cell_Culture->Plating Inhibitor_Incubation Pre-incubate with Inhibitor Dilutions Plating->Inhibitor_Incubation Stimulation Stimulate Cells (e.g., anti-CD3/CD28) Inhibitor_Incubation->Stimulation Measurement Measure Endpoint: - Flow Cytometry (CD69) - ELISA (IL-2) - Western Blot (pLck) Stimulation->Measurement Data_Analysis Calculate % Inhibition & Determine IC50 Measurement->Data_Analysis

Caption: General Workflow for Cell-Based this compound Assays.

By employing a combination of these orthogonal assays, researchers can build a robust data package to confidently advance their this compound discovery programs. The choice of assays will depend on the specific stage of the project, from initial hit identification to lead optimization and in-depth mechanistic studies.

References

Comparative Analysis of Preclinical Lck Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of three notable Lck inhibitors: A-770041, Saracatinib, and Masitinib. The data presented is supported by experimental findings from various preclinical models.

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor signaling pathway, making it a key target for therapeutic intervention in autoimmune diseases, transplant rejection, and certain cancers.[1] This guide offers a comparative analysis of three Lck inhibitors—A-770041, Saracatinib, and Masitinib—based on available preclinical data.

At a Glance: Key Preclinical Data

The following table summarizes the key quantitative data for each Lck inhibitor, providing a direct comparison of their biochemical potency, cellular activity, and in vivo efficacy in preclinical models.

ParameterA-770041SaracatinibMasitinib
Biochemical Potency
Lck IC50147 nM[2]2.7 - 11 nM[3]Not explicitly reported; inhibits Lck[3]
Fyn IC5044.1 µM[4]4 - 10 nMNot explicitly reported
Selectivity (Lck vs. Fyn)~300-fold[2]Non-selective within Src familyNot explicitly reported
Cellular Activity
IL-2 Production EC50~80 nM (Concanavalin A-stimulated, whole blood)[2]Not explicitly reportedNot explicitly reported
T-cell Proliferation IC50Not explicitly reportedNot explicitly reportedNot explicitly reported
In Vivo Efficacy
ModelRat Heart Allograft Rejection[2]Murine Model of Pulmonary FibrosisMurine Model of Multiple Sclerosis (EAE)
Dosing≥10 mg/kg/day, oral[2]Not explicitly reported3 to 6 mg/kg/day, oral
Key FindingPrevention of rejection for at least 65 days[2]Attenuation of pulmonary fibrosisReduction in disease severity
Pharmacokinetics
Oral Bioavailability (F)34.1 ± 7.2% (10 mg/kg, species not specified)[2]Orally bioavailableOrally bioavailable
Half-life (t1/2)4.1 ± 0.1 h (species not specified)[2]Not explicitly reportedNot explicitly reported

Lck Signaling Pathway and Experimental Workflow

To provide a better understanding of the context of these inhibitors, the following diagrams illustrate the Lck signaling pathway and a general experimental workflow for evaluating Lck inhibitors in preclinical settings.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR/CD3 Lck_mem Lck TCR->Lck_mem Engagement ZAP70 ZAP-70 TCR->ZAP70 recruits CD4_8 CD4/CD8 CD4_8->Lck_mem Lck_mem->TCR phosphorylates ITAMs Lck_mem->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCg1 PLCγ1 LAT->PLCg1 recruits SLP76->PLCg1 Downstream Downstream Signaling PLCg1->Downstream activates

Lck signaling cascade upon T-cell receptor activation.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis & Selection biochem Biochemical Assays (e.g., Kinase Inhibition, IC50) cell_based Cell-Based Assays (e.g., T-cell proliferation, Cytokine production) biochem->cell_based pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) cell_based->pk_pd efficacy Efficacy Models (e.g., Autoimmune disease, Transplant rejection) pk_pd->efficacy analysis Comparative Analysis of Potency, Efficacy, and Safety efficacy->analysis candidate Lead Candidate Selection analysis->candidate

A typical workflow for preclinical evaluation of Lck inhibitors.

Detailed Experimental Protocols

A-770041: Rat Heterotopic Heart Transplant Model

  • Objective: To evaluate the in vivo efficacy of A-770041 in preventing acute allograft rejection.[2]

  • Animal Model: Male Lewis rats as recipients and male Brown Norway rats as donors.[2]

  • Procedure:

    • Heterotopic heart transplantation was performed, where the donor heart was transplanted into the recipient's abdomen.[2]

    • A-770041 was administered orally by gavage at doses of 2.5, 5, 10, or 20 mg/kg/day for 14 days, starting on the day of transplantation.[2][4]

    • Graft survival was monitored daily by palpation of the cardiac graft. Rejection was defined as the cessation of a palpable heartbeat.[2]

  • Endpoint: The primary endpoint was the number of days the transplanted heart continued to beat.[2]

Saracatinib: Bleomycin-Induced Pulmonary Fibrosis Model

  • Objective: To assess the antifibrotic efficacy of Saracatinib in a preclinical model of pulmonary fibrosis.

  • Animal Model: C57BL/6 mice.

  • Procedure:

    • Pulmonary fibrosis was induced by a single intratracheal instillation of bleomycin.

    • Saracatinib was administered to the mice, though the specific dose and frequency were not detailed in the provided snippets.

    • The extent of lung fibrosis was assessed through histological analysis and measurement of collagen content.

  • Endpoint: Key endpoints included the evaluation of fibrotic pathways, epithelial-mesenchymal transition, and immune responses through transcriptomic analysis of whole-lung extracts.

Masitinib: Experimental Autoimmune Encephalomyelitis (EAE) Model

  • Objective: To investigate the therapeutic potential of Masitinib in a preclinical model of multiple sclerosis.

  • Animal Model: Murine model of EAE.

  • Procedure:

    • EAE was induced in mice to mimic the inflammatory and neurodegenerative aspects of multiple sclerosis.

    • Masitinib was administered orally at doses ranging from 3 to 6 mg/kg/day.

    • The clinical severity of EAE was scored daily to assess disease progression.

  • Endpoint: The primary outcome was the reduction in the clinical EAE score, indicating a delay or attenuation of disease progression.

Comparative Discussion

A-770041 demonstrates high selectivity for Lck over Fyn, a key feature for minimizing off-target effects within the Src kinase family.[2] Its efficacy in a stringent model of organ transplant rejection highlights its potential as an immunosuppressive agent.[2]

Saracatinib, while a potent inhibitor of Lck, also inhibits other Src family kinases with similar potency, indicating a broader kinase inhibition profile.[3] Its demonstrated efficacy in preclinical models of pulmonary fibrosis suggests its therapeutic potential may extend beyond T-cell-mediated diseases to conditions involving broader Src kinase signaling.

References

A Comparative Guide to the Immunomodulatory Effects of Lck Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lymphocyte-specific protein tyrosine kinase (Lck) is a pivotal enzyme that orchestrates the initiation of T-cell receptor (TCR) signaling, making it a prime target for immunomodulation in autoimmune diseases, transplant rejection, and T-cell malignancies. This guide provides an objective comparison of the immunomodulatory effects of prominent Lck inhibitors, supported by experimental data and detailed methodologies to aid in research and development.

The Lck Signaling Cascade in T-Cell Activation

Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell, Lck is one of the first signaling molecules to be activated. It phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the associated CD3 and ζ-chains. This event recruits and activates another kinase, ZAP-70, which in turn phosphorylates downstream adaptors like LAT and SLP-76. This cascade ultimately leads to T-cell activation, proliferation, and the execution of effector functions. Lck inhibitors disrupt this initial step, thereby preventing the downstream signaling required for a T-cell immune response.

Lck_Signaling_Pathway cluster_TCell T-Cell cluster_Inhibitor TCR_CD3 TCR/CD3 ZAP70 ZAP-70 TCR_CD3->ZAP70 recruits CD4_CD8 CD4/CD8 Lck Lck CD4_CD8->Lck associates Lck->TCR_CD3 P LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 P PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates Downstream Downstream Signaling (Ca²⁺ flux, MAPK, NF-κB) PLCg1->Downstream leads to Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream->Activation results in Inhibitor Lck Inhibitors Inhibitor->Lck inhibit

Figure 1. Simplified Lck signaling pathway in T-cell activation and point of inhibition.

Comparison of Lck Inhibitors

This section compares three well-characterized Lck inhibitors: Dasatinib, a multi-kinase inhibitor; A-770041, a more selective Lck inhibitor; and Saracatinib, a dual Src/Abl inhibitor. The table below summarizes their biochemical potency and cellular effects.

Inhibitor Target(s) Lck IC₅₀ Key Immunomodulatory Effects Selectivity Profile
Dasatinib Multi-kinase (Lck, Src, Abl, etc.)~0.5 - 1 nM[1]Potently inhibits TCR-mediated signaling, T-cell proliferation, and production of pro-inflammatory cytokines (IFN-γ, TNF-α, IL-2).[1][2] Can induce depletion of regulatory T-cells (Tregs).[3]Potent inhibitor of Abl and Src family kinases.[1]
A-770041 Lck/Src family147 nM[4][5]Inhibits anti-CD3 induced IL-2 production (EC₅₀ ≈ 80 nM).[4][5] Prevents heart allograft rejection in animal models.[5]~300-fold more selective for Lck over Fyn, another Src family kinase involved in T-cell signaling.[4][5]
Saracatinib (AZD0530) Src family, Abl~4-10 nMPotently inhibits Src family kinases including Lck, Fyn, and Lyn.[6] Reduces phosphorylation of Src.[7]Potent against c-Src (IC₅₀ = 2.7 nM), with similar activity against other Src family members and Bcr-Abl.[6][8]

Experimental Workflow for Inhibitor Characterization

A typical workflow to evaluate the immunomodulatory effects of a potential this compound involves a multi-step process, starting from biochemical assays to cellular and in vivo models.

Experimental_Workflow cluster_workflow Inhibitor Characterization Workflow A Biochemical Kinase Assay (Determine IC₅₀) C T-Cell Proliferation Assay (e.g., CFSE Staining) A->C D Western Blot Analysis (Assess Phospho-Lck/Downstream Targets) A->D E Flow Cytometry (Activation Markers, e.g., CD69, CD25) A->E F Cytokine Release Assay (e.g., ELISA for IL-2, IFN-γ) A->F B Primary T-Cell Isolation (from PBMCs) B->C B->D B->E B->F G Data Analysis & Comparison C->G D->G E->G F->G

Figure 2. General experimental workflow for characterizing Lck inhibitors.

Detailed Experimental Protocols

The following are generalized protocols for key assays used to evaluate Lck inhibitors. Researchers should optimize these based on their specific experimental conditions and reagents.

In Vitro Lck Kinase Activity Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Materials : Recombinant human Lck enzyme, kinase buffer, substrate (e.g., Poly-Glu,Tyr 4:1), ATP, test inhibitor, ADP-Glo™ Reagent, Kinase Detection Reagent, 384-well plates.

  • Procedure :

    • Prepare serial dilutions of the test inhibitor in kinase buffer with 5% DMSO.

    • In a 384-well plate, add 1 µL of inhibitor solution.

    • Add 2 µL of Lck enzyme diluted in kinase buffer.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and deplete unused ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and measure light production by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Record luminescence using a plate reader.

    • Calculate IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration.[4]

T-Cell Proliferation Assay (CFSE Staining)

This assay measures T-cell proliferation by tracking the dilution of the fluorescent dye CFSE in daughter cells via flow cytometry.

  • Materials : Isolated human Peripheral Blood Mononuclear Cells (PBMCs), RPMI-1640 medium, Fetal Bovine Serum (FBS), Carboxyfluorescein Succinimidyl Ester (CFSE) dye, T-cell stimulus (e.g., anti-CD3/CD28 beads or antibodies like OKT3), IL-2, test inhibitor.

  • Procedure :

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[9]

    • Resuspend cells at 10-100 x 10⁶ cells/mL in pre-warmed PBS and add CFSE to a final concentration of 1-5 µM.

    • Incubate for 10-20 minutes at 37°C, protected from light.[10][11]

    • Quench the staining reaction by adding 5 volumes of ice-cold culture medium (RPMI + 10% FBS).

    • Wash the cells twice with complete medium to remove excess CFSE.

    • Plate the CFSE-labeled cells in a 96-well plate at a density of 2 x 10⁵ cells/well.

    • Add serial dilutions of the this compound. Include vehicle-only (e.g., DMSO) and unstimulated controls.

    • Add T-cell stimulus (e.g., anti-CD3/CD28 beads) and IL-2 (e.g., 100 U/mL) to appropriate wells.[9]

    • Incubate for 4-5 days at 37°C, 5% CO₂.

    • Harvest cells and analyze by flow cytometry. Proliferation is measured by the appearance of successive peaks with halved fluorescence intensity.[9][12]

Western Blot for Phosphorylated Lck

This technique is used to detect the phosphorylation status of Lck and its downstream targets, providing a direct measure of inhibitor activity on the signaling pathway.

  • Materials : Isolated T-cells, T-cell stimulus (e.g., anti-CD3), test inhibitor, lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors (critical for phosphoproteins), BSA, primary antibodies (anti-phospho-Lck, anti-total-Lck), HRP-conjugated secondary antibody, ECL detection reagents.

  • Procedure :

    • Culture T-cells and pre-incubate with the this compound for 1-2 hours before stimulation.

    • Stimulate the T-cells with anti-CD3 antibody for a short period (e.g., 5-15 minutes) to induce Lck phosphorylation.

    • Immediately lyse the cells on ice using ice-cold lysis buffer containing phosphatase inhibitors (e.g., sodium vanadate, sodium fluoride).

    • Clarify lysates by centrifugation and determine protein concentration (e.g., BCA assay).

    • Denature protein samples by boiling in SDS-PAGE sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane for at least 1 hour at room temperature using 5% BSA in Tris-buffered saline with Tween-20 (TBST). (Note: Avoid using milk for blocking as it contains phosphoproteins that can increase background).[13]

    • Incubate the membrane with the primary anti-phospho-Lck antibody overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate.

    • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total Lck.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Lck Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, storage, and disposal of Lck (Lymphocyte-specific protein tyrosine kinase) inhibitors are critical for ensuring the safety of laboratory personnel. This guide provides immediate, essential safety and logistical information, offering procedural, step-by-step guidance for researchers, scientists, and drug development professionals.

Lck inhibitors are potent small molecules designed to modulate immune responses by targeting a key enzyme in T-cell signaling pathways. While invaluable for research, their biological activity necessitates a cautious and well-defined handling protocol to minimize exposure and ensure a safe laboratory environment. The hazard classification of Lck inhibitors can vary; for instance, "Lck inhibitor 2" (CAS 944795-06-6) is classified as harmful if swallowed and very toxic to aquatic life[1], while another this compound (CAS 213743-31-8) is not classified as hazardous under the Globally Harmonized System (GHS)[2]. Given this variability and their potent biological effects, it is prudent to handle all Lck inhibitors as potentially hazardous substances.

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the foundation of safe handling. The following equipment should be utilized to create a barrier between the researcher and the chemical agent.[3]

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (tested to ASTM D6978 standard).[4]Provides robust protection against direct skin contact. Double-gloving is recommended when handling potent compounds. Nitrile is preferred for its broad chemical resistance.[5]
Eye Protection ANSI Z87.1-compliant safety glasses or chemical splash goggles.[6]Protects eyes from splashes or aerosols. Goggles are required when there is a significant splash hazard.
Lab Coat Impermeable, disposable gown that closes in the back with knit cuffs.[4]Prevents contamination of personal clothing. A solid-front, disposable gown offers superior protection to a standard lab coat.
Respiratory Protection Use of a respirator may be required if engineering controls are not sufficient to control exposure to dust or aerosols.[6]A risk assessment should determine the need. Required for weighing powder outside of a containment system. A surgical N-95 respirator can provide both respiratory and splash protection.[3]
Additional PPE Shoe covers and hair covers.Recommended when handling larger quantities or during procedures with a higher risk of contamination.

Operational Plan: From Receipt to Disposal

A systematic workflow minimizes the risk of exposure at every stage of the chemical's lifecycle in the laboratory.

Receiving and Storage
  • Receiving : Upon receipt, personnel should wear chemotherapy-rated gloves to unpack the shipment.[4] Inspect the container for any damage or leaks.

  • Storage : Store Lck inhibitors according to the manufacturer's instructions. Typically, this involves storage at -20°C for powders or in solution.[1][7] They should be kept in a designated, clearly labeled area separate from non-hazardous materials.[8]

Handling and Preparation of Solutions

All handling of Lck inhibitors, especially in powdered form, should be performed within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to protect against inhalation of aerosols or dust.[3]

Experimental Protocol: Reconstitution of this compound

  • Gather Materials : Assemble all necessary items, including the this compound vial, appropriate solvent (e.g., DMSO), pipettes, and sterile, sealed conical tubes.

  • Don PPE : Put on all required PPE, including double nitrile gloves, a disposable gown, and safety glasses.

  • Perform in Containment : Conduct all operations within a chemical fume hood or BSC.

  • Prepare Solvent : Using a calibrated pipette, draw the required volume of solvent (e.g., DMSO).

  • Reconstitute : Slowly add the solvent to the vial containing the this compound powder to minimize aerosolization. Cap the vial securely and vortex gently until the solid is fully dissolved.

  • Aliquot and Store : Aliquot the stock solution into smaller, clearly labeled cryovials for single use to avoid repeated freeze-thaw cycles. Store at the recommended temperature (e.g., -20°C or -80°C).[1][7]

  • Decontaminate : Wipe down all surfaces and equipment used with an appropriate deactivating agent (e.g., 70% ethanol followed by a suitable detergent) and dispose of all contaminated disposables as chemical waste.

  • Doff PPE : Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.[4]

Administration
  • When adding the inhibitor to cell cultures or preparing for in-vivo studies, continue to work within a BSC.

  • Use Luer-lock syringes and needleless systems where possible to prevent accidental spills and exposures.[9]

Disposal Plan

Proper segregation and disposal of waste are crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste : All disposable items contaminated with this compound (e.g., gloves, pipette tips, vials, bench paper) should be collected in a dedicated, sealed, and clearly labeled hazardous chemical waste container.[10]

  • Liquid Waste : Unused stock solutions and contaminated media should be collected in a designated, sealed, and labeled hazardous liquid waste container. Do not pour this compound waste down the drain, as some are very toxic to aquatic life.[1]

  • Container Disposal : Empty containers must be handled like the product itself and disposed of as hazardous waste according to local, state, and federal regulations.[11]

Emergency Procedures

EmergencyAction
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin area thoroughly with large amounts of water. Seek medical attention.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]
Inhalation Move to fresh air immediately. If breathing is difficult, provide respiratory support. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection if the spill involves powder. Cover the spill with an absorbent material, and clean the area with a deactivating agent. Collect all cleanup materials in a sealed hazardous waste container.

Quantitative Data and Physical Properties

The properties of Lck inhibitors can vary. Below is a summary of data for common examples.

PropertyThis compound (CAS 213743-31-8)This compound 2 (CAS 944795-06-6)
Synonyms RK-244663-[[4-[(5-Hydroxy-2-methylphenyl)amino]-2-pyrimidinyl]amino]benzamide
Molecular Formula C₂₃H₂₂N₄OC₁₈H₁₇N₅O₂
Molecular Weight 370.5 g/mol [12]335.36 g/mol [1]
Appearance SolidPowder
Solubility DMSO: 17 mg/mL[7]DMF: 12 mg/mL[12]No data available
Storage Temperature 2-8°C (short term)[7]-20°C (long term)-20°C (powder) or -80°C (in solvent)[1]
Stability ≥ 4 years at recommended storage[12]Stable under recommended storage conditions[1]

Visualized Workflows and Pathways

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood/BSC) cluster_disposal Disposal Phase Receiving 1. Receive & Inspect (Wear Gloves) Storage 2. Store Securely (-20°C) Receiving->Storage Don_PPE 3. Don Full PPE (Double Gloves, Gown, Goggles) Storage->Don_PPE Weighing 4. Weigh Powder Don_PPE->Weighing Reconstitution 5. Reconstitute (e.g., in DMSO) Weighing->Reconstitution Use 6. Use in Experiment (e.g., Cell Treatment) Reconstitution->Use Waste_Seg 7. Segregate Waste (Solid & Liquid) Use->Waste_Seg Decon 8. Decontaminate Surfaces Waste_Seg->Decon Doff_PPE 9. Doff PPE & Wash Hands Decon->Doff_PPE Waste_Disp 10. Dispose via EHS Doff_PPE->Waste_Disp

Caption: Workflow for Safe Handling of Lck Inhibitors.

LckSignaling TCR T-Cell Receptor (TCR) Lck Lck Kinase TCR->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates Lck_Inhibitor This compound Lck_Inhibitor->Lck inhibits Downstream Downstream Signaling (e.g., IL-2 Production) ZAP70->Downstream activates

Caption: Simplified Lck Signaling Pathway Inhibition.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lck Inhibitor
Reactant of Route 2
Reactant of Route 2
Lck Inhibitor

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.